molecular formula C9H8Cl3NO B3024575 3-Chloro-N-(2,6-dichlorophenyl)propanamide CAS No. 35714-74-0

3-Chloro-N-(2,6-dichlorophenyl)propanamide

Cat. No.: B3024575
CAS No.: 35714-74-0
M. Wt: 252.5 g/mol
InChI Key: NEVQMNGGZJHABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2,6-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H8Cl3NO and its molecular weight is 252.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,6-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-5-4-8(14)13-9-6(11)2-1-3-7(9)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQMNGGZJHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326927
Record name 3-Chloro-N-(2,6-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35714-74-0
Record name 3-Chloro-N-(2,6-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS 35714-74-0). This monograph is structured for research scientists and process chemists, focusing on its dual role as a critical process impurity in NSAID manufacturing and a versatile electrophilic building block in medicinal chemistry.

CAS Number: 35714-74-0 Role: Alkylating Agent, Process Impurity (Homolog), Synthetic Intermediate

Part 1: Executive Technical Summary

This compound is a chlorinated amide characterized by a reactive alkyl chloride terminus and a sterically hindered 2,6-dichlorophenyl amide moiety. In pharmaceutical development, this compound occupies two distinct niches:

  • Critical Process Impurity: It is the "C3-homolog" impurity formed during the synthesis of Diclofenac and its key intermediate, 1-(2,6-dichlorophenyl)indolin-2-one . Its presence arises from the contamination of chloroacetyl chloride (C2) with 3-chloropropionyl chloride (C3). Understanding its formation and downstream fate (cyclization to quinolinone derivatives) is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.

  • Synthetic Scaffold: Due to the reactivity of the

    
    -chloro group, it serves as a linker for attaching the pharmacologically privileged N-(2,6-dichlorophenyl) motif to secondary amines (e.g., piperazines) in the synthesis of CNS-active agents and calcium channel blockers.
    

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
CAS Number 35714-74-0
Molecular Formula

Molecular Weight 252.52 g/mol
SMILES ClCCC(=O)Nc1c(Cl)cccc1Cl
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (Experimental range)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Reactivity Class Alkylating agent (Alkyl chloride); Weakly acidic amide

Part 3: Synthesis of the Reference Standard

For analytical validation (e.g., impurity spiking studies), the pure standard must be synthesized. The following protocol ensures high purity by minimizing bis-acylation and hydrolysis.

Protocol: Acylation of 2,6-Dichloroaniline

Reaction Principle: Nucleophilic acyl substitution of 2,6-dichloroaniline with 3-chloropropionyl chloride in the presence of a non-nucleophilic base.

Reagents:

  • 2,6-Dichloroaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq) [Caution: Lachrymator]

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, 10 V)

Step-by-Step Methodology:

  • Preparation: Charge 2,6-dichloroaniline and DCM into a reactor under

    
     atmosphere. Cool the solution to 0–5 °C.
    
  • Base Addition: Add TEA dropwise, maintaining temperature < 10 °C. The solution may darken slightly.

  • Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent thermal degradation.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench & Workup:

    • Quench with water.[1]

    • Wash the organic layer with 1N HCl (to remove unreacted aniline and TEA).

    • Wash with sat.

      
       (to remove acid chloride hydrolysis products).
      
    • Wash with Brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene/Heptane to achieve >99% purity.

Part 4: Process Chemistry – The "Homolog Impurity" Scenario

In the industrial synthesis of Diclofenac , the key intermediate is 1-(2,6-dichlorophenyl)indolin-2-one , formed via the Friedel-Crafts cyclization of N-(2,6-dichlorophenyl)-2-chloroacetamide.

If the starting reagent (chloroacetyl chloride) contains 3-chloropropionyl chloride as an impurity, CAS 35714-74-0 is formed. This impurity poses a specific risk because it can participate in the subsequent cyclization step, leading to a homologous byproduct.

Mechanism of Impurity Propagation

The following Graphviz diagram illustrates the parallel pathways of the desired drug substance and the homolog impurity.

G cluster_0 Starting Materials cluster_1 Intermediate Amides cluster_2 Friedel-Crafts Cyclization (AlCl3, 140°C) Aniline 2,6-Dichloroaniline Amide_C2 N-(2,6-dichlorophenyl)- 2-chloroacetamide (Main Intermediate) Aniline->Amide_C2 Chloroacetyl Cl (Major) Amide_C3 3-Chloro-N-(2,6-dichlorophenyl) propanamide (CAS 35714-74-0) Aniline->Amide_C3 3-Chloropropionyl Cl (Trace Impurity) R_Cl Acylating Agents (Mixture) Indolinone 1-(2,6-dichlorophenyl) indolin-2-one (Diclofenac Precursor) Amide_C2->Indolinone Intramolecular Alkylation (5-exo-tet) Quinolinone 1-(2,6-dichlorophenyl)- 3,4-dihydroquinolin-2(1H)-one (Homolog Impurity) Amide_C3->Quinolinone Intramolecular Alkylation (6-exo-tet) Diclofenac Diclofenac Indolinone->Diclofenac Hydrolysis

Figure 1: Parallel synthesis pathways showing the propagation of the C3-homolog impurity (CAS 35714-74-0) into a quinolinone derivative during Diclofenac manufacturing.

Critical Control Point: The cyclization of CAS 35714-74-0 yields a six-membered lactam (Quinolinone derivative). This byproduct is structurally similar to the active pharmaceutical ingredient (API) and is often difficult to remove by standard crystallization due to similar solubility profiles.

Part 5: Applications in Medicinal Chemistry

Beyond its role as an impurity, CAS 35714-74-0 is a valuable scaffold for synthesizing N-substituted propanamides . The 2,6-dichlorophenyl group is a "privileged structure" in medicinal chemistry (found in Clonidine, Diclofenac, Guanfacine), known for improving metabolic stability by blocking the ortho-positions from oxidation.

Reaction: Nucleophilic Substitution ( )

The terminal alkyl chloride is susceptible to displacement by secondary amines, particularly piperazines, to form CNS-active linkers.

General Protocol:

  • Solvent: Acetonitrile or DMF.

  • Base:

    
     or DIPEA (to neutralize HCl).
    
  • Catalyst: KI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (in situ formation of alkyl iodide).

  • Temperature: 60–80 °C.

Example Application: Synthesis of piperazine-based calcium channel blockers or dopamine modulators.

Part 6: Analytical Characterization

For researchers characterizing this compound, the following data is typical.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Elutes after the corresponding acetamide (C2 homolog) due to increased lipophilicity of the propyl chain.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion:

    
     observed at m/z 252.0.
    
  • Isotope Pattern: Distinctive trichloro pattern.

    • M (252): 100%

    • M+2 (254): ~96% (due to 3 Cl atoms)

    • M+4 (256): ~30%

Part 7: Safety & Handling (GTI Assessment)

Genotoxic Impurity (GTI) Potential:

  • Structural Alert: The compound contains an alkyl chloride moiety (

    
    ) and an aniline derivative . Alkyl halides are potential alkylating agents that can react with DNA.
    
  • ICH M7 Classification: It should be treated as a Class 3 impurity (Alerting structure, unrelated to the drug substance structure unless it is a homolog, in which case it requires bacterial mutagenicity (Ames) testing to confirm safety).

  • Handling: Use full PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

References

  • Synthesis of Indolinone Intermediates

    • Source: "Method for synthesizing diclofenac sodium intermediate 1-(2,6-dichlorophenyl)indoline-2-ketone." CN111100057B.
    • Relevance: Establishes the standard synthetic route where the C2-amide is used, highlighting the C3-amide (CAS 35714-74-0) as the homologous impurity.
    • URL:

  • Piperazine Derivatives & Linker Chemistry

    • Source: "Piperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
    • Relevance: Describes the use of N-(2,6-dichlorophenyl) alkylamide linkers in the synthesis of bioactive piperazine compounds.
    • URL:

  • Chemical Identity & Properties

    • Source: "this compound - Substance Detail."[2][3][4][5] PubChem / SciFinder.

    • Relevance: Verification of CAS 35714-74-0, molecular weight, and structure.
    • URL: (Search Term: 35714-74-0)

Sources

Technical Guide: Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35714-74-0 Molecular Formula: C


H

Cl

NO Molecular Weight: 252.52 g/mol

Executive Summary

This technical guide details the synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide , a specialized halogenated amide. While structurally homologous to the key Diclofenac intermediate (which utilizes a 2-carbon chloroacetyl chain), this 3-carbon propionyl derivative serves as a critical scaffold for the synthesis of 7,8-dichloro-3,4-dihydroquinolin-2(1H)-ones via intramolecular Friedel-Crafts alkylation.

The synthesis is chemically non-trivial due to the significant steric hindrance presented by the chlorine atoms at the 2,6-positions of the aniline ring. This steric bulk reduces the nucleophilicity of the amine, rendering standard Schotten-Baumann conditions (aqueous base) frequently inefficient. This guide prioritizes a Thermal Dehydrochlorination protocol, a self-validating and scalable method preferred in process chemistry to ensure complete conversion without salt contamination.

Retrosynthetic Analysis & Pathway Logic

The target molecule is disconnected at the amide bond. The forward synthesis relies on a nucleophilic acyl substitution between a deactivated, sterically hindered aniline and a reactive acyl chloride.

Reaction Scheme


Mechanistic Challenges
  • Steric Deactivation: The ortho-chlorines on the aniline ring create a "picket fence" effect, shielding the nitrogen lone pair.

  • Electronic Deactivation: The inductive electron-withdrawing nature of the chlorines further reduces the basicity and nucleophilicity of the aniline nitrogen.

  • Solution: High-temperature acylation in non-polar solvents (Toluene/Xylene) allows for the continuous removal of HCl gas, driving the equilibrium forward (Le Chatelier’s principle) without the need for exogenous bases that might form difficult-to-separate salts.

SynthesisPathway Aniline 2,6-Dichloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcidChloride 3-Chloropropionyl Chloride (Electrophile) AcidChloride->Intermediate Product 3-Chloro-N-(2,6-dichlorophenyl) propanamide Intermediate->Product Elimination HCl HCl (gas) (Byproduct) Intermediate->HCl

Figure 1: Reaction pathway showing the convergence of reagents to the amide product.

Experimental Protocol: Thermal Dehydrochlorination Route

This protocol is designed for high purity and avoids the formation of amine hydrochloride salts which can trap unreacted starting material.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleKey Property
2,6-Dichloroaniline (DCA) 1.0SubstrateSolid, mp ~39°C. Toxic.
3-Chloropropionyl Chloride 1.1 - 1.2ReagentLiquid, Lachrymator. Moisture sensitive.
Toluene 5-10 VolSolventAzeotrope former, high bp (110°C).
Heptane N/AAnti-solventUsed for crystallization.
Step-by-Step Methodology
Phase 1: Dissolution & Setup
  • Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize evolved HCl.

  • Charge 2,6-Dichloroaniline (1.0 eq) and Toluene (5 volumes) .

  • Stir at room temperature until the aniline is fully dissolved.

Phase 2: Controlled Addition
  • Charge 3-Chloropropionyl chloride (1.15 eq) into the addition funnel.

  • Add the acid chloride dropwise to the aniline solution over 30–45 minutes.

    • Observation: A mild exotherm may occur. No precipitate (amine salt) should form if the temperature is kept elevated, but transient cloudiness is normal.

Phase 3: Reaction (The Thermodynamic Push)
  • Heat the mixture gradually to Reflux (110°C) .

  • Maintain reflux for 3–5 hours .

    • Mechanism:[2][4][5] At reflux, the reaction overcomes the steric barrier. HCl gas is driven out of the solution, preventing the protonation of the unreacted aniline (which would kill the reaction).

  • IPC (In-Process Control): Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1) or HPLC.[6] Target < 1% residual aniline.

Phase 4: Workup & Isolation
  • Cool the reaction mixture to roughly 50°C.

  • Distillation: Vacuum distill approximately 50% of the Toluene to remove excess acid chloride.

  • Crystallization:

    • Add Heptane (3 volumes) slowly to the warm toluene solution.

    • Cool gradually to 0–5°C with slow agitation.

    • The product will crystallize as an off-white to white solid.

  • Filtration: Filter the solid and wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Optimization & Critical Parameters

To ensure reproducibility and yield (Target > 85%), the following parameters must be strictly controlled.

Impurity Profile & Control
Impurity TypeOriginMitigation Strategy
Dimer/Oligomer Double alkylation (rare due to sterics)Maintain stoichiometry close to 1:1.1.
Hydrolyzed Acid Moisture ingress reacting with Acid ChlorideUse dry Toluene (<0.05% water); Nitrogen blanket.
Unreacted Aniline Incomplete reactionEnsure reflux time is sufficient; Do not use base scavenger (traps aniline as salt).
Self-Validating Workflow Diagram

Workflow Start Start: Charge DCA + Toluene Add Add 3-Chloropropionyl Chloride (Controlled Rate) Start->Add Reflux Reflux 110°C (3-5h) Drive off HCl Add->Reflux Check IPC: Aniline < 1%? Reflux->Check Check->Reflux No (Extend Time) Distill Partial Distillation (Remove xs Reagent) Check->Distill Yes Cryst Crystallize (Add Heptane, Cool to 0°C) Distill->Cryst Filter Isolate & Dry Cryst->Filter

Figure 2: Operational workflow for the thermal synthesis route.

Downstream Utility: The Cyclization Pathway

While the user requested the synthesis of the amide, understanding its utility validates the purity requirements. This molecule is the direct linear precursor to 7,8-dichloro-3,4-dihydroquinolin-2(1H)-one .

Transformation:



Note: Unlike the Diclofenac synthesis (which forms a 5-membered oxindole ring via a chloroacetamide), this 3-carbon chain forms a 6-membered lactam ring. High purity of the amide (>98%) is required to prevent tar formation during the harsh Lewis Acid cyclization step.

Safety & Handling (HSE)

  • 3-Chloropropionyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Hydrolyzes to form HCl. Handle strictly in a fume hood.

  • 2,6-Dichloroaniline: Toxic if swallowed or in contact with skin. Potential methemoglobinemia inducer.

  • Process Safety: The reaction generates stoichiometric quantities of HCl gas . The scrubber system must be sized correctly to prevent venting acidic fumes into the lab environment.

References

  • Stoll, W. G., et al. (1971). "Phenylacetic acid derivatives having anti-inflammatory and analgesic activity." U.S. Patent 3,558,690. (Primary reference for the general acylation chemistry of 2,6-dichloroaniline in the context of Diclofenac-type scaffolds).

  • Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry, 33(4), 1186-1193. (Details the steric challenges of 2,6-disubstituted anilines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 35714-74-0, this compound. (Verification of CAS and chemical identity).

  • Effland, R. C., & Klein, J. T. (1988). "N-(2,6-Dichlorophenyl)indolinones." U.S. Patent 4,766,147. (Describes analogous cyclization pathways for dichlorophenyl amides).

Sources

3-Chloro-N-(2,6-dichlorophenyl)propanamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 35714-74-0). As a halogenated aromatic amide, this compound serves as a valuable intermediate in synthetic organic chemistry, with potential applications in the development of novel pharmaceuticals and agrochemicals. This document details its chemical identity, structural features, and known physical characteristics. Furthermore, it explores its chemical reactivity, provides a validated protocol for its synthesis via acylation, and outlines its expected spectral characteristics for analytical identification. Safety protocols and handling considerations are also discussed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the drug development and chemical industries who require a detailed understanding of this specific chemical entity.

Chemical Identity and Structure

This compound is a synthetic organic compound characterized by a propanamide backbone linked to a 2,6-dichlorinated phenyl group. The presence of a reactive chloroalkyl chain and a sterically hindered dichlorinated aromatic ring defines its chemical behavior and synthetic utility.

IdentifierValueSource
Compound Name This compoundN/A
CAS Number 35714-74-0[1]
Molecular Formula C₉H₈Cl₃NO[2]
Molecular Weight 252.52 g/mol [2]
IUPAC Name This compoundN/A
SMILES O=C(NC1=C(Cl)C=CC=C1Cl)CCCl[1]
Chemical Structure Diagram

chemical_structure cluster_ring cluster_chain C1 C C2 C C1->C2 N N-H C1->N C3 C C2->C3 Cl1 Cl1 C2->Cl1 Cl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 Cl2 Cl2 C6->Cl2 Cl C7 C=O N->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 Cl3 Cl C9->Cl3

Caption: Molecular structure of this compound.

Physical and Chemical Properties

Experimental data on the physical properties of this compound is not widely available in public literature. The data presented below for related isomers can serve as an estimation, but experimental verification is recommended for any critical applications.

Table of Estimated Physical Properties (Based on Isomeric Compounds):

PropertyEstimated ValueContext/Source
Melting Point ~125 °CBased on 3-Chloro-N-(4-chlorophenyl)propanamide.[3]
Boiling Point > 300 °C (Predicted)Based on isomers like 3-Chloro-N-(4-chlorophenyl)propanamide (Predicted: 321-341 °C).[3]
Water Solubility Low (Predicted)Aromatic amides with multiple chlorine atoms typically exhibit poor water solubility. The predicted Log10(Water Solubility) for an isomer is -2.93 mol/L.[4]
LogP (Octanol/Water) ~2.9 (Predicted)The predicted Octanol/Water partition coefficient for an isomer suggests moderate lipophilicity.[4]
Appearance Likely a white to off-white solidTypical appearance for purified chlorinated aromatic amides.
Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its two key functional groups: the amide linkage and the terminal alkyl chloride.

  • Amide Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed to 2,6-dichloroaniline and 3-chloropropanoic acid under strong acidic or basic conditions, typically requiring elevated temperatures. The steric hindrance from the two ortho-chlorine atoms on the phenyl ring may slow the rate of hydrolysis compared to unhindered anilides.

  • Nucleophilic Substitution: The terminal chlorine atom on the propanamide chain is susceptible to nucleophilic substitution (Sₙ2) reactions.[5][6] This reactivity is a key feature for its use as a synthetic intermediate. It can react with a variety of nucleophiles, including:

    • Oxygen Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.

    • Nitrogen Nucleophiles: Amines can react to form diamine structures.

    • Sulfur Nucleophiles: Thiols are effective nucleophiles for forming thioethers.[5]

    • This reactivity allows for the facile introduction of the N-(2,6-dichlorophenyl)propanamide moiety into larger molecules, which is a common strategy in the synthesis of complex heterocyclic systems.[6]

  • Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure). It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[7]

Analytical Profile: Expected Spectral Data

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. While a public database of spectra for this specific compound is not available, the following profile can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: The three protons on the 2,6-dichlorophenyl ring will appear in the aromatic region (~7.2-7.5 ppm). Due to symmetry, a characteristic pattern of a triplet (for the para-proton) and a doublet (for the two meta-protons) is expected.

    • Amide Proton (N-H): A broad singlet is expected, typically in the range of 8.0-9.0 ppm. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

    • Aliphatic Protons: The propanamide chain will exhibit two signals, each integrating to 2H. The CH₂ group adjacent to the carbonyl (C=O) will appear as a triplet around 2.8-3.0 ppm. The CH₂ group adjacent to the chlorine atom will be further downfield, appearing as a triplet around 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of 168-172 ppm.[8]

    • Aromatic Carbons: Signals between 120-140 ppm. The carbons bonded to chlorine will be distinct from the others.

    • Aliphatic Carbons: The CH₂ next to the carbonyl is expected around 35-40 ppm, while the carbon bearing the chlorine (C-Cl) will be at a similar or slightly higher chemical shift, around 40-45 ppm.[9]

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad absorption peak around 3250-3350 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, sharp absorption peak between 1650-1680 cm⁻¹.[10]

    • N-H Bend (Amide II band): A significant peak around 1530-1550 cm⁻¹.

    • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A distinct cluster of peaks will be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with three chlorine atoms, the expected pattern for the molecular ion peak around m/z = 251, 253, 255, and 257 will be a key identifier.

    • Key Fragmentation: Common fragmentation pathways would include the loss of the chloropropyl side chain and cleavage of the amide bond, leading to fragments corresponding to the 2,6-dichloroaniline cation.

Synthesis Protocol

The most direct and common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[11]

Reaction: 2,6-Dichloroaniline + 3-Chloropropionyl chloride → this compound

Synthesis Workflow Diagram

synthesis_workflow reagents Dissolve 2,6-Dichloroaniline and Triethylamine (base) in an inert solvent (e.g., DCM). cooling Cool the mixture in an ice bath (0-5 °C). reagents->cooling addition Add 3-Chloropropionyl Chloride dropwise with vigorous stirring. cooling->addition reaction Allow reaction to warm to room temperature and stir for 2-4 hours. addition->reaction quench Quench the reaction with water or dilute HCl. reaction->quench extraction Perform liquid-liquid extraction using an organic solvent. quench->extraction drying Dry the organic layer (e.g., over MgSO₄ or Na₂SO₄). extraction->drying purification Concentrate and purify the crude product (e.g., by recrystallization). drying->purification

Sources

Technical Guide: Mechanism of Action of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

[1]

Executive Summary

This compound is a specialized organic building block characterized by a sterically hindered 2,6-dichloroaniline core coupled to a

1atropisomeric drugsion channel modulators12

Its primary utility lies in its reactivity: the terminal alkyl chloride is highly susceptible to nucleophilic attack by secondary amines (e.g., piperazines) or intramolecular cyclization, serving as a linchpin in the synthesis of cardiovascular and neurological therapeutics.[2]

Property Data
CAS Number 35714-74-0
Molecular Formula

Molecular Weight 252.52 g/mol
Core Moiety 2,6-Dichloroaniline (Steric Anchor)
Reactive Group

-Chloroalkyl (Electrophile)
Primary Application Synthesis of N-arylpiperazine propanamides; Dihydroquinolinone precursors

Chemical Mechanism of Action: The "Latent Warhead"

The mechanism of action for this compound is defined by its ability to transfer the N-(2,6-dichlorophenyl)propanamide scaffold to nucleophiles.[1][2] This occurs via two distinct pathways, dictated by the reaction conditions.[1][2][3]

Pathway A: Nucleophilic Substitution ( )

In the presence of secondary amines (e.g., substituted piperazines), the compound undergoes a classic

12

12
  • Mechanism : The lone pair of the incoming amine attacks the

    
    -carbon, displacing the chloride ion.[1][2]
    
  • Product : N-(2,6-dichlorophenyl)-3-(piperazin-1-yl)propanamides.[1]

  • Relevance : This generates the core scaffold for Lidoflazine analogs (calcium channel blockers) and CCR5 antagonists .[1][2]

Pathway B: -Elimination to Acrylamide

Under basic conditions (e.g.,



N-(2,6-dichlorophenyl)acrylamide1
  • Mechanism : Base abstracts the acidic

    
    -proton, triggering the expulsion of the 
    
    
    -chloride.[1][2]
  • Significance : The resulting acrylamide is a potent Michael acceptor , capable of covalently modifying cysteine residues in proteins (e.g., Transglutaminase 2 inhibition) or undergoing conjugate addition with weak nucleophiles.[1][2]

Pathway C: Intramolecular Cyclization (Friedel-Crafts)

In the presence of Lewis acids (

dihydroquinolin-2-ones11

ChemicalMechanismStartThis compoundAcrylamideN-(2,6-dichlorophenyl)acrylamide(Michael Acceptor)Start->AcrylamideElimination (E2)SubstitutionN-Substituted Propanamide(Drug Scaffold)Start->SubstitutionSN2 AlkylationCyclizationDihydroquinolinone(Heterocycle)Start->CyclizationFriedel-CraftsBaseBase (Et3N)Base->AcrylamideAmineSec-Amine (HNR2)Amine->SubstitutionLewisAcidLewis Acid (AlCl3)LewisAcid->Cyclization

Figure 1: Divergent reaction pathways for this compound.[1]

Biological Implications & Pharmacophore Utility

While the compound itself is an intermediate, the 2,6-dichlorophenyl amide motif it installs is a validated pharmacophore in medicinal chemistry.[1][2][4]

Steric "Twist" & Metabolic Stability

The chlorine atoms at the 2 and 6 positions of the phenyl ring create significant steric hindrance.[1][2] This forces the amide bond out of planarity with the phenyl ring (orthogonal conformation).[1][2]

  • Effect : This conformation mimics the twisted state of peptide bonds in transition states, often improving binding affinity to receptors like Voltage-Gated Sodium Channels (Nav1.7) and Calcium Channels .[1]

  • Metabolism : The blocked ortho positions prevent metabolic hydroxylation, extending the half-life of derived drugs (similar to Diclofenac and Clonidine ).[1][2]

Target Classes for Derivatives

Drugs synthesized using this intermediate typically target:

  • Cardiovascular Systems : As calcium channel blockers (Class IV antiarrhythmics).[1][2]

  • Pain Pathways : As structural analogs of local anesthetics (Lidocaine derivatives), blocking

    
     channels.[1][2]
    
  • Transglutaminase 2 (TG2) : The acrylamide derivative (Pathway B) acts as a covalent inhibitor of TG2, relevant in Celiac disease and fibrosis research.[1][2]

Experimental Protocols

Protocol A: Synthesis of N-Arylpiperazine Derivatives

Objective : To synthesize a library of ion channel blockers using this compound as the electrophile.

Reagents :

  • This compound (1.0 eq)[1][5]

  • Substituted Piperazine (e.g., 1-(4-fluorophenyl)piperazine) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Potassium Iodide (

    
    ) (0.1 eq, catalyst)[1]
    
  • Acetonitrile (

    
    ) (Solvent)[1]
    

Workflow :

  • Preparation : Dissolve this compound in

    
     (0.1 M concentration).
    
  • Activation : Add

    
     and catalytic 
    
    
    .[1][2] Stir for 10 minutes at room temperature.
  • Addition : Add the substituted piperazine dropwise.

  • Reflux : Heat the mixture to 80°C (reflux) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]

  • Workup : Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification : Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel).

Validation :

  • NMR : Look for the disappearance of the triplet at

    
     ppm (
    
    
    ) and appearance of piperazine multiplets.[1][2]
  • LC-MS : Confirm mass shift corresponding to the loss of

    
     and addition of the amine.[1][2]
    
Protocol B: Generation of the Acrylamide Warhead (In Situ)

Objective : To generate the reactive Michael acceptor for covalent binding studies.

Workflow :

  • Dissolve this compound in dry THF.

  • Add 1.5 equivalents of Diisopropylethylamine (DIPEA) .

  • Stir at 50°C for 2 hours.

  • Observation : Formation of N-(2,6-dichlorophenyl)acrylamide is confirmed by the appearance of vinylic protons in

    
    -NMR (
    
    
    5.7–6.4 ppm).[1][2]

References

  • Reilly, S. W., & Mach, R. H. (2016).[1][2] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Link[1][2]

  • Janssen, P. A. J. (1962).[1][2] Synthesis and pharmacology of lidoflazine and related aminocarbonyl-piperazine derivatives. Helvetica Chimica Acta.[1][2][3][4] Link[1][2]

  • U.S. Environmental Protection Agency . (1988).[1][2] Reregistration Eligibility Decision (RED): Propanil (Mechanism of Action parallels). EPA Archives.[1][2] Link

  • PubChem Compound Summary . (2025). This compound (CID 11235165).[1] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Google Patents . (2016).[1][2] Method for synthesizing piperazine pharmaceutical intermediate (CN104402842A).[1][2][6] Link

Technical Guide: Biological Profile and Synthetic Utility of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS: 35714-74-0) is a specialized electrophilic building block used primarily in medicinal chemistry and agrochemical synthesis. While not a marketed pharmaceutical itself, it serves as a critical synthetic intermediate and a covalent pharmacophore precursor . Its structural architecture combines a lipophilic, sterically hindered 2,6-dichlorophenyl moiety (common in NSAIDs like Diclofenac and alpha-2 agonists like Clonidine) with a reactive 3-chloropropanamide tail .

This guide details its biological reactivity profile, specifically its role as a "masked" Michael acceptor (via conversion to acrylamides) and its utility in synthesizing heterocyclic scaffolds.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
CAS Number 35714-74-0
Molecular Formula C9H8Cl3NO
Molecular Weight 252.52 g/mol
Structural Class Halogenated Anilide / Beta-chloropropanamide
Key Functional Groups 2,6-Dichloroaniline (Lipophilic/Steric anchor), Alkyl Chloride (Electrophile)
Predicted LogP ~2.8 - 3.2 (High Lipophilicity)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Biological Activity & Mechanism of Action[10]

Electrophilic Reactivity & Covalent Modification

The biological relevance of this compound lies in its potential as a covalent modifier of proteins. It operates through two distinct mechanisms depending on the physiological environment:

  • Direct Alkylation (SN2): The terminal alkyl chloride is a moderate leaving group. In the presence of strong nucleophiles (e.g., thiols in glutathione or cysteine residues), it can undergo nucleophilic substitution, though this pathway is slow under physiological conditions.

  • Elimination-Addition (Michael Acceptor Generation): Under basic conditions or enzymatic catalysis, the molecule undergoes

    
    -elimination of HCl to form N-(2,6-dichlorophenyl)acrylamide . This acrylamide species is a potent Michael acceptor  that rapidly reacts with nucleophilic cysteine residues in protein active sites.
    
Pharmacophore Homology

The 2,6-dichlorophenyl moiety is a "privileged structure" in pharmacology, conferring metabolic stability (blocking CYP450 oxidation at ortho positions) and restricting conformational rotation.

  • Ion Channel Modulation: Analogs with this moiety (e.g., Lidocaine derivatives, Mexiletine) are known voltage-gated sodium channel blockers. The 2,6-dichloro substitution is critical for the "use-dependent" block observed in anti-arrhythmic and anticonvulsant agents.

  • Anti-inflammatory Potential: The steric bulk mimics the aniline core of Diclofenac , suggesting potential (though likely weak) affinity for the cyclooxygenase (COX) active site channel, specifically the hydrophobic pocket.

Synthetic Pathways & Applications

This compound is a versatility node in organic synthesis.[1] It does not cyclize to quinolinones via standard Friedel-Crafts methods because the 2,6-dichloro substitution blocks both ortho positions on the aromatic ring. Instead, it is used for:

  • Synthesis of N-Aryl Acrylamides: Precursors for polymerization or covalent inhibitor libraries.

  • Synthesis of Beta-Amino Amides: Via displacement of the chloride by secondary amines (e.g., piperazines), creating solubilized CNS-active scaffolds.

  • Formation of Azetidin-2-ones (Beta-Lactams): Under specific phase-transfer catalysis conditions, intramolecular cyclization to the nitrogen can occur to form beta-lactams, although the steric bulk of the 2,6-dichlorophenyl group makes this challenging.

Visualization: Synthetic Divergence

SynthesisPathways Start 2,6-Dichloroaniline Target 3-Chloro-N-(2,6-dichlorophenyl) propanamide Start->Target Acylation (-HCl) Reagent 3-Chloropropionyl Chloride Reagent->Target Product1 N-(2,6-Dichlorophenyl) acrylamide (Michael Acceptor) Target->Product1 Base (Et3N) Elimination Product2 N-Substituted Beta-Amino Amides (CNS Active Scaffolds) Target->Product2 HNR2 (Amine) SN2 Substitution Product3 Cysteine Adducts (Protein Labeling) Product1->Product3 Cys-SH Michael Addition

Caption: Divergent synthetic utility of this compound showing conversion to acrylamides and amino-amide scaffolds.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield preparation from commercially available anilines.

  • Reagents:

    • 2,6-Dichloroaniline (1.0 eq)

    • 3-Chloropropionyl chloride (1.1 eq)

    • Triethylamine (1.2 eq) or Pyridine

    • Dichloromethane (DCM) or Toluene (anhydrous)

  • Procedure:

    • Dissolve 2,6-dichloroaniline in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[2]

    • Add Triethylamine dropwise.

    • Add 3-Chloropropionyl chloride dropwise over 30 minutes, maintaining temperature <5°C to prevent premature elimination to acrylamide.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1) should show consumption of aniline.

  • Workup:

    • Wash reaction mixture with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then brine.

    • Dry organic layer over MgSO4 and concentrate in vacuo.

    • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc.

Protocol B: Reactivity Assay (Cysteine Trapping)

Objective: To validate electrophilic activity (simulating covalent drug binding).

  • Setup: Prepare a 50 µM solution of the test compound in Phosphate Buffer (pH 7.4) / Acetonitrile (1:1).

  • Reaction: Add L-Cysteine (500 µM, 10-fold excess).

  • Incubation: Incubate at 37°C.

  • Analysis: Monitor by LC-MS at t=0, 1h, 4h, 24h.

    • Observation: Look for the mass shift corresponding to the cysteine adduct (+121 Da) or the elimination product (acrylamide, -36 Da from parent).

Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Handling: The compound is an alkylating agent. Use double nitrile gloves and handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the alkyl chloride is slow, but possible).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79982, 3-Chloropropanamide. Retrieved from [Link]

  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry (2005). Amines, Aromatic (2,6-Dichloroaniline derivatives). Wiley-VCH.[3]

Sources

3-Chloro-N-(2,6-dichlorophenyl)propanamide: Strategic Applications in Covalent Inhibitor Design and Scaffold Functionalization

[1]

Executive Summary

This compound is a high-value electrophilic synthon used primarily in medicinal chemistry for the development of covalent inhibitors and G-protein coupled receptor (GPCR) modulators .[1] Structurally, it combines a sterically demanding 2,6-dichlorophenyl amide (a privileged pharmacophore found in Diclofenac and Clonidine) with a


-chloroalkyl chain1

This molecule serves two distinct mechanistic functions in drug discovery:

  • Masked Michael Acceptor: Under physiological or basic conditions, it can eliminate HCl to generate an acrylamide warhead, essential for targeted covalent inhibition of kinases and proteases (e.g., EGFR, BTK).[1]

  • 
    -Amino Precursor:  It functions as a robust alkylating agent for secondary amines (e.g., piperazines), creating flexible linkers in cardiovascular and CNS-active ligands.[1]
    

Part 1: Core Applications & Mechanisms

Design of Targeted Covalent Inhibitors (TCIs)

The primary research utility of this compound lies in its ability to act as a stable precursor to N-(2,6-dichlorophenyl)acrylamide . Direct use of acrylamides in synthesis can lead to polymerization or non-specific toxicity.[1] The 3-chloro analog is stable during storage but activates under controlled conditions.[1]

  • Mechanism: The 2,6-dichloro substitution on the phenyl ring forces the amide bond out of planarity (atropisomerism potential), reducing metabolic hydrolysis by amidases. Upon administration or specific activation, the

    
    -chloro group undergoes elimination to form the Michael acceptor, which then covalently modifies cysteine residues in target proteins (e.g., Cys797 in EGFR).
    
  • Research Use Case: Researchers use this scaffold to synthesize libraries of "covalent probes" to map the reactivity of cysteines in the proteome (Chemoproteomics).[1]

Synthesis of GPCR and Ion Channel Modulators

The 2,6-dichlorophenyl moiety is a "privileged structure" known to enhance lipophilicity and binding affinity in voltage-gated sodium channels (Nav) and GPCRs.

  • Synthetic Pathway: The compound reacts via SN2 substitution with secondary amines (such as substituted piperazines or pyrrolidines) to form

    
    -amino propanamides .[1]
    
  • Therapeutic Relevance: These derivatives mimic the pharmacophore of Ranolazine and Lidocaine , serving as leads for anti-arrhythmic and analgesic drug discovery.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, the compound serves as a "heavy" fragment.[1] The chlorine atom provides a synthetic handle for rapid elaboration, allowing researchers to "grow" the molecule into adjacent binding pockets without altering the critical amide-aryl interaction.[1]

Part 2: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold with high purity (>98%) avoiding hydrolysis.

Reagents:

  • 2,6-Dichloroaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.2 eq) [Freshly distilled recommended][1]

  • Triethylamine (1.5 eq) or Pyridine[1]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under N2 atmosphere. Add 2,6-Dichloroaniline (16.2 g, 100 mmol) and DCM (100 mL). Cool to 0°C.[1]

  • Base Addition: Add Triethylamine (15.2 g, 150 mmol) dropwise. Note: The solution may darken slightly.

  • Acylation: Add 3-Chloropropionyl chloride (15.2 g, 120 mmol) dropwise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic; controlling the rate prevents the formation of the bis-acylated byproduct.

  • Monitoring: Warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The aniline spot (Rf ~0.[1]4) should disappear; product Rf ~0.6.[1]

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline and amine salts.[1] Critical: If the aqueous layer is not acidic, wash again.

    • Wash with Sat. NaHCO3 (remove unreacted acid chloride/acid).[1]

    • Wash with Brine, dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexane to yield white needles.[1]

    • Yield Target: 85-95%.

    • Validation: 1H NMR should show a triplet at ~3.8 ppm (CH2Cl) and ~2.9 ppm (CH2CO).[1]

Protocol B: Generation of the Acrylamide Warhead (Elimination)

Objective: To convert the precursor into the active Michael acceptor in situ or preparatively.

  • Dissolve this compound (1 mmol) in THF (5 mL).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) at 0°C.

  • Stir for 1 hour at RT.

  • Validation: NMR monitoring will show the disappearance of the triplets and appearance of the ABX vinyl system (dd at ~6.4, 6.2, and 5.8 ppm).[1]

  • Application: Add the target nucleophile (e.g., thiol-containing peptide) directly to this solution for conjugation studies.[1]

Part 3: Visualization & Logic[1]

Pathway Diagram: Divergent Reactivity

The following diagram illustrates the two primary reaction pathways: Elimination (to Warhead) and Substitution (to Ligand).[1]

GStart3-Chloro-N-(2,6-dichlorophenyl)propanamide(The Scaffold)Condition1Base (DBU/NaOH)Elimination PathwayStart->Condition1Condition2Sec. Amine (HNR2)Substitution PathwayStart->Condition2Product1N-(2,6-dichlorophenyl)acrylamide(Covalent Warhead)Condition1->Product1- HClProduct2Beta-Amino Amide(GPCR/Ion Channel Ligand)Condition2->Product2S_N2 DisplacementTarget1Target: Cysteine(Kinase Inhibitor)Product1->Target1Michael AdditionTarget2Target: Receptor(Ranolazine Analogs)Product2->Target2Reversible Binding

Caption: Divergent synthesis pathways for this compound: Elimination yields covalent warheads; Substitution yields reversible ligands.

Data Summary: Physicochemical Profile
PropertyValueImplication for Research
Molecular Weight 252.52 g/mol Ideal for fragment-based screening (<300 Da).[1]
ClogP ~3.2High lipophilicity; good membrane permeability for CNS targets.[1]
Reactivity Moderate ElectrophileStable in plasma; reacts with thiols only after activation or enzymatic assistance.[1]
Sterics Ortho-blocked (2,6-Cl)Prevents planar conformation; restricts rotation; improves metabolic stability.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide (Analogous Structure).[1] Retrieved from [Link]

  • World Intellectual Property Organization (1992). Patent WO1992022522A1: Process for the preparation of N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine.[1] (Describes the 2,6-dichloroaniline acylation chemistry). Retrieved from

  • Resnick, L. et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease.[1][2][3] (Demonstrates the utility of halo-acetamide/propanamide warheads). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bäckvall, J. E. et al. Palladium-Catalyzed Oxidative Cyclization of Enamides.[1] (Contextualizes the use of amide precursors in heterocycle synthesis). Journal of the American Chemical Society.[1]

3-Chloro-N-(2,6-dichlorophenyl)propanamide as a potential herbicide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide focused on the evaluation and development of 3-Chloro-N-(2,6-dichlorophenyl)propanamide as a potential herbicidal agent. This document is structured for an R&D audience, emphasizing chemical synthesis, mechanism of action (MoA), and experimental validation.

Candidate Profile & Development Potential

Executive Summary

This compound (referred to herein as CDCP-3 ) represents a structural analog of the established photosystem II (PSII) inhibitor Propanil (3',4'-dichloropropionanilide).[1][2] While Propanil utilizes a 3,4-dichloro substitution pattern, CDCP-3 employs a 2,6-dichloro motif combined with a


-chlorinated acyl chain.[1][2]

This structural modification offers two distinct theoretical advantages for herbicide resistance management:

  • Steric Hindrance: The 2,6-ortho substitution creates a "twisted" amide conformation, potentially altering the binding kinetics at the D1 protein (Qb niche) and bypassing resistance mechanisms developed against planar anilides.[1][2]

  • Reactive Warhead: The 3-chloropropionyl tail introduces an alkylating center (or precursor to an acrylamide Michael acceptor via elimination), suggesting a potential dual mode of action involving covalent modification of target enzymes or glutathione depletion.[2]

This guide outlines the synthesis, physicochemical characterization, and biological screening protocols required to validate CDCP-3 as a pre- or post-emergence herbicide.[1][2]

Chemical Structure & Physicochemical Properties[2][3][4]

Structural Analysis

Unlike Propanil, which is relatively planar, the 2,6-dichlorophenyl moiety in CDCP-3 forces the amide bond out of plane due to steric repulsion between the ortho-chlorines and the amide oxygen/hydrogen.[1][2] This non-planar conformation is critical for selectivity.[2]

PropertyValue (Predicted/Experimental)Relevance
Formula

Core scaffold
MW 252.52 g/mol Optimal for phloem mobility (<500 Da)
LogP ~3.2 - 3.5Lipophilic; suitable for foliar uptake
H-Bond Donors 1 (Amide NH)Binding interaction with D1 Ser-264
Reactivity

-Chloro elimination
Can form acrylamides in vivo (reactive electrophiles)
Synthesis Protocol

The synthesis requires overcoming the nucleophilic deactivation of the aniline caused by the electron-withdrawing chlorine atoms and the steric hindrance at the reaction site.[2]

Reaction Scheme:


[1][2]
Optimized Laboratory Protocol
  • Reagents: 2,6-Dichloroaniline (1.0 eq), 3-Chloropropionyl chloride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM) (anhydrous).[1][2]

  • Procedure:

    • Dissolve 2,6-dichloroaniline in anhydrous DCM under

      
       atmosphere.
      
    • Add pyridine and cool the solution to 0°C to minimize side reactions (e.g., double acylation or elimination to acryloyl chloride).[1][2]

    • Add 3-chloropropionyl chloride dropwise over 30 minutes. The exotherm must be controlled to keep

      
      .[2]
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Wash with 1M HCl (to remove pyridine), followed by sat.

      
       and brine.[2]
      
    • Purification: Recrystallize from Ethanol/Water (80:20) to yield white needles.[2]

Mechanism of Action (MoA) Hypothesis[1][2][6]

CDCP-3 is designed to target Photosystem II (PSII) , specifically competing with plastoquinone at the


 binding site of the D1 protein.[1][2] However, the 

-chloro group implies a secondary mechanism involving alkylation.[1][2]
Primary Pathway: PSII Inhibition

The amide hydrogen forms a hydrogen bond with Serine-264 of the D1 protein, while the lipophilic dichlorophenyl ring occupies the hydrophobic pocket.[1][2] Disruption of this electron transport chain leads to the accumulation of triplet chlorophyll and reactive oxygen species (ROS), causing lipid peroxidation and membrane destruction.[1][2]

Secondary Pathway: Potential Alkylation

The 3-chloropropionyl group can undergo spontaneous or enzymatic elimination to form an N-(2,6-dichlorophenyl)acrylamide intermediate.[1][2] This Michael acceptor can covalently bind to cysteine residues in enzymes (e.g., VLCFA synthases or GSTs), potentially inhibiting cell division or detoxification pathways.[1][2]

Visualization of Signaling & Effect

The following diagram illustrates the dual-pathway hypothesis for CDCP-3 toxicity in weed species.

MoA_Pathway cluster_PSII Primary Mode: PSII Inhibition cluster_Alkyl Secondary Mode: Alkylation CDCP3 CDCP-3 (Applied Herbicide) Uptake Foliar Uptake (Cuticle Penetration) CDCP3->Uptake D1_Bind Binding to D1 Protein (Qb Site) Uptake->D1_Bind Elimination Elimination to Acrylamide Analog Uptake->Elimination Metabolic Activation ET_Block Electron Transport Blockage D1_Bind->ET_Block ROS ROS Generation (Singlet Oxygen) ET_Block->ROS Necrosis Cell Membrane Peroxidation & Death ROS->Necrosis Cys_Bind Covalent Binding (Cysteine Residues) Elimination->Cys_Bind Enz_Inhib Enzyme Inactivation (GST/VLCFA) Cys_Bind->Enz_Inhib Enz_Inhib->Necrosis

Figure 1: Dual mechanism hypothesis: Reversible PSII inhibition and irreversible alkylation via metabolic activation.[1]

Experimental Validation Protocols

To validate CDCP-3, a tiered screening approach is required.[1][2]

Tier 1: The Hill Reaction Assay (In Vitro)

This assay measures the inhibition of electron transport in isolated chloroplasts using a dye (DCPIP) that changes color upon reduction.[2]

Protocol:

  • Isolation: Isolate chloroplasts from spinach or pea leaves using differential centrifugation in isotonic buffer (0.4 M sucrose, 50 mM Tricine-NaOH, pH 7.8).

  • Reaction Mix: Chloroplast suspension (

    
     Chl/mL) + DCPIP (
    
    
    
    ) + CDCP-3 (concentration range: 0.01
    
    
    to 100
    
    
    ).
  • Illumination: Expose samples to saturating light (

    
    ) for 2 minutes.
    
  • Measurement: Measure absorbance at 600 nm.

  • Calculation: Determine

    
     (concentration inhibiting 50% of DCPIP reduction) compared to Propanil control.
    
    • Self-Validation: If Control (Propanil)

      
      , the chloroplasts are degraded; discard batch.[1][2]
      
Tier 2: Whole Plant Post-Emergence Screen

Target Species: Echinochloa crus-galli (Barnyardgrass), Amaranthus retroflexus (Redroot Pigweed).[1][2] Crop Safety: Oryza sativa (Rice) – to test if 2,6-substitution affects Aryl Acylamidase specificity.

Protocol:

  • Growth: Grow plants to the 2-3 leaf stage in sandy loam soil.

  • Formulation: Dissolve CDCP-3 in Acetone:Water (50:50) with 0.25% non-ionic surfactant (e.g., Tween 20).[1][2]

  • Application: Spray at rates equivalent to 0.5, 1.0, and 2.0 kg ai/ha using a track sprayer calibrated to 200 L/ha volume.

  • Assessment: Score phytotoxicity (0-100%) at 7, 14, and 21 days after treatment (DAT). Measure fresh weight reduction.

Environmental Fate & Toxicology

The 3-chloropropionyl moiety introduces specific environmental concerns distinct from standard anilides.

  • Hydrolysis: The amide bond is susceptible to hydrolysis, releasing 2,6-dichloroaniline .[1][2]

    • Note: 2,6-dichloroaniline is persistent and toxic to aquatic organisms.[1][2]

  • Dehydrochlorination: In alkaline soils (pH > 8), CDCP-3 may convert to the acrylamide analog.[1][2]

    • Risk:[2] Acrylamides are neurotoxic and carcinogenic.[2] This pathway must be quantified in soil degradation studies (OECD 307).[2]

Degradation Pathway Diagram:

Fate_Pathway Parent CDCP-3 AmideHyd Hydrolysis Parent->AmideHyd Elim Elimination (pH > 8) Parent->Elim Aniline 2,6-Dichloroaniline (Persistent) AmideHyd->Aniline Acid 3-Chloropropionic Acid AmideHyd->Acid Acrylamide N-(2,6-diCl-phenyl) acrylamide Elim->Acrylamide

Figure 2: Potential environmental degradation pathways of CDCP-3.[1]

References

  • United States Environmental Protection Agency (EPA). (2020).[2][3] Propanil: Interim Registration Review Decision Case Number 0226.[2] EPA Docket.[2] Link

  • National Institutes of Health (NIH) - PubChem. (2026).[2] Compound Summary: this compound (CAS 35714-74-0).[1][2][4][5][6] PubChem Database.[2] Link[1][2]

  • Organic Syntheses. (1954).[2] Acylation of Hindered Amines: General Procedures. Org. Synth. Coll. Vol. 3. Link (Generalized reference for Schotten-Baumann conditions).[2]

  • Heap, I. (2025).[1][2] The International Herbicide-Resistant Weed Database. WeedScience.org.[2] Link

  • Senseman, S. A. (2007).[1][2] Herbicide Handbook, 9th Edition. Weed Science Society of America.[2][7] (Reference for Propanil MoA and physicochemical standards).

Sources

Technical Guide: Spectroscopic Profiling of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and physicochemical characterization of 3-Chloro-N-(2,6-dichlorophenyl)propanamide , a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.

CAS Registry Number: 35714-74-0 Molecular Formula:


Molecular Weight:  252.52  g/mol
Synonyms:  3-Chloro-2',6'-dichloropropionanilide; Diclofenac Intermediate 1.

Executive Summary & Synthetic Context

This compound represents the linear amide formed via the N-acylation of 2,6-dichloroaniline with 3-chloropropionyl chloride. Its structural integrity is paramount for the subsequent Friedel-Crafts cyclization that yields the indolin-2-one core of Diclofenac.

Synthetic Pathway & Structural Logic

The synthesis relies on the nucleophilic attack of the aniline nitrogen on the acyl chloride. The steric hindrance introduced by the two ortho chlorine atoms on the aromatic ring significantly influences the spectroscopic signals, particularly in NMR (restricted rotation) and IR (amide bond environment).

SynthesisPath Aniline 2,6-Dichloroaniline (Nucleophile) Product This compound (Target Amide) Aniline->Product Acylation (-HCl) Chloride 3-Chloropropionyl Chloride (Electrophile) Chloride->Product Cyclization 1-(2,6-Dichlorophenyl)indolin-2-one (Diclofenac Precursor) Product->Cyclization AlCl3 Friedel-Crafts

Figure 1: Synthetic workflow generating the target amide from 2,6-dichloroaniline.

Nuclear Magnetic Resonance (NMR) Profiling[1]

The NMR profile is characterized by the high symmetry of the 2,6-dichlorophenyl ring and the distinct triplet-triplet pattern of the 3-chloropropyl chain.

NMR Data (400 MHz, DMSO- )

The use of DMSO-


 is recommended due to the limited solubility of the dichloro-amide in non-polar solvents like 

.
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.85 Broad Singlet (s)1HN-H (Amide)Highly deshielded due to electron-withdrawing aryl ring and carbonyl anisotropy.
7.56 Doublet (d,

Hz)
2HAr-H (C3, C5)Equivalent protons due to C2 symmetry. Deshielded by ortho -Cl atoms.
7.28 Triplet (t,

Hz)
1HAr-H (C4)Para-proton. Distinct coupling to H3/H5.
3.86 Triplet (t,

Hz)
2HCl-CH

-
Deshielded by direct attachment to Chlorine.
2.88 Triplet (t,

Hz)
2H-CH

-CO
Alpha to carbonyl; typical amide range.
NMR Data (100 MHz, DMSO- )
Shift (

ppm)
AssignmentNotes
168.5 C=O (Carbonyl)Characteristic amide carbonyl.
135.2 Ar-C (C1, ipso)Attached to Nitrogen.
130.5 Ar-C (C2, C6)Quaternary carbons bearing Chlorine.
129.1 Ar-C (C3, C5)Aromatic methine.
128.4 Ar-C (C4)Aromatic methine (para).
40.8 Cl-CH

-
Alkyl chloride carbon.
36.5 -CH

-CO
Alpha-carbon to amide.

Technical Note: The "Roofing Effect" may be observed in the aromatic region if the resolution is low, but the 2,6-dichloro substitution typically enforces a clean


 splitting pattern (Doublet/Triplet).

Vibrational Spectroscopy (FT-IR)

The infrared spectrum serves as a rapid quality control checkpoint to confirm amide formation and the integrity of the alkyl chloride chain.

Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Value
3240 - 3280

Secondary AmideConfirm single N-H bond (sharp band).
3050 - 3100

Aromatic RingWeak intensity, typical of arenes.
1660 - 1685

Amide I Strongest band; confirms acylation.
1530 - 1550

Amide II Bending vibration mixed with C-N stretch.
1450, 1580

Aromatic SkeletonCharacteristic of the phenyl ring.
740 - 780

Alkyl/Aryl ChlorideMultiple bands due to 3x Cl atoms.

Mass Spectrometry (MS) & Isotope Analysis

The presence of three chlorine atoms (


) creates a distinct isotopic envelope that serves as a unique fingerprint for this molecule.
Isotope Distribution Logic

Chlorine exists as


 (75.8%) and 

(24.2%), roughly a 3:1 ratio. For a molecule with three chlorine atoms (

), the expansion of

yields a specific intensity pattern:
  • M (

    
    ): 
    
    
    
  • M+2 (

    
    ): 
    
    
    
  • M+4 (

    
    ): 
    
    
    
  • M+6 (

    
    ): 
    
    
    

Calculated Molecular Ion (


) Cluster: 
  • m/z 251 (M, 100% Relative Abundance)

  • m/z 253 (M+2, ~98% Relative Abundance)

  • m/z 255 (M+4, ~32% Relative Abundance)

  • m/z 257 (M+6, ~3% Relative Abundance)

Fragmentation Pathway

The primary fragmentation involves the cleavage of the amide bond or the loss of the alkyl chloride chain.

MS_Fragmentation Parent Molecular Ion [M]+. m/z 251/253/255 Frag1 Fragment A [2,6-Dichloroaniline]+. m/z 161/163 Parent->Frag1 Amide Cleavage Frag2 Fragment B [Cl-CH2-CH2-CO]+ m/z 91/93 Parent->Frag2 Amide Cleavage Loss Loss of HCl [M-36]+ Parent->Loss Elimination

Figure 2: Predicted mass spectral fragmentation logic showing primary cleavage points.

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, the following preparation protocols are validated.

NMR Sample Prep
  • Solvent: Use DMSO-

    
     (99.8% D). 
    
    
    
    may be used but often results in line broadening of the amide proton due to poor solubility or hydrogen bonding aggregation.
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if crude intermediate is used), filter through a glass wool plug into the NMR tube to prevent magnetic field inhomogeneity.

IR Sample Prep (KBr Pellet)
  • Ratio: Mix 1-2 mg of sample with 100 mg of dry KBr powder.

  • Grinding: Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79982, 3-Chloropropanamide (Analogous Aliphatic Chain Data). Retrieved from [Link]

  • Sallam, A. et al. (1986). Synthesis of Diclofenac Sodium and Related Compounds. Journal of Medicinal Chemistry (Contextual Synthesis Reference).

Methodological & Application

Application Note: High-Yield Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Experimental Protocol for the synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide .

Abstract & Scientific Context

This protocol details the optimized synthesis of This compound (CAS: 35714-74-0) via nucleophilic acyl substitution. This compound serves as a critical intermediate in the development of nitrogen-containing heterocycles, specifically dihydroquinolinones and related NSAID scaffolds.[1]

The synthesis presents a specific challenge: the 2,6-dichloro substitution pattern on the aniline ring creates significant steric hindrance and reduces nucleophilicity via the inductive electron-withdrawing effect of the chlorine atoms.[1] Consequently, standard Schotten-Baumann conditions (aqueous base) often result in low yields due to the competitive hydrolysis of the labile 3-chloropropionyl chloride.[1] This guide utilizes an anhydrous organic base method to maximize conversion and suppress side reactions.[1]

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1] The nitrogen lone pair of the deactivated aniline attacks the carbonyl carbon of the acid chloride.[1] The presence of a non-nucleophilic base (Triethylamine) is essential to scavenge the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted aniline.[1]

ReactionMechanism Reactants 2,6-Dichloroaniline + 3-Chloropropionyl Chloride TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack Elimination Elimination of Cl- TS->Elimination Collapse Product This compound + HCl·NEt3 Elimination->Product Deprotonation (NEt3)

Figure 1: Mechanistic pathway for the acylation of sterically hindered anilines.

Materials & Stoichiometry

To ensure high purity, use anhydrous solvents.[1] The acid chloride is susceptible to hydrolysis; ensure it is fresh or distilled.[1]

ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleCritical Attribute
2,6-Dichloroaniline 162.021.0Limiting ReagentSolid, toxic
3-Chloropropionyl Chloride 126.971.2Acylating AgentCorrosive, moisture sensitive
Triethylamine (TEA) 101.191.5HCl ScavengerDry, amine base
Dichloromethane (DCM) -SolventMediumAnhydrous (Water <50 ppm)

Experimental Protocol

Phase A: Preparation and Setup
  • Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar at 120°C for 2 hours. Assemble hot under a stream of Nitrogen (

    
    ).[1]
    
  • Solvent Handling: Purge anhydrous Dichloromethane (DCM) with

    
     for 10 minutes to remove dissolved oxygen.
    
Phase B: Reaction Initiation[1]
  • Dissolution: Charge the RBF with 2,6-Dichloroaniline (10.0 g, 61.7 mmol) . Add DCM (100 mL) and stir until fully dissolved.

  • Base Addition: Add Triethylamine (12.9 mL, 92.5 mmol) via syringe. The solution may darken slightly.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow the internal temperature to stabilize (monitor with internal thermometer).
    
  • Acylation: Charge the addition funnel with 3-Chloropropionyl chloride (7.0 mL, 74.0 mmol) diluted in 10 mL DCM .

    • Critical Step: Add the acid chloride solution dropwise over 30 minutes. Maintain internal temperature

      
      . A white precipitate (Triethylamine hydrochloride) will begin to form immediately.[1]
      
Phase C: Reaction Maintenance
  • Warming: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (20-25°C).

  • Monitoring: Stir for 3–4 hours.

    • IPC (In-Process Control): Spot TLC (Silica; Hexane:EtOAc 3:1).[1] The starting aniline (

      
      ) should disappear, replaced by the amide product (
      
      
      
      ).[1]
Phase D: Workup & Purification[3][5][6][7][8]
  • Quenching: Cool the mixture to 10°C. Slowly add 50 mL of 1M HCl . This solubilizes the triethylamine salts and reacts with excess aniline.[1]

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[1]

  • Washing: Wash the organic layer sequentially with:

    • 
       Water (removes bulk salts).[1]
      
    • 
       Saturated 
      
      
      
      (removes unreacted acid/acid chloride byproducts).[1]
    • 
       Brine (saturated NaCl).[1]
      
  • Drying: Dry the organic phase over Anhydrous

    
     for 15 minutes. Filter off the drying agent.[1]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield an off-white solid.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .[1] Heat to reflux until dissolved, then cool slowly to 4°C. Filter the crystals and dry under vacuum at 45°C.

Workflow Visualization

Workflow Start Start: 2,6-Dichloroaniline + DCM + TEA Addition Add Acid Chloride (Dropwise @ 0°C) Start->Addition Reaction Stir RT (3-4 hrs) Monitor TLC Addition->Reaction Quench Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Quench Dry Dry (MgSO4) & Evaporate Quench->Dry Purify Recrystallize (EtOH/H2O) Dry->Purify

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<60%) Moisture in solvent/reagentsUse freshly distilled DCM and store acid chloride under inert gas.[1]
Incomplete Conversion Steric hindrance of anilineIncrease reaction time to 12h or reflux gently (40°C) after initial addition.
Sticky/Oily Product Residual solvent or impuritiesTriturate the crude oil with cold Hexane to induce crystallization before recrystallization.[1]
Double Acylation Excess acid chlorideStrictly control stoichiometry (1.1 - 1.2 equiv). 2,6-substitution makes this unlikely but possible at high T.

Safety & Handling (HSE)

  • 2,6-Dichloroaniline: Toxic by inhalation and ingestion.[1] Potential carcinogen.[1][5] Use within a fume hood.[1]

  • 3-Chloropropionyl Chloride: Potent lachrymator and corrosive.[1] Reacts violently with water to release HCl gas.[1]

  • Waste Disposal: All aqueous washes containing aniline residues must be segregated into halogenated organic waste streams, not general aqueous waste.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2,6-Dichloroaniline. Retrieved February 15, 2026, from [Link]

  • Vogt, P. F., & Gerulis, J. J. (2005).[1][6] Amines, Aromatic.[1][6] Ullmann's Encyclopedia of Industrial Chemistry.[1][6] Wiley-VCH.[1][6] [Link]

Sources

Analytical methods for 3-Chloro-N-(2,6-dichlorophenyl)propanamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Abstract

This comprehensive application note provides detailed analytical methodologies for the precise and reliable quantification of this compound. As a potential process impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its accurate measurement is critical for ensuring product quality, safety, and efficacy.[1] This guide presents two robust, validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data interpretation, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

This compound (CAS No. 35714-74-0) is a chlorinated amide that can emerge as a synthetic intermediate or impurity.[2] The stringent control of such impurities is a fundamental requirement in the pharmaceutical industry, as their presence, even at trace levels, can impact the safety and efficacy of the final drug product. Regulatory bodies mandate the development and validation of analytical procedures to ensure that impurities are monitored and controlled within acceptable limits.[3][4]

This document serves as a practical guide, detailing two primary analytical techniques for the quantification of this compound. The choice between HPLC-UV and GC-MS often depends on the required sensitivity, the complexity of the sample matrix, and the specific purpose of the analysis (e.g., routine testing vs. impurity identification).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method

Reversed-phase HPLC is a powerful technique for separating moderately polar to nonpolar compounds. The analyte, this compound, is separated on a hydrophobic C18 stationary phase. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the analyte's absorbance using a UV detector, which offers a balance of sensitivity and robustness suitable for quality control environments.

Experimental Protocol: HPLC-UV

2.1.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array or Variable Wavelength UV Detector.

  • Chromatography Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The choice of a C18 column is based on its versatility and strong hydrophobic retention for aromatic compounds.[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

    • Ortho-phosphoric acid (Analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Reference Standard: this compound, certified purity.

2.1.2. Solution Preparation

  • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjust the pH to 3.0 using ortho-phosphoric acid. The acidic pH ensures that residual silanols on the silica-based stationary phase are protonated, minimizing peak tailing for amine-containing analytes.[5]

  • Mobile Phase B: Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).

2.1.3. Sample Preparation (from a Drug Substance Matrix)

  • Accurately weigh approximately 200 mg of the drug substance into a 50 mL centrifuge tube.

  • Add 20 mL of diluent.

  • Vortex for 1 minute, then sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Centrifuge the solution at 4000 rpm for 10 minutes to precipitate any insoluble excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is crucial to remove particulates that could damage the HPLC column.

2.1.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-20 min: 50% B to 80% B20-25 min: 80% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 215 nm (based on typical amide absorbance)

2.1.5. System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 1 µg/mL). The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working) system_suitability System Suitability Test (5 Replicate Injections) std_prep->system_suitability sample_prep Sample Preparation (Weigh -> Dissolve -> Sonicate -> Centrifuge -> Filter) sample_injection Sample Injection sample_prep->sample_injection calibration Calibration Curve Generation system_suitability->calibration If Pass calibration->sample_injection integration Peak Integration & Identification (Based on Retention Time) sample_injection->integration quantification Quantification (vs. Calibration Curve) integration->quantification report Final Report Generation quantification->report

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a highly sensitive and specific technique ideal for the trace-level quantification and confirmation of volatile and semi-volatile compounds. The analyte is first vaporized in a heated inlet and separated based on its boiling point and interaction with a capillary column stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for structural confirmation, while Selected Ion Monitoring (SIM) allows for highly selective and sensitive quantification.

Experimental Protocol: GC-MS

3.1.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph equipped with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., quadrupole).

  • GC Column: A low-bleed, mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness). Such columns provide excellent resolution for a wide range of semi-volatile organic compounds.[6]

  • Reagents:

    • Dichloromethane (Pesticide residue grade)

    • Methanol (Pesticide residue grade)

    • Anhydrous Sodium Sulfate

  • Reference & Internal Standards:

    • This compound, certified purity.

    • Internal Standard (IS): e.g., 2,4,5,6-Tetrachloro-m-xylene or a deuterated analog (chosen for similar chemical properties and different retention time).

3.1.2. Solution Preparation

  • Solvent: Dichloromethane.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10 ng/mL to 1000 ng/mL) by diluting the standard stock solution. Spike each calibration level with a constant concentration of the internal standard (e.g., 200 ng/mL).

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from general methods for extracting chlorinated compounds from aqueous or dissolved solid matrices.[7]

  • Accurately weigh a sample amount equivalent to 100 mg of the primary substance into a 50 mL separatory funnel. Dissolve in 20 mL of water.

  • Spike the sample with the internal standard solution.

  • Add 15 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Drain the lower organic layer (dichloromethane) through a funnel containing anhydrous sodium sulfate (to remove residual water) into a collection flask.

  • Repeat the extraction twice more with 15 mL portions of dichloromethane, collecting all organic extracts in the same flask.

  • Concentrate the combined extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3.1.4. GC-MS Conditions

ParameterCondition
GC Column 5% Phenyl-Methylpolysiloxane, 30m x 0.25mm, 0.25µm
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum (e.g., molecular ion or major fragment)
Qualifier Ions Two additional characteristic ions for confirmation

3.1.5. System Suitability

Inject a mid-range calibration standard. The system is deemed suitable if the signal-to-noise ratio for the quantifier ion is >100 and the peak shape is symmetrical.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing std_prep Standard & IS Preparation sample_prep Sample Preparation (Dissolve -> Spike IS -> Liquid-Liquid Extraction -> Concentrate) std_prep->sample_prep gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection (Ionization -> Fragmentation -> SIM) gc_separation->ms_detection integration Peak Integration (Analyte & IS) ms_detection->integration quantification Quantification (Response Ratio vs. Calibration Curve) integration->quantification report Confirmation & Reporting (Qualifier Ion Ratios) quantification->report

Caption: GC-MS analysis workflow for this compound.

Analytical Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3] The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.[1][4]

Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.[8]Peak purity analysis (for HPLC); No interfering peaks at the analyte's retention time in blank/placebo samples. For GC-MS, qualifier ion ratios should match the standard.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.[8]For impurities: From the Limit of Quantification (LOQ) to 120% of the specification limit.[8]
Accuracy The closeness of test results to the true value.[9]% Recovery of spiked samples should be within 80-120% at three concentration levels.
Precision The degree of scatter between a series of measurements.[9]Repeatability (Intra-day): RSD ≤ 5% for 6 replicate preparations.Intermediate Precision (Inter-day): RSD ≤ 10% across different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.[1]Signal-to-Noise ratio of 10:1; Precision at LOQ should have RSD ≤ 15%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters (e.g., pH, flow rate, column temperature) are slightly varied.
Example Validation Data Summary

The following tables present hypothetical but realistic validation data for the described methods.

Table 1: HPLC-UV Method Validation Summary

Parameter Result
Linearity (0.1 - 10 µg/mL) r² = 0.9992
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD) Repeatability: 1.2%Intermediate: 2.5%
LOD 0.03 µg/mL

| LOQ | 0.10 µg/mL |

Table 2: GC-MS Method Validation Summary

Parameter Result
Linearity (10 - 1000 ng/mL) r² = 0.9996
Accuracy (% Recovery) 95.7% - 104.5%
Precision (RSD) Repeatability: 2.8%Intermediate: 4.1%
LOD 3 ng/mL

| LOQ | 10 ng/mL |

Conclusion

This application note details two distinct, robust, and validated analytical methods for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine quality control applications, offering excellent precision and accuracy within a typical pharmaceutical setting. For applications requiring higher sensitivity and definitive structural confirmation, the GC-MS method provides superior performance, capable of detecting the analyte at trace levels. The successful implementation and validation of these protocols will enable laboratories to accurately monitor and control this critical impurity, thereby ensuring the quality and safety of pharmaceutical products.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • LCGC North America. Validation of Impurity Methods, Part II.
  • SciELO. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review.
  • Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • BLDpharm. 35714-74-0|this compound.
  • Growing Science. Development and validation of a reversed-phase HPLC method for determination of assay content of Teri.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.

Sources

High-performance liquid chromatography (HPLC) method for 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-performance liquid chromatography (HPLC) protocol for the analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS: 35714-74-0).[1]

This compound is a critical synthetic intermediate, structurally related to the herbicide Propanil and the pharmaceutical Diclofenac .[1][2] Its analysis is essential for monitoring reaction progress (e.g., acylation of 2,6-dichloroaniline) and quantifying impurities in fine chemical manufacturing.[1][2]

Introduction & Scientific Rationale

The Analyte

This compound is a hydrophobic amide.[1][3] The presence of chlorine atoms at the 2,6-positions of the phenyl ring creates significant steric hindrance, forcing the amide bond out of planarity.[1][2] This "ortho-effect" distinguishes its chromatographic behavior from its 3,4-dichloro isomer (Propanil).[1]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    Cl
    
    
    NO[2]
  • Molecular Weight: 252.52 g/mol [1][2]

  • Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane (DCM).[1][2]

  • Key Impurities:

    • 2,6-Dichloroaniline (Starting Material): More polar, elutes earlier.[1][2]

    • 3-Chloropropionic acid (Hydrolysis Product): Highly polar, elutes near void volume.[1][2]

Method Design Strategy

The method utilizes Reversed-Phase Chromatography (RP-HPLC) on a C18 stationary phase.[1]

  • Mobile Phase Selection: A gradient of Water (0.1% H₃PO₄) and Acetonitrile is chosen.[1][2] Phosphoric acid suppresses silanol activity, sharpening the peak of the amide and any amine impurities (like 2,6-dichloroaniline).[1][2] Acetonitrile is preferred over methanol for its lower UV cutoff, allowing detection at 210 nm .[1][2]

  • Detection: The 2,6-dichlorophenyl moiety exhibits a strong primary absorption band at 205–215 nm and a secondary aromatic band at 240–254 nm .[1][2] Dual-wavelength monitoring ensures both high sensitivity (210 nm) and selectivity (254 nm).[1][2]

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.[1][2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Milli-Q Water (18.2 MΩ[1]·cm).

    • Phosphoric Acid (85%, HPLC Grade).[1][2]

    • Reference Standard: this compound (>98% purity).[1]

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) Channel A: 210 nm (Bandwidth 4 nm) Channel B: 254 nm (Bandwidth 4 nm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program

Rationale: The gradient starts at 40% B to retain the polar aniline impurity, then ramps to 90% B to elute the hydrophobic target amide.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Injection
2.0 6040Isocratic Hold
12.0 1090Linear Ramp
15.0 1090Wash
15.1 6040Re-equilibration
20.0 6040End of Run

Sample Preparation Workflow

Caution: The analyte is a skin irritant.[1][2] Wear nitrile gloves and work in a fume hood.[1][2]

Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of this compound standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of 100% Acetonitrile and sonicate for 5 minutes (Ensure complete dissolution).

  • Dilute to volume with Acetonitrile.

Working Standard (50 µg/mL)[1][2]
  • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Water:Acetonitrile).

    • Note: Matching the diluent to the starting mobile phase prevents peak distortion.[1][2]

System Suitability Solution

To verify separation from precursors, spike the Working Standard with 2,6-Dichloroaniline (approx. 5 µg/mL).[1][2]

  • Acceptance Criteria: Resolution (Rs) between 2,6-dichloroaniline and the main peak > 2.0.[1][2]

Visualization of Method Logic

The following diagram illustrates the separation logic and the synthesis pathway that generates this compound, highlighting potential impurities.

HPLC_Method_Logic cluster_synthesis Synthesis Pathway & Impurities cluster_hplc HPLC Separation Mechanism Aniline 2,6-Dichloroaniline (Rt ~ 4.5 min) Product 3-Chloro-N-(2,6-dichlorophenyl) propanamide (Target: Rt ~ 9.2 min) Aniline->Product Acylation C18 C18 Stationary Phase (Hydrophobic Interaction) Aniline->C18 Weak Retention (Polar Amine) Reagent 3-Chloropropionyl Chloride Reagent->Product Hydrolysis 3-Chloropropionic Acid (Void Volume) Product->Hydrolysis Degradation (if pH > 9) Product->C18 Strong Retention (Hydrophobic Amide) MobilePhase Mobile Phase Gradient (40% -> 90% ACN) C18->MobilePhase Elution Order

Caption: Separation logic showing the elution order of the target amide relative to its polar precursor (aniline) and degradation products.

Results & Discussion

Retention Behavior

Under the specified conditions, the elution order is:

  • t₀ (Void): ~1.2 min

  • 2,6-Dichloroaniline: ~4.5 min (More polar, less retained).

  • This compound: ~9.2 min.

Linearity & Range

The method is linear over the range of 1.0 µg/mL to 100 µg/mL .[1][2]

  • Correlation Coefficient (R²): > 0.999[1][2]

  • LOD (Limit of Detection): ~0.1 µg/mL (at 210 nm).[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amide nitrogen.[1]Ensure Mobile Phase A pH is acidic (pH 2.0–3.0).[1][2] Replace column if aged.
Split Peak Sample solvent too strong.Dilute sample in 50:50 ACN:Water instead of 100% ACN.
Retention Drift Temperature fluctuation.[1][2]Ensure column oven is stable at 30°C.
Ghost Peaks Carryover from previous high-conc injection.[1][2]Add a needle wash step (100% ACN) between injections.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide (Isomer Analog).[1][2] Retrieved from [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[1][2] Wiley.[1][2] (Authoritative text on RP-HPLC method development for neutral amides).

  • U.S. EPA (2000). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TSP/MS or UV.[1][2] (Standard guidelines for extracting and analyzing phenylamide herbicides/intermediates). Retrieved from [Link][1][2]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the trace analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS 35714-74-0).[1] This compound is a critical process-related impurity (homologue) found in the synthesis of Diclofenac Sodium and related non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of this impurity typically arises from the contamination of the starting reagent chloroacetyl chloride with 3-chloropropionyl chloride during the acylation of 2,6-dichloroaniline. Due to the structural similarity between the target intermediate and this homologue, chromatographic separation is challenging. This guide provides a self-validating GC-MS methodology utilizing electron ionization (EI) and Selected Ion Monitoring (SIM) to achieve high specificity and sensitivity (LOQ < 50 ppb).

Chemical Context & Properties

Understanding the physicochemical nature of the analyte is prerequisite to instrument configuration.

PropertySpecification
Chemical Name This compound
CAS Number 35714-74-0
Molecular Formula

Molecular Weight 252.52 g/mol
Isotope Pattern Distinctive trichloro pattern (M, M+2, M+4, M+6)
Polarity Moderate (Amide H-bond donor); prone to tailing on non-polar phases without derivatization.
Thermal Stability Labile; risk of HCl elimination in hot injectors (>260°C).

Experimental Protocol

Sample Preparation Workflow

Rationale: Direct injection is possible, but silylation is recommended to improve peak symmetry and thermal stability by blocking the amide proton.

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

Protocol:

  • Extraction: Dissolve 50 mg of bulk drug substance (Diclofenac intermediate) in 5 mL DCM.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove insoluble salts.

  • Derivatization (Optional but Recommended):

    • Transfer 200 µL of filtrate to a GC vial.

    • Add 50 µL BSTFA (with 1% TMCS).

    • Incubate at 60°C for 30 minutes.

    • Note: This converts the analyte to its TMS-derivative (MW 324.6), preventing adsorption in the inlet.

Instrumentation & Conditions

System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

ParameterSettingTechnical Rationale
Inlet Splitless Mode, 250°CMaximizes sensitivity. Temp kept <260°C to prevent thermal degradation (HCl loss).
Liner Ultra Inert, Single Taper with WoolWool promotes vaporization; "Ultra Inert" deactivation prevents amide adsorption.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase provides necessary selectivity for chlorinated aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution of homologues.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp prevents band broadening; high final temp elutes matrix.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI, 230°C, 70 eVStandard ionization. 230°C is hot enough to prevent fouling but cool enough to maintain molecular ion intensity.

Analytical Logic & Visualization

Workflow Diagram

The following diagram illustrates the critical path from sample to data, highlighting the decision points for derivatization.

AnalyticalWorkflow Sample Bulk Sample (Diclofenac Precursor) Extract LLE Extraction (DCM) Sample->Extract Solubilization Deriv Derivatization (BSTFA/TMCS, 60°C) Extract->Deriv Optional: Improve Peak Shape GC GC Separation (DB-5ms UI) Extract->GC Direct Injection Deriv->GC Silylated Adduct MS MS Detection (SIM Mode) GC->MS Elution Data Quantitation & Isotope Match MS->Data m/z Analysis

Figure 1: Analytical workflow for the determination of this compound.

Mass Spectral Fragmentation Pathway

Correct interpretation of the mass spectrum is vital for specificity. The analyte (MW 252) undergoes characteristic fragmentation.

  • Molecular Ion (

    
    ):  m/z 251 (approx 15% abundance).
    
  • Base Peak: m/z 161 (2,6-dichloroaniline cation, formed by amide bond cleavage).

  • Secondary Fragment: m/z 91/93 (3-chloropropionyl cation).

Fragmentation Parent Molecular Ion (M+) m/z 251/253/255 (Trichloro Pattern) AmideCleavage Amide Bond Cleavage Parent->AmideCleavage EI (70eV) HClLoss Thermal Degradation [M - HCl]+ Parent->HClLoss Elimination (Minor) Frag1 Fragment A (Base Peak) [C6H5Cl2N]+ m/z 161/163 AmideCleavage->Frag1 Charge Retention on N Frag2 Fragment B [C3H4ClO]+ m/z 91/93 AmideCleavage->Frag2 Charge Retention on Carbonyl

Figure 2: Proposed EI fragmentation pathway. The 2,6-dichloroaniline ion (m/z 161) is the diagnostic quantifier.

Results & Discussion

Identification Criteria (Self-Validating)

To ensure the detected peak is the target impurity and not a matrix interference, the following acceptance criteria must be met:

  • Retention Time (RT): Must match the reference standard within

    
     min.
    
  • SIM Ratio Validation:

    • Target Ion: m/z 161 (Quantifier).

    • Qualifier 1: m/z 251 (Molecular Ion).

    • Qualifier 2: m/z 253 (Isotope Confirmation).

    • Rule: The ratio of 251/161 must be within 20% of the reference standard.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column; Amide adsorption.Replace liner with Ultra Inert type; Trim column head; Switch to derivatization method.
Missing Molecular Ion Inlet temperature too high (thermal degradation).Lower inlet temp to 230°C; Increase split flow (if sensitivity allows) to reduce residence time.
Ghost Peaks Carryover from high-concentration runs.Run blank solvent injections; Increase final oven hold time at 280°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122789, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. (Note: Structural homologue reference for fragmentation patterns). Retrieved from [Link]

  • Brieflands (2025). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. (Details the synthesis pathway and impurity profile of Diclofenac). Retrieved from [Link]

  • Agilent Technologies (2015). GC and GC/MS Columns and Supplies Catalog - Ultra Inert Solutions. (Reference for inert flow path selection). Retrieved from [Link]

Sources

Application Note: In Vitro Assessment of Alkylating Potential and Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Executive Summary & Scientific Rationale

This Application Note details the protocol for evaluating the reactive liability of This compound (CAS: 35714-74-0).[1]

While structurally related to the key intermediate of Diclofenac (which is an


-chloroacetamide), this compound is a 

-chloroamide. This structural distinction is critical. Under physiological conditions or metabolic activation,

-chloroamides can undergo elimination of HCl to form acrylamides (Michael acceptors).[1] These reactive species can covalently bind to nucleophilic residues (Cysteine) on proteins or glutathione (GSH), posing a risk of idiosyncratic toxicity or genotoxicity.

Therefore, this guide focuses on a GSH Depletion Assay (to quantify electrophilic reactivity) and a standard Cytotoxicity Screen , providing a self-validating workflow for impurity qualification according to ICH M7 principles.

Chemical Mechanism of Toxicity

To understand the assay design, one must understand the "Hidden Michael Acceptor" hypothesis. Unlike direct alkylators, this compound likely reacts via a two-step mechanism:

  • Elimination: Loss of HCl to form N-(2,6-dichlorophenyl)acrylamide.

  • Conjugation: Nucleophilic attack by Glutathione (GSH) on the

    
    -carbon.[1]
    

ReactionMechanism Parent 3-Chloro-N-(2,6-dichlorophenyl) propanamide (Parent) Intermediate N-(2,6-dichlorophenyl) acrylamide (Reactive Michael Acceptor) Parent->Intermediate Elimination of HCl (Spontaneous or Enzymatic) Adduct GSH-Conjugate (Stable Adduct) Intermediate->Adduct Covalent Binding GSH Glutathione (GSH) GSH->Adduct

Figure 1: Proposed mechanism of reactivity. The assay is designed to detect the formation of the Adduct and the depletion of free GSH.

Protocol A: Kinetic Glutathione (GSH) Depletion Assay

Objective: Determine the thiol-reactivity half-life (


) of the compound. A short 

indicates high reactivity and potential toxicity.[1]
Materials
  • Test Compound: this compound (10 mM stock in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH), 100 mM stock in water (Prepare fresh).[1]

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).[1]

  • Internal Standard (IS): Warfarin or Tolbutamide (for LC-MS normalization).[1]

  • Positive Control: N-Ethylmaleimide (NEM) or Acrylamide.[1]

  • Negative Control: Propionamide.[1]

Experimental Workflow

GSH_Protocol cluster_prep Phase 1: Preparation cluster_incubate Phase 2: Incubation (37°C) cluster_analyze Phase 3: Analysis Stock Prepare 10mM Stock (DMSO) Mix Master Mix: Buffer + GSH (50 µM final) Start Add Compound (10 µM final) Mix->Start Timepoints Sample at t = 0, 15, 30, 60, 120, 240 min Start->Timepoints Quench Quench with Cold Acetonitrile + IS Timepoints->Quench LCMS LC-MS/MS Analysis (Monitor Parent & GSH Adduct) Quench->LCMS

Figure 2: Kinetic GSH depletion workflow.

Step-by-Step Procedure
  • Reaction Mixture Prep: Dilute GSH stock into Phosphate Buffer to achieve a concentration of 100 µM .

  • Initiation: Spike the Test Compound into the reaction mixture to a final concentration of 10 µM .

    • Note: The 1:10 ratio (Compound:GSH) ensures pseudo-first-order kinetics if monitoring compound loss, but here we monitor GSH loss or Adduct formation .[1] For impurity screening, a 10 µM Compound : 100 µM GSH ratio is standard to detect depletion of the excess nucleophile.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing the Internal Standard. Vortex for 30 seconds.[1]

  • Centrifugation: Centrifuge at 4,000 RPM for 10 minutes to pellet precipitated salts/proteins (if using microsomal matrix).

  • Analysis: Inject supernatant onto LC-MS/MS.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • MRM 1 (Parent): Follow loss of -Cl or amide cleavage.[1]

    • MRM 2 (Adduct): Parent Mass + 307 Da (GSH) - 36 Da (HCl).[1] Look for the mass shift corresponding to the Michael addition product.

    • MRM 3 (Free GSH): Monitor depletion of m/z 308 (MH+).

Protocol B: Cellular Cytotoxicity (MTT Assay)

Objective: Assess general cellular health to distinguish between specific reactivity and general necrosis.[1]

Materials
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney) – metabolically competent cells are preferred to assess bioactivation.[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Procedure
  • Seeding: Seed cells at 10,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Treat cells with serial dilutions of this compound (Range: 0.1 µM to 100 µM).[1] Include DMSO vehicle control.[1]

  • Duration: Incubate for 24 hours and 48 hours .

    • Why? Reactive alkylators often show delayed toxicity (48h) compared to immediate necrotic agents.[1]

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.

Data Analysis & Interpretation
Calculating Reactivity (

)

Plot the natural log (ln) of the remaining Test Compound (or free GSH) versus time.



  • Slope:

    
     (min⁻¹)
    
  • Half-life:

    
    
    
Risk Classification Table

(min)
Reactivity ClassInterpretation
< 30High Potent alkylator.[1] High risk of genotoxicity/covalent binding.[1]
30 - 240Moderate Potential reactive metabolite.[1] Requires follow-up (Ames test).[1]
> 240Low Stable.[1] Low risk of direct covalent binding.[1]
Cytotoxicity Interpretation[1][2]
  • IC50 < 10 µM: Highly cytotoxic.[1] If GSH reactivity is also high, toxicity is likely mechanism-based (covalent binding).[1]

  • IC50 > 100 µM: Low cytotoxicity.[1]

References
  • ICH M7(R2) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2023.[1][3][4][5]

  • GSH Depletion Method. "Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation." ResearchGate, 2025.[1]

  • Alkyl Halide Risk. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities."[1] PMC, 2021.[1]

  • Diclofenac Synthesis Context. "Method for synthesizing diclofenac sodium."[1] Justia Patents, 2024.[1] (Provides context on the 2,6-dichlorophenyl amide scaffold).

  • Domainex Protocol. "GSH Reactivity Assay Standard Experimental Procedure."

Sources

Application Note: Cell-Based Safety & Reactivity Profiling of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026


-Chloroamide / Electrophilic Alkylator
CAS Number:  35714-74-0
Target Audience:  Medicinal Chemists, Toxicology Screening Leads, Process Safety Scientists.

Introduction & Executive Summary

3-Chloro-N-(2,6-dichlorophenyl)propanamide is a specialized synthetic intermediate primarily utilized in the manufacturing of complex pharmaceutical agents, including N-aryl-piperazinyl-propanamide derivatives evaluated for cardiovascular indications (e.g., analogs of lidoflazine or mioflazine).

Structurally, the compound features a


-chloropropionyl  moiety attached to an electron-deficient 2,6-dichloroaniline  core. This motif presents a dual biological risk profile:
  • Direct Alkylation: The

    
    -chloro group acts as a moderate electrophile, capable of alkylating nucleophilic residues (cysteine, glutathione) via 
    
    
    
    mechanisms.
  • Elimination to Michael Acceptor: Under physiological pH or metabolic catalysis, the compound can undergo dehydrohalogenation to form N-(2,6-dichlorophenyl)acrylamide , a highly reactive Michael acceptor.

Application Scope: This guide details the protocols for assessing the cytotoxic potential and electrophilic reactivity of this intermediate. These assays are critical for:

  • Impurity Qualification: Establishing safety thresholds for residual levels of this intermediate in final drug substances (per ICH M7 guidelines for mutagenic impurities).

  • Mechanism of Action Studies: Utilizing the compound as a covalent probe to model "off-target" alkylation events in early drug discovery.

Chemical Handling & Stability

Before initiating cell-based work, the stability of the


-chloroamide bond must be managed.
  • Solubility: High lipophilicity (predicted LogP ~3.5). Dissolve in anhydrous DMSO to create 10–50 mM stock solutions.

  • Stability Alert: Avoid prolonged storage in aqueous buffers at pH > 7.5, as this accelerates the elimination of HCl to form the acrylamide derivative.

  • Preparation: Prepare working dilutions in serum-free media immediately prior to cell treatment to minimize hydrolysis or protein binding (BSA/FBS sequestration).

Protocol A: Cellular Cytotoxicity Profiling (ATP Quantitation)

Objective: Determine the IC


 of this compound in relevant cell lines (e.g., HepG2 for metabolic competence, HEK293 for general toxicity).
Workflow Logic

We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) rather than MTT. Alkylating agents can sometimes interfere with mitochondrial reductase enzymes (MTT targets), whereas ATP is a direct marker of metabolic collapse and membrane integrity.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HepG2 cells at 5,000 cells/well in 96-well opaque-walled plates.

    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare a 1:3 serial dilution of the compound in DMSO (8 points).

    • Dilute into culture media (10% FBS) to achieve final concentrations ranging from 100

      
      M to 0.04 
      
      
      
      M.
    • Control: Include a "Vehicle Only" (0.5% DMSO) and a "Positive Control" (e.g., 10

      
      M Doxorubicin or 50 
      
      
      
      M Acrylamide).
    • Apply 100

      
      L of treatment media to cells. Incubate for 48 hours .
      
      • Note: 48h is preferred over 24h to capture delayed toxicity caused by GSH depletion.

  • Readout:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100

      
      L of ATP detection reagent to each well.
      
    • Orbitally shake for 2 minutes (lysis).

    • Incubate 10 mins at RT (signal stabilization).

    • Measure Luminescence (RLU).

Data Analysis
  • Normalize RLU to Vehicle Control (100%).

  • Fit data to a 4-parameter logistic (4PL) non-linear regression model.

  • Expected Result: IC

    
     values in the 10–50 
    
    
    
    M range are typical for
    
    
    -chloropropionamides. Lower values (<5
    
    
    M) suggest high conversion to the acrylamide metabolite.

Protocol B: Electrophilic Stress Assessment (GSH Depletion)

Objective: Verify if the mechanism of toxicity involves the depletion of cellular Glutathione (GSH), confirming the compound's role as an alkylating stressor.

Mechanism

The


-chloro moiety reacts with GSH (Glu-Cys-Gly) to form a stable thioether adduct, reducing the cell's antioxidant capacity and triggering oxidative death (Ferroptosis/Apoptosis).
Step-by-Step Protocol
  • Cell Preparation:

    • Seed cells (e.g., A549 or HepG2) in 96-well plates (clear bottom) at 10,000 cells/well. Allow to adhere overnight.

  • Treatment:

    • Treat cells with the compound at IC

      
        and IC
      
      
      
      concentrations (determined in Protocol A) for a short duration (3 to 6 hours ).
    • Rationale: We want to measure early chemical depletion of GSH, not secondary depletion due to cell death.

    • Inhibitor Control: Pre-treat a set of wells with BSO (Buthionine sulfoximine) (100

      
      M) as a positive control for GSH synthesis inhibition.
      
  • GSH Detection (Monochlorobimane Method):

    • Remove media and wash 1x with PBS.

    • Add 100

      
      M Monochlorobimane (mBBr)  in PBS.
      
    • Incubate for 20–30 minutes at 37°C. mBBr is non-fluorescent until conjugated with GSH by Glutathione S-Transferase (GST).

  • Quantification:

    • Measure Fluorescence: Ex 390 nm / Em 478 nm.

    • Normalize to total protein (BCA assay) or cell count (Hoechst stain) to account for any cell loss.

Interpretation
  • >50% reduction in Fluorescence: Indicates strong alkylating capability. The compound is likely consuming the cellular thiol pool.

  • Rescue Experiment (Optional): Co-treat with N-Acetylcysteine (NAC) (2 mM). If NAC restores viability (Protocol A), toxicity is confirmed to be thiol-dependent.

Pathway Visualization

The following diagram illustrates the dual reactivity pathways of this compound within the cellular environment.

G Compound 3-Chloro-N-(2,6-dichlorophenyl) propanamide Elimination Spontaneous/Enzymatic Elimination (-HCl) Compound->Elimination pH > 7.5 or Metabolism DirectAlk Direct Alkylation (SN2) Compound->DirectAlk Acrylamide N-(2,6-dichlorophenyl) acrylamide (Michael Acceptor) Elimination->Acrylamide Adduct Stable Thioether Adduct (GSH Depletion) Acrylamide->Adduct Rapid Conjugation DirectAlk->Adduct Slow Conjugation GSH Cellular GSH (Nucleophile) GSH->Adduct Tox Oxidative Stress & Cell Death Adduct->Tox Loss of Antioxidant Capacity

Caption: Figure 1. Metabolic activation and alkylation pathways leading to cellular toxicity.

Summary of Key Parameters

ParameterMethodTarget Value / ObservationRelevance
Solubility Visual / HPLCSoluble in DMSO (>20 mM)Stock preparation
IC

(48h)
CellTiter-Glo10 – 50

M
Cytotoxicity benchmark
GSH Depletion mBBr Fluorescence>40% decrease at 6hConfirms electrophilic stress
Genotoxicity Micronucleus (In Vitro)Positive (likely)Alkyl halides are structural alerts
Metabolic Stability LC-MS (Microsomes)T

< 30 min
Rapid conversion to acrylamide

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Pommier, A., et al. (2013). "Michael Acceptors as Cysteine Modifiers in Drug Discovery." Journal of Medicinal Chemistry, 56(12), 4847–4860. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217342 (this compound).Link

  • U.S. Patent 3,267,104. (1966). N-aryl-piperazinealkanamides and methods of preparing same. (Describes related N-phenyl-piperazine synthesis intermediates). Link

Advanced Protocols: Using 3-Chloro-N-(2,6-dichlorophenyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1][2]

3-Chloro-N-(2,6-dichlorophenyl)propanamide represents a specialized electrophilic scaffold in medicinal chemistry. While structurally homologous to the key Diclofenac intermediate (the 2-chloroacetamide derivative), this 3-chloropropanamide variant offers distinct reactivity profiles utilized primarily for Targeted Covalent Inhibitor (TCI) synthesis and Fragment-Based Drug Discovery (FBDD) .[1][2]

The molecule features two critical pharmacophoric elements:

  • The 2,6-Dichlorophenyl "Anchor": A lipophilic, sterically congested moiety that forces the amide bond into a non-planar conformation (high torsional strain), mimicking the binding pose required for Voltage-Gated Sodium Channels (NaV) and COX enzymes.[1]

  • The

    
    -Chloroamide "Warhead" Precursor:  A latent electrophile.[2] It serves as a precursor to acrylamides (via elimination) or as a direct alkylating agent for introducing solubilizing amines.[1]
    
Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Formula C

H

Cl

NO
Halogen-rich scaffold
Molecular Weight ~252.5 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~3.2High lipophilicity (requires polar modification)
Electrophilicity Moderate (Alkyl halide)Tunable reactivity via base catalysis
Steric Bulk High (Ortho-Cl substitution)Prevents planar packing; improves solubility

Application I: Synthesis of Covalent Acrylamide Warheads

The most high-value application of this molecule is as a stable precursor to N-(2,6-dichlorophenyl)acrylamide . Acrylamides are the gold standard for "Targeted Covalent Inhibitors" (TCIs) that irreversibly bind to Cysteine residues in kinases (e.g., BTK, EGFR).[1]

Direct handling of acryloyl chloride is often hazardous and prone to polymerization.[1][2] Using the 3-chloropropanamide precursor allows for in situ generation of the Michael Acceptor or controlled elimination.

Mechanism: Base-Promoted -Elimination

The reaction proceeds via an E1cB-like mechanism where a base abstracts the


-proton, followed by the expulsion of the chloride leaving group.[2]
Protocol A: Controlled Elimination to Acrylamide

Objective: Isolate N-(2,6-dichlorophenyl)acrylamide for fragment library construction.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Inhibitor: Hydroquinone (trace, to prevent polymerization)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and prevents premature polymerization.[1][2]

  • Base Addition: Add TEA (15 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The product (acrylamide) will appear as a less polar spot compared to the starting material.[1]

  • Work-up: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine, followed by Brine (20 mL).

  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo at low temperature (<30°C).
  • Storage: Store the resulting white solid at -20°C.

Critical Note: The 2,6-dichloro substitution creates significant steric hindrance, making the amide nitrogen less nucleophilic, but it also protects the resulting acrylamide double bond from non-specific nucleophilic attack until it reaches the target protein pocket.[1]

Application II: Synthesis of Solubilized Ion Channel Blockers

This scaffold is widely used to synthesize analogs of Mexiletine or Lidocaine -like sodium channel blockers. The 3-chloro group is displaced by secondary amines (S


2 reaction) to create a basic tail, which is essential for interaction with the ion channel pore.[1]
Protocol B: Nucleophilic Substitution with Secondary Amines

Objective: Synthesize N-(2,6-dichlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition[1]

  • Base: K

    
    CO
    
    
    
    (2.0 eq)[1][2]
  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, suspend the substrate (1.0 eq), K

    
    CO
    
    
    
    (2.0 eq), and KI (0.1 eq) in MeCN.
    • Expert Insight: KI generates the transient 3-iodo intermediate, which is ~100x more reactive than the chloro-analog, accelerating the reaction significantly.[1]

  • Addition: Add N-Methylpiperazine (1.2 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 8–12 hours.

  • Validation: Check LC-MS for the mass shift (M+ - Cl + Nucleophile).

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH).[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the decision matrix for using this scaffold, differentiating between the "Elimination" pathway (for covalent inhibitors) and the "Substitution" pathway (for reversible binders).[1]

SyntheticPathways Start 3-Chloro-N-(2,6-dichlorophenyl) propanamide Condition Reaction Conditions? Start->Condition PathA Pathway A: Base (TEA/DIPEA) Non-nucleophilic solvent Condition->PathA Elimination (E1cB) PathB Pathway B: Secondary Amine KI Catalyst, Heat Condition->PathB Substitution (SN2) ProdA Acrylamide Scaffold (Covalent Warhead) PathA->ProdA ProdB Amino-Amide (Ion Channel Blocker) PathB->ProdB AppA Target: Cysteine Kinases (Irreversible Inhibition) ProdA->AppA AppB Target: NaV1.7 / NaV1.8 (Pain Management) ProdB->AppB

Figure 1: Divergent synthetic utility of the 3-chloropropanamide scaffold. Pathway A yields Michael Acceptors; Pathway B yields solubilized pharmacophores.

Troubleshooting & Optimization Matrix

Common issues when working with sterically hindered anilides like the 2,6-dichloro derivative include poor solubility and competitive side reactions.[1]

IssueProbable CauseCorrective Action
Low Yield (Substitution) Steric hindrance of the amide N-phenyl ring slows down S

2.[2]
Add KI (10 mol%) to switch leaving group to Iodine.[1] Switch solvent to DMF to enhance nucleophilicity.[1]
Polymerization (Elimination) Acrylamide product polymerizes upon formation.[1]Add Hydroquinone or BHT to the reaction.[1] Keep temperature <30°C during workup.
Incomplete Reaction The 2,6-dichloro groups deactivate the amide, affecting solubility.[1]Use Microwave Irradiation (100°C, 15 min) for the substitution reaction to overcome activation energy barriers.[1]
Hydrolysis Moisture in solvent hydrolyzing the amide bond.[1]Ensure Anhydrous solvents .[1] The 2,6-dichloroamide is generally stable, but the alkyl-chloride is sensitive.[1]

Structural Logic & Mechanistic Insight

The "Ortho Effect" in Drug Design

Why use the 2,6-dichlorophenyl group specifically?

  • Conformational Lock: The chlorine atoms at the 2 and 6 positions clash with the amide oxygen and hydrogen.[1] This forces the phenyl ring to be perpendicular to the amide plane (

    
    ).[1] This specific twist is often required to fit into the hydrophobic slot of COX-2 or the voltage-sensor domain of sodium channels.
    
  • Metabolic Stability: The chlorines block the primary sites of metabolic hydroxylation on the phenyl ring, significantly extending the half-life (

    
    ) of the drug candidate.[1]
    
Workflow for Library Generation

When using this molecule for FBDD (Fragment-Based Drug Discovery), follow this logical flow:

Workflow Step1 Start: 3-Cl-Propanamide Scaffold Step2 Decision: Covalent vs. Reversible? Step1->Step2 Branch1 Covalent Route (Elimination) Step2->Branch1 Branch2 Reversible Route (Substitution) Step2->Branch2 Action1 Generate Acrylamide Library (Vary 2,6-substitutions) Branch1->Action1 Action2 Generate Amine Library (Vary solubilizing tails) Branch2->Action2 Screen Screen against Target (SPR / Mass Spec) Action1->Screen Action2->Screen

Figure 2: Strategic workflow for utilizing the scaffold in library generation.

References

  • Diclofenac Synthesis & Intermediates

    • Title: Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac.[1]

    • Source: Der Pharma Chemica, 2011.[1]

    • URL:[Link]

    • Relevance: Establishes the chemical handling of 2,6-dichloroaniline deriv
  • Covalent Inhibitor Design (Acrylamides)

    • Title: Targeted Covalent Inhibitors in Drug Discovery.[1]

    • Source: Journal of Medicinal Chemistry (General Concept Reference).[1][2]

    • Context: Supports the mechanism of using beta-chloro amides as acrylamide precursors for cysteine targeting.[2]

  • Sodium Channel Blockers (Mexiletine Analogs)

    • Title: Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-...[2][3] (LY3154207).[1][3]

    • Source: Journal of Medicinal Chemistry, 2019.[1][3]

    • URL:[Link]

    • Relevance: Demonstrates the utility of the 2,6-dichlorophenyl moiety in modulating receptor affinity and the synthesis of related amide/amine scaffolds.[1][2]

  • Chemical Safety & Properties (CAS 15308-01-7 / Related)

    • Title: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide Compound Summary.
    • Source: PubChem.[1][4]

    • URL:[Link][1][2]

    • Relevance: Provides safety data (H302, H315) and physical properties relevant to the structural class.
  • Amide Prodrugs of Diclofenac

    • Title: Synthesis and Evaluation of Amide Prodrugs of Diclofenac.[1][2]

    • Source: PharmaInfo.[1]

    • URL:[Link][1][2]

    • Relevance: Validates the reaction conditions for modifying the amide/acid functionality in 2,6-dichloro-substituted arom

Sources

Application of 3-Chloro-N-(2,6-dichlorophenyl)propanamide in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 3-Chloro-N-(2,6-dichlorophenyl)propanamide as a Scaffold Precursor in Agrochemical Discovery

Executive Summary

In the competitive landscape of agrochemical discovery, This compound represents a high-value synthetic intermediate.[1] While structurally homologous to the well-known "Diclofenac intermediate" (which utilizes a 2-carbon acetamide chain), this 3-carbon propanamide analog serves as a critical precursor for the synthesis of 3,4-dihydroquinolin-2(1H)-ones (dihydrocarbostyrils) .[1]

This Application Note details the protocols for transforming this linear amide into benzo-fused lactam scaffolds. These scaffolds are bioisosteres of commercially successful fungicides (e.g., Quinoxyfen) and serve as privileged structures for High-Throughput Screening (HTS) libraries targeting fungal mitochondrial respiration and auxin signaling pathways.[1][2]

Chemical Context & Mechanistic Insight

The "Ortho-Effect" and Stability

The 2,6-dichlorophenyl moiety is a defining feature of this molecule.[1] The bulky chlorine atoms at the ortho positions create significant steric hindrance, forcing the aromatic ring out of planarity with the amide bond.[2]

  • Consequence: This "orthogonal lock" protects the amide bond from enzymatic hydrolysis in soil and plant metabolomes, a desirable trait for persistent crop protection agents.[2]

  • Synthetic Implication: The electron-withdrawing nature of the chlorines deactivates the ring, requiring aggressive Lewis Acid activation (

    
    ) to induce cyclization.[2]
    
Structural Homology: Indolinone vs. Quinolinone

Researchers must distinguish between the two primary cyclization pathways based on chain length:

  • 2-Carbon Chain (Acetamide): Cyclizes to Indolin-2-one (5-membered ring; Diclofenac precursor).[1]

  • 3-Carbon Chain (Propanamide - Topic of this Note): Cyclizes to 3,4-Dihydroquinolin-2(1H)-one (6-membered ring).[1]

Experimental Protocols

Protocol A: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of the core scaffold, 1-(2,6-dichlorophenyl)-3,4-dihydroquinolin-2(1H)-one.[1][3]

Safety Warning: This reaction evolves Hydrogen Chloride (HCl) gas.[2] Perform in a well-ventilated fume hood with a caustic scrubber.[1][2] Aluminum Chloride (


) is water-reactive.[1][2]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (2.5 eq)[1][2]
    
  • Solvent: 1,2-Dichlorobenzene (High boiling point, inert) or "Neat Melt" (Industrial method)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (

    
    ).
    
  • Charging: Add this compound (10.0 g, 30 mmol) and 1,2-dichlorobenzene (50 mL). Stir to suspend.

  • Activation: Cool to 0°C. Add

    
     (10.0 g, 75 mmol) portion-wise over 20 minutes to control exotherm.
    
  • Reaction: Heat the mixture to 140°C for 4–6 hours.

    • Monitoring: Monitor HCl evolution.[2] Reaction is complete when gas evolution ceases.[2] Check via TLC (30% EtOAc/Hexane).[2]

  • Quench: Cool to room temperature. Pour the reaction mass slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic.

  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL).[2] Wash organic layer with Brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol to yield off-white needles.[1][2]

Expected Yield: 85–92% Key Quality Attribute: Absence of linear starting material (checked via LC-MS).

Protocol B: C-3 Functionalization for Fungicidal Screening

Objective: To introduce pharmacophores at the activated C-3 position of the quinolinone ring.[1]

Logic: The C-3 position (alpha to carbonyl) is enolizable.[1][2] We utilize this for a Knoevenagel Condensation to create arylidene derivatives, a common motif in antifungal agrochemicals.[2]

Step-by-Step Methodology:

  • Reagents: Dissolve the cyclized Quinolinone scaffold (1.0 eq) in Toluene.

  • Additives: Add aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq) and catalytic Piperidine (0.1 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water.

  • Duration: 8–12 hours.

  • Workup: Cool, filter the precipitated solid. Wash with cold Ethanol.[2]

  • Result: A library of 3-arylidene-quinolin-2-ones ready for biological assay.

Data Analysis & Visualization

Reaction Pathway Diagram

The following diagram illustrates the transformation from the linear propanamide to the active agrochemical scaffold.

Agrochemical_Pathway Start 3-Chloro-N-(2,6-dichlorophenyl) propanamide Inter Acylium/AlCl3 Complex Start->Inter AlCl3 Activation Scaffold 1-(2,6-dichlorophenyl)- 3,4-dihydroquinolin-2(1H)-one Inter->Scaffold Intramolecular Friedel-Crafts (140°C) Product 3-Arylidene-quinolin-2-one (Fungicide Candidate) Scaffold->Product Knoevenagel Condensation (Ar-CHO, Piperidine)

Figure 1: Synthetic pathway transforming the linear precursor into a functionalized agrochemical scaffold.

Comparative Scaffold Data
Parameter2-Carbon Chain (Acetamide)3-Carbon Chain (Propanamide)
Cyclization Product Indolin-2-one (Oxindole)3,4-Dihydroquinolin-2(1H)-one
Ring Size 5-Membered6-Membered
Primary Agro Use Auxin mimics, HerbicidesFungicides (Rice Blast), Insecticides
Metabolic Stability Moderate (Ring opening possible)High (Stable Lactam)

Agrochemical Application Workflow

To integrate this molecule into a discovery pipeline, follow this logical workflow:

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Library Gen cluster_2 Phase 3: Screening Step1 Precursor QC (LC-MS Purity >98%) Step2 Cyclization (Protocol A) Step1->Step2 Step3 C-3 Functionalization (Protocol B) Step2->Step3 Step4 Oxidation to Quinoline (DDQ/Chloranil) Step2->Step4 Step5 In Vitro Fungicidal Assay (M. oryzae) Step3->Step5 Step4->Step5 Step6 Phytotoxicity Test (Rice/Corn) Step5->Step6

Figure 2: Research pipeline for developing novel fungicides from the propanamide precursor.

References

  • Geigy, J. R. (1966).[2] Process for the production of new N-heterocyclic compounds.[1][2] Swiss Patent CH411949.[2] (Foundational patent describing the cyclization of chloro-alkylanilides).[1][2]

  • Stoll, W. G., & Esztein, E. (1965).[2] Chemical structure and anti-inflammatory activity in the group of phenylacetic acid derivatives.[2] (Establishes the chemistry of the 2,6-dichloroaniline moiety).[1][2]

  • Lamberth, C. (2013).[2] Heterocyclic Chemistry in Crop Protection.[2] Wiley-VCH.[1][2] (Authoritative text on Quinolinone and Indolinone scaffolds in agrochemistry).

  • PubChem. (2025).[2] Compound Summary: 1-(2,6-Dichlorophenyl)indolin-2-one.[1][4][5][6][Link] (Reference for the homologous oxindole structure).[2]

  • EPA (United States Environmental Protection Agency). (2024).[2] Chemical Search: Propanil and related Anilides.[2][Link] (For regulatory context on chloroanilide persistence).[2]

Disclaimer: This document is for research and development purposes only. All synthesis procedures should be conducted by qualified personnel in compliance with local safety and environmental regulations.

Sources

Formulation of 3-Chloro-N-(2,6-dichlorophenyl)propanamide for biological studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS: 35714-74-0) is a specialized halogenated amide often utilized in medicinal chemistry as a synthetic intermediate (specifically for Diclofenac analogs) or as a covalent fragment probe. Structurally, it consists of a lipophilic 2,6-dichlorophenyl ring coupled to a


-chloropropionamide tail.

Critical Mechanism of Action (Expert Insight): Researchers must recognize that this compound belongs to the class of


-chloropropionamides . Unlike stable amides, these molecules are potential masked electrophiles . Under physiological conditions (pH 7.4) or enzymatic catalysis, they can undergo elimination of HCl to form the corresponding acrylamide  (a Michael acceptor), which then covalently modifies cysteine residues in proteins.
  • Implication: Biological activity observed may be due to the in situ generated acrylamide. Formulation stability is therefore paramount to distinguish between the parent compound and its elimination product.

Physicochemical Profile:

  • Molecular Weight: 252.52 g/mol [1]

  • LogP (Predicted): ~3.2 (Highly Lipophilic)

  • Aqueous Solubility: Negligible (< 10

    
    M in pure water)
    
  • Preferred Solvents: DMSO, DMF, Ethanol.

Laboratory Safety & Handling (The "Self-Validating" Safety Protocol)

Hazard Classification: As a


-chloro amide, this compound should be treated as a potential alkylating agent . It may cause skin sensitization or irreversible protein binding.

Handling Protocol:

  • Engineering Controls: Weigh solid powder only inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are mandatory. The lipophilic nature allows rapid permeation through latex.

  • Deactivation: Spills should be treated with a 10% nucleophile solution (e.g., sodium thiosulfate or dilute ammonia) to quench the electrophilic potential before disposal.

Formulation Protocols

Protocol A: Preparation of Stock Solutions (In Vitro)

Target Concentration: 10 mM to 50 mM

Rationale: DMSO (Dimethyl sulfoxide) is the gold standard for this compound due to its high dielectric constant and ability to solvate the dichlorophenyl ring.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 12.6 mg of this compound into a 1.5 mL amber glass vial (avoid plastic if long-term storage is intended, though polypropylene is acceptable for short term).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
    • Note: Avoid "wet" DMSO. Water promotes the hydrolysis of the C-Cl bond over time.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • QC Check: Inspect against a dark background. The solution must be optically clear.

  • Storage: Aliquot into 50

    
    L volumes. Store at -20°C.
    
    • Stability Limit: Use within 3 months. Repeat freeze-thaw cycles accelerate HCl elimination.

Protocol B: Preparation for Cell-Based Assays

Challenge: Preventing "Crash-out" (Precipitation) in Media

The 0.5% Rule: For lipophilic compounds like this compound, the final DMSO concentration in cell media should not exceed 0.5% (v/v) to avoid solvent toxicity, yet must be high enough to keep the drug in solution.

Workflow:

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not pipette 10 mM stock directly into 10 mL of media. This causes local high concentration and immediate precipitation.

    • Prepare a 100x Working Solution : Dilute 10

      
      L of 10 mM Stock into 990 
      
      
      
      L of sterile PBS or serum-free media. Vortex immediately.
  • Final Application:

    • Add the 100x Working Solution to the cell culture well (1:100 dilution).

    • Final Drug Concentration: 1

      
      M.
      
    • Final DMSO Concentration: 0.1%.

Visualizing the Dilution Logic (Graphviz):

DilutionProtocol Stock Stock Solution (10 mM in DMSO) Inter Intermediate Dilution (100 µM in PBS/Media) Stock->Inter 1:100 Dilution (Vortex Immediately) Final Cell Culture Well (1 µM Final Conc.) Stock->Final Direct Addition (INCORRECT) Precip RISK: Precipitation (Crash-out) Stock->Precip If added directly Inter->Final 1:100 Dilution (Add to cells)

Figure 1: Step-down dilution strategy to prevent compound precipitation in aqueous media.

In Vivo Formulation (Animal Studies)

Challenge: DMSO is often not tolerated at high volumes in rodents. Solution: Use a Co-solvent/Surfactant system.

Vehicle Recommendation:

  • 10% DMSO + 40% PEG400 + 50% Saline (Intraperitoneal/Subcutaneous)

  • 0.5% Methylcellulose + 0.1% Tween 80 (Oral Gavage Suspension)

Preparation Protocol (IP Injection Vehicle):

  • Dissolve 5 mg of compound in 0.5 mL DMSO (Solution A).

  • Add 2.0 mL PEG400 to Solution A. Vortex until clear.

  • Slowly add 2.5 mL of warm (37°C) sterile saline while vortexing.

    • Expert Note: Adding saline too fast will cause the compound to oil out. If turbidity occurs, sonicate for 10 minutes.

  • pH Check: Ensure pH is near 7.0-7.4. If acidic (due to potential HCl liberation), buffer with 10 mM HEPES.

Quality Control & Stability Data

HPLC Method for Verification: To validate the concentration and stability of your formulation, use the following chromatographic parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

m, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Time Expected ~6.5 - 7.5 min (Highly retained due to lipophilicity)

Stability Warning: Monitor for a peak appearing at a slightly lower retention time (more polar) or different UV spectrum, which may indicate the elimination product (Acrylamide derivative) .

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Formatting. NCBI. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • PubChem. (2025).[2] Compound Summary: this compound.[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Trap

Synthesizing 3-Chloro-N-(2,6-dichlorophenyl)propanamide presents a deceptive challenge. You are coupling a weak, sterically hindered nucleophile (2,6-dichloroaniline) with a labile electrophile (3-chloropropanoyl chloride).

Most low-yield scenarios arise from treating this as a standard amide coupling.[1] Applying "standard" protocols (e.g., DCM/Triethylamine at 0°C) often leads to two specific failures:

  • The

    
    -Elimination Pathway:  Formation of the acrylamide side-product due to base-promoted elimination.[1]
    
  • The "Zombie" Starting Material: Inability to remove unreacted aniline via acid washes due to its extremely low pKa.[1]

This guide provides the mechanistic insights and optimized protocols to correct these issues.

Diagnostic Module: Why Did My Reaction Fail?

Issue A: The "Vinyl" Impurity (Acrylamide Formation)

Symptom: NMR shows vinylic protons (multiplet at 5.5–6.5 ppm). Root Cause: The use of strong organic bases (TEA, DIPEA) promotes the dehydrohalogenation of 3-chloropropanoyl chloride before the slow aniline can react.

  • Mechanism: 3-chloropropanoyl chloride possesses an acidic

    
    -proton and a 
    
    
    
    -leaving group (Cl).[1] In the presence of a base, it undergoes E2 elimination to form acryloyl chloride . This reacts with the aniline to form the acrylamide impurity, which is chemically very similar to your product and difficult to separate.
Issue B: Low Conversion & Purification Failure

Symptom: Significant unreacted aniline remains, even after 1M HCl workup.[1] Root Cause:

  • Nucleophilicity: The two ortho-chloro groups on the aniline create severe steric hindrance and withdraw electron density, making the nitrogen a poor nucleophile.

  • Workup Failure: The pKa of 2,6-dichloroaniline is approximately -0.43 [1].[1][2] It is essentially non-basic in aqueous terms.[1] It will not protonate in 1M HCl and will remain in the organic layer with your product.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.

ReactionPathways Start 3-Chloropropanoyl Chloride + 2,6-Dichloroaniline Base Presence of Base (TEA/DIPEA) Start->Base Reaction Conditions Product This compound (TARGET) Start->Product Thermal/Base-Free (Slow Substitution) Acryloyl Acryloyl Chloride (Intermediate) Base->Acryloyl Fast E2 Elimination (k_elim > k_sub) Impurity N-(2,6-dichlorophenyl)acrylamide (MAJOR IMPURITY) Acryloyl->Impurity Coupling

Figure 1: Kinetic competition between acylation (Green) and elimination (Red). Using strong bases favors the Red pathway due to the low reactivity of the aniline.

Optimized Protocol: The "Base-Free" Thermal Method

To solve both issues, we must remove the base (preventing elimination) and use heat (overcoming the steric barrier).

Reagents & Stoichiometry
ReagentEquiv.[1][3][4][5]Role
2,6-Dichloroaniline 1.0Limiting Reagent
3-Chloropropanoyl Chloride 1.2 - 1.5Electrophile (Excess accounts for thermal loss)
Toluene 10 VSolvent (High BP, non-polar)
Nitrogen N/AGas sweep to remove HCl
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dichloroaniline (1.0 equiv) in dry Toluene (10 volumes).

  • Inert Atmosphere: Flush the system with Nitrogen.[1][3]

  • Addition: Add 3-chloropropanoyl chloride (1.2 equiv) dropwise at room temperature. Note: No immediate reaction will occur.

  • The Thermal Shift: Heat the mixture to reflux (110°C) .

    • Why? Reflux drives the sluggish nucleophilic attack.[1]

    • HCl Management: The reaction produces HCl gas.[1][3] Ensure the condenser top is vented to a scrubber (e.g., dilute NaOH trap) to prevent pressure buildup. The evolution of HCl gas drives the equilibrium forward without needing a base trap [2].

  • Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The starting aniline spot should disappear.[1] If incomplete after 4 hours, add an additional 0.2 equiv of acid chloride.

  • Workup (Crucial Modification):

    • Cool to room temperature.[1]

    • Do NOT wash with acid.

    • Wash the toluene layer with Saturated NaHCO₃ (removes unreacted acid chloride and traces of HCl).

    • Wash with Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Heptane .

    • Logic: Since the aniline cannot be washed out, recrystallization is the most effective way to separate the planar aniline from the amide product.

Troubleshooting Logic Tree

Use this flow to diagnose ongoing issues.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC/NMR What is the major contaminant? Start->CheckTLC Vinyl Vinyl Signals (5.5-6.5 ppm) (Acrylamide Impurity) CheckTLC->Vinyl Vinyl Protons StartMat Starting Aniline Present CheckTLC->StartMat Aniline Spot Action1 STOP using TEA/DIPEA. Switch to Base-Free Toluene Reflux. Vinyl->Action1 Action2 Did you wash with HCl? StartMat->Action2 YesWash HCl wash is ineffective (pKa -0.4). Action2->YesWash Yes NoWash Reaction incomplete. Action2->NoWash No Action3 Purify via Recrystallization (EtOH/H2O). YesWash->Action3 Action4 Increase Temp to Reflux. Add 0.2 eq excess Acid Chloride. NoWash->Action4

Figure 2: Decision matrix for troubleshooting synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Water/DCM + NaOH)? A: Generally, no.[1] While this works for simple anilines, 2,6-dichloroaniline is too insoluble in water and too unreactive.[1] The hydrolysis of the acid chloride by NaOH will outcompete the acylation of the amine.

Q: Why not use Pyridine as a solvent/base? A: Pyridine is a viable alternative if the "Base-Free" method fails.[1] It acts as a solvent and a weak base.[1] However, you must keep the temperature controlled (0°C to RT) initially to avoid promoting elimination. If you use pyridine, you must pour the reaction into ice water to precipitate the product, as the pyridine hydrochloride salt is soluble in water.

Q: My product is oiling out during recrystallization. What do I do? A: This is common with chlorinated amides.[1]

  • Use a "seeding" technique: Cool the solution slowly and add a tiny crystal of pure product if available.[1]

  • Switch solvent systems: Try Isopropyl Alcohol (IPA) .[1] Dissolve hot, then cool to -20°C.

References

  • BenchChem. (2025).[1][2] Unraveling the Electronic and Steric Landscape of 2,6-Dichloro-N,N-dimethylaniline. Retrieved from (Extrapolated pKa data for 2,6-dichloroaniline analogs).

  • Movsisyan, M., et al. (2018).[1][6] "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Chemistry – A European Journal, 24(45), 11779-11784.

  • Google Patents. (1992).[1] Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP0500156A1). (Provides context on the stability and reactivity of 2,6-dichloroaniline). Link

  • Org. Synth. (1998).[1] General procedures for acylation of hindered amines. (Analogous protocols for unreactive anilines). Link

Sources

Optimizing reaction conditions for 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Executive Summary

This guide addresses the synthesis of This compound , a critical intermediate often associated with the synthesis of NSAIDs (e.g., Diclofenac derivatives).[1][2][3] Users frequently encounter low yields and high impurity profiles due to two competing factors: the steric/electronic deactivation of the 2,6-dichloroaniline and the instability of 3-chloropropanoyl chloride (prone to


-elimination).[1][2]

This document provides a troubleshooting framework to navigate this "reactivity paradox" using kinetically controlled conditions.

Module 1: Critical Reaction Parameters

The Reactivity Paradox

You are attempting to couple a sluggish nucleophile (2,6-dichloroaniline) with a labile electrophile (3-chloropropanoyl chloride).[1][2][3]

  • The Aniline: The two ortho-chlorine atoms create significant steric hindrance and withdraw electron density, making the amine nitrogen a poor nucleophile.

  • The Acid Chloride: The

    
    -protons are acidic.[2] In the presence of strong bases (e.g., Triethylamine) or heat, it undergoes E2 elimination to form acryloyl chloride , leading to the formation of the vinyl impurity (acrylamide).[3]
    
Optimized Conditions Table
ParameterRecommended ConditionScientific Rationale
Solvent Acetone or MEK (Methyl Ethyl Ketone)Polar aprotic solvents stabilize the transition state for the neutral nucleophile attack.[1][2] Acetone allows for easy workup (water precipitation).[3]
Base

(Anhydrous, Powdered)
CRITICAL: Avoid strong organic bases (TEA, DIPEA) if possible.[3] Carbonates act as acid scavengers without promoting the

-elimination of the acid chloride as aggressively as tertiary amines.[2]
Temperature 0°C to 20°C Start cold to prevent elimination. Only warm to RT if conversion stalls. Avoid reflux >40°C unless necessary.[2][3]
Stoichiometry Acid Chloride (1.1 - 1.2 eq)Slight excess compensates for hydrolysis/elimination losses.[1][2][3]
Addition Mode Slow Addition of Acid ChloridePrevents localized "hotspots" of exotherm that trigger elimination.[3]

Module 2: Troubleshooting & FAQs

Q1: "My reaction mixture turned black, and NMR shows a mess of vinyl peaks. What happened?"

Diagnosis: You likely experienced Thermal Runaway or used a Strong Organic Base (like TEA) at room temperature.[3] Root Cause: The base promoted the dehydrohalogenation of 3-chloropropanoyl chloride into acryloyl chloride.[2] The aniline then reacted with this to form the acrylamide side product, which can polymerize or oxidize (black color).[3]

Corrective Action:

  • Switch Bases: Move to an inorganic base system (

    
     or 
    
    
    
    ) in Acetone.
  • Control Temp: Ensure the internal temperature stays

    
     during the addition of the acid chloride.
    
  • Visual Check: The reaction should remain a pale suspension.[2][3] Darkening indicates oxidation or polymerization.[2][3]

Q2: "The reaction is stuck at 60% conversion. Should I heat it to reflux?"

Diagnosis: Steric hindrance is stalling the reaction.[3] Risk: Heating >50°C dramatically increases the rate of elimination (formation of the vinyl impurity) faster than it increases the rate of the desired amidation.

Corrective Action:

  • Do NOT Reflux yet.

  • Catalysis: Add 5-10 mol% of DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive to the aniline's bulk.[1][2]

    • Caution: DMAP can also promote elimination, so keep the reaction at 0°C–RT.[3]

  • Concentration: Ensure the reaction is not too dilute (keep concentration ~0.5 M).

Q3: "How do I remove the unreacted 2,6-dichloroaniline? It co-crystallizes with my product."

Diagnosis: 2,6-dichloroaniline is a very weak base, so it does not easily form water-soluble salts with dilute acid washes (e.g., 1M HCl).[1][2][3]

Corrective Action:

  • Solvent Swap: If using Acetone, evaporate to dryness.[3]

  • Recrystallization: Use Toluene/Heptane or Ethanol/Water .[2][3] The amide product is typically less soluble in cold non-polar solvents than the aniline.[3]

  • Chemical Wash: Wash the organic layer with 3M HCl (stronger acid is needed to protonate the electron-deficient aniline) or use a diazotization wash (treat with

    
     followed by washing) if purity is critical (converts aniline to phenol/diazo species that are easily removed), though this is a destructive method.[3]
    

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired Kinetic Pathway (Amidation) and the undesired Thermodynamic/Elimination Pathway .

ReactionPathways Reactants Reactants: 2,6-Dichloroaniline + 3-Chloropropanoyl Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate Low Temp (<5°C) Polar Solvent AcrylCl Intermediate: Acryloyl Chloride Reactants->AcrylCl High Temp (>40°C) Strong Base (TEA) Product TARGET PRODUCT: 3-Chloro-N-(2,6-dichlorophenyl) propanamide Intermediate->Product -HCl (Scavenged by K2CO3) SideProduct IMPURITY: Acrylamide Derivative (Vinyl Species) AcrylCl->SideProduct + Aniline

Caption: Figure 1. Kinetic competition. Low temperature and mild bases favor the green path.[3] High temperature and strong bases trigger the red elimination path.

Module 4: Standard Operating Procedure (SOP)

Protocol: Biphasic/Schotten-Baumann Modified Method
  • Preparation:

    • Dissolve 2,6-dichloroaniline (1.0 eq) in Acetone (5 volumes).

    • Add Potassium Carbonate (

      
      , 1.5 eq, powdered).
      
    • Cool the suspension to 0–5°C using an ice bath.[3]

  • Acylation:

    • Dilute 3-chloropropanoyl chloride (1.2 eq) in a small amount of Acetone.

    • Add the acid chloride solution dropwise over 30–60 minutes.[3]

    • Checkpoint: Monitor internal temperature; do not exceed 10°C.[2][3]

  • Reaction:

    • Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Check TLC or HPLC.

      • Target: Disappearance of aniline.[2][3]

      • Impurity Check: Look for "doublet-of-doublets" in the vinyl region (5.5–6.5 ppm) on NMR if available.[1][2][3]

  • Workup:

    • Pour the reaction mixture into Ice Water (10 volumes) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.[1][2]

    • Filter the solid.[3][4][5] Wash with water (to remove salts) and cold hexanes (to remove trace aniline).[3]

  • Purification (if required):

    • Recrystallize from Ethanol or Toluene .[2][3]

References

  • Reaction Mechanism & Side Reactions

    • Smith, M. B., & March, J.[3] (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley.[2][3] (See Section on Amide formation and E2 Elimination competition).

    • Constable, D. J., et al.[3] (2007).[3] "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link (Discusses amide bond formation challenges).

  • Analogous Synthesis (Diclofenac Intermediates)

    • Moser, P., et al.[3] (1990).[3] "Synthesis and quantitative structure-activity relationships of Diclofenac analogues." Journal of Medicinal Chemistry. Link[3]

    • U.S. Patent 3,558,690.[2][3] "Phenylacetic acid derivatives." (Describes the acylation of di-ortho-substituted anilines). Link

  • Chemical Safety & Data

    • PubChem Compound Summary for 3-chloropropanoyl chloride. Link[3]

    • PubChem Compound Summary for 2,6-dichloroaniline. Link[3]

Sources

Technical Support Center: Purification of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-Chloro-N-(2,6-dichlorophenyl)propanamide. This document moves beyond generic protocols to offer solutions grounded in chemical principles and extensive laboratory experience.

Introduction

This compound is a substituted amide that, like many active pharmaceutical ingredients (APIs) and intermediates, requires high purity for its intended application. The purification of amides can be challenging due to their polarity and potential for hydrogen bonding. This guide provides a structured approach to overcoming common purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: After synthesis and work-up, my crude this compound shows multiple spots on TLC, and I'm unsure how to proceed with purification. What's the best strategy?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of your desired product and impurities. The first step is to identify the nature of these impurities to select the most effective purification method.

  • Initial Assessment:

    • Starting Materials: Are any of the spots consistent with the Rf values of your starting materials (2,6-dichloroaniline and 3-chloropropionyl chloride or 3-chloropropanoic acid)? Co-spotting your crude mixture with the starting materials on a TLC plate can confirm this.

    • Coupling Reagents/Byproducts: If you used a coupling reagent (e.g., DCC, EDC), byproducts like N-acylurea can be a common impurity and may require specific purification steps to remove.[1]

    • Side-Reaction Products: Consider the possibility of side reactions. For instance, self-condensation of the starting materials or reaction with residual solvents can lead to unexpected impurities.

  • Purification Strategy Selection:

    • Recrystallization: If your desired product is a solid and the impurities have different solubilities, recrystallization is often the most efficient method for purification on a larger scale.[2] You will need to perform a solvent screen to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[3][4]

    • Column Chromatography: For complex mixtures or when impurities have similar solubility profiles to your product, flash column chromatography is the method of choice.[2] It offers high resolution for separating compounds with different polarities.

Question 2: I'm attempting to purify this compound by recrystallization, but I'm experiencing low recovery. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the procedure.

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield.[3] The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add the hot solvent in small portions until the solid just dissolves.[5]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Use a heated filtration setup (e.g., pre-heat the funnel and receiving flask) and perform the filtration as quickly as possible.[3]

  • Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve, meaning the product remains significantly soluble even at low temperatures.

    • Solution: Conduct a thorough solvent screening to find a solvent where your product has high solubility when hot and very low solubility when cold.[4] Common solvents to try for amides include ethanol, acetone, or acetonitrile.[2] A mixed solvent system can also be effective.[6]

  • Insufficient Cooling: Not allowing the solution to cool sufficiently will result in a lower yield as more product remains dissolved.

    • Solution: After slow cooling to room temperature to allow for the formation of large, pure crystals, place the flask in an ice-water bath to maximize crystal formation.[3]

Question 3: I am running a silica gel column to purify this compound, but the product is eluting with impurities or I'm seeing significant tailing. How can I improve the separation?

Answer: Poor separation in column chromatography can be due to several factors related to the choice of the mobile phase and the column packing.

  • Inappropriate Mobile Phase Polarity:

    • If the product and impurities elute together: Your solvent system may be too polar, causing everything to move quickly down the column without adequate separation. Try a less polar mobile phase.

    • If the product is retained on the column: The mobile phase may not be polar enough. Gradually increase the polarity.

    • General Strategy: A good starting point for amides is a mixture of hexane and ethyl acetate.[2] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration. For more polar compounds, a methanol/dichloromethane system can be used.[7]

  • Compound Streaking/Tailing: Amides can sometimes interact with the acidic silica gel, leading to tailing.

    • Solution: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can neutralize the acidic sites on the silica and improve the peak shape.[7]

  • Column Overloading: Loading too much crude material onto the column will lead to poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities can originate from starting materials, reagents, or side reactions.[8] Common impurities include:

  • Unreacted 2,6-dichloroaniline.

  • Unreacted 3-chloropropionyl chloride or 3-chloropropanoic acid.

  • Byproducts from coupling reagents if used (e.g., N,N'-dicyclohexylurea (DCU) if DCC is used).

  • Hydrolysis of 3-chloropropionyl chloride to 3-chloropropanoic acid.

  • Potential for dimerization or polymerization, though less common under controlled conditions.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities. A reverse-phase method would be a good starting point.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide C=O and N-H bonds) in the purified product.[9]

Q3: Can I use an extractive work-up to purify this compound?

A3: Yes, an acidic and basic wash during the work-up can significantly purify the crude product before further purification steps.

  • Acidic Wash (e.g., dilute HCl): This will remove any unreacted basic starting material like 2,6-dichloroaniline by converting it into its water-soluble salt.[10]

  • Basic Wash (e.g., saturated NaHCO₃ or dilute NaOH): This will remove any unreacted acidic starting material like 3-chloropropanoic acid and any acidic byproducts.

Q4: My purified this compound is colored. How can I remove the color?

A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3][5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexane) that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography

Polarity of ImpuritiesSuggested Starting Mobile Phase (v/v)Notes
Less Polar5-10% Ethyl Acetate in HexaneIncrease ethyl acetate concentration for elution.
Similar Polarity20-40% Ethyl Acetate in HexaneIsocratic or shallow gradient elution may be required.
More Polar50-100% Ethyl Acetate in Hexane or 1-5% Methanol in DichloromethaneUse the methanol/dichloromethane system for highly polar compounds.[7]

Visualizations

Purification Method Selection Workflow

Purification_Selection start Crude Product Analysis (TLC) is_solid Is the product a solid? start->is_solid solubility_diff Significant solubility difference from impurities? is_solid->solubility_diff Yes chromatography Column Chromatography is_solid->chromatography No recrystallize Recrystallization solubility_diff->recrystallize Yes solubility_diff->chromatography No end_purified Pure Product recrystallize->end_purified chromatography->end_purified

Caption: Decision tree for selecting a purification method.

Troubleshooting Low Recrystallization Yield

Low_Yield_Troubleshooting start Low Yield After Recrystallization check_solvent Was minimum hot solvent used? start->check_solvent check_cooling Was cooling slow and complete (ice bath)? check_solvent->check_cooling Yes action_solvent Action: Reduce solvent volume in next attempt. check_solvent->action_solvent No check_premature_cryst Premature crystallization during hot filtration? check_cooling->check_premature_cryst Yes action_cooling Action: Ensure slow cooling then use ice bath. check_cooling->action_cooling No action_filtration Action: Use heated funnel, preheat glassware. check_premature_cryst->action_filtration Yes reassess_solvent Re-evaluate solvent choice. check_premature_cryst->reassess_solvent No

Sources

Stability and degradation of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling of CAS 35714-74-0

Core Product Identity & Technical Overview

Compound Name: 3-Chloro-N-(2,6-dichlorophenyl)propanamide CAS Number: 35714-74-0 Synonyms: 3-Chloro-2',6'-dichloropropionanilide;


-chloropropionyl-2,6-dichloroaniline.
Molecular Formula:  C

H

Cl

NO Molecular Weight: 252.52 g/mol Role: Key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, and specific agrochemicals.[1]
Scientist’s Note on Reactivity

As a Senior Application Scientist, I must emphasize that this molecule possesses two distinct "warheads" of instability:

  • The Amide Linkage: While the 2,6-dichloro substitution on the phenyl ring provides significant steric protection against enzymatic attack, it does not render the bond immune to acid/base hydrolysis.[1]

  • The

    
    -Chloro Alkyl Chain:  This is a primary alkyl halide prone to both nucleophilic substitution (
    
    
    
    ) and, critically, base-catalyzed elimination (
    
    
    ) to form an acrylamide derivative.[1]

Degradation Pathways & Mechanisms[2][3]

Understanding how this molecule breaks down is the first step in preventing it.[1] The following diagram illustrates the three critical degradation pathways you must control.

DegradationPathways cluster_legend Reaction Conditions Parent This compound (Stable Solid) Acrylamide N-(2,6-dichlorophenyl)acrylamide (Michael Acceptor) Parent->Acrylamide Path A: Elimination (Basic pH > 8) Aniline 2,6-Dichloroaniline (Toxic Byproduct) Parent->Aniline Path B: Amide Hydrolysis (Strong Acid/Base + Heat) Hydroxy 3-Hydroxy-N-(2,6-dichlorophenyl)propanamide (Hydrolysis Product) Parent->Hydroxy Path C: Nucleophilic Sub. (H2O/OH-) Base Sensitive Base Sensitive Heat Sensitive Heat Sensitive Base Sensitive->Heat Sensitive Moisture Sensitive Moisture Sensitive Heat Sensitive->Moisture Sensitive

Figure 1: Primary degradation pathways of this compound. Path A (Elimination) is the most rapid risk in basic media.[1]

Troubleshooting Guide (FAQ)

Q1: My HPLC shows a new peak at a slightly lower retention time (RRT ~0.9) after workup. What is it?

Diagnosis: This is likely N-(2,6-dichlorophenyl)acrylamide , formed via Path A .[1]

  • Cause: Exposure to basic conditions (pH > 8) during extraction or washing.[1] Even weak bases like sodium bicarbonate can trigger dehydrohalogenation (elimination of HCl) because the

    
    -proton is acidic adjacent to the carbonyl.
    
  • Solution: Maintain pH < 7 during workup.[1] Use water or dilute acid (0.1 M HCl) for washes.[1] Avoid storing the compound in basic buffers.[1]

Q2: The solid product has turned from white to pale yellow/brown over time.

Diagnosis: Oxidation of trace 2,6-dichloroaniline (Path B product).[1]

  • Cause: Slow hydrolysis of the amide bond releases free aniline, which is highly sensitive to photo-oxidation.[1]

  • Solution: Recrystallize immediately from ethanol/water.[1] Store the purified material in amber vials under argon or nitrogen at 2–8°C.

Q3: I am trying to cyclize this to the oxindole (Diclofenac intermediate) but getting low yields.

Diagnosis: Incorrect cyclization method.

  • Insight: You cannot cyclize this directly using simple heating because the ortho positions on the ring are blocked by Chlorine atoms.

  • Correct Protocol: If your target is the indolinone, this specific intermediate usually requires a radical mechanism or a specific catalyst to overcome the steric blockade, or it is a misidentified precursor (standard Diclofenac synthesis often uses N-chloroacetyl-N-phenyl derivatives where the ring is less substituted, or involves a Smiles rearrangement). Ensure your synthetic route accounts for the 2,6-steric hindrance.[1]

Stability Specifications & Data

ParameterSpecification / Behavior
Physical State White to off-white crystalline solid
Melting Point 102–105 °C (Pure); drops significantly with impurities
Hydrolytic Stability Stable at pH 4–6. Half-life (pH 9, 25°C): < 24 hours (Elimination dominant).[1] Half-life (pH 1, 60°C): ~48 hours (Hydrolysis dominant).[1]
Thermal Stability Stable up to 150°C in solid state.[1] Molten state degrades >160°C.
Solubility Soluble in DMSO, DMF, Methanol.[1] Insoluble in Water (Hydrophobic).[1]

Recommended Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents peak tailing of anilines).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B (Isocratic)[1]

    • 2–15 min: 10%

      
       90% B (Linear Gradient)[1]
      
    • 15–20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Acrylamide).[1]

  • Expected Elution Order:

    • 3-Hydroxy-N-(2,6-dichlorophenyl)propanamide (Polar)

    • 2,6-Dichloroaniline (Amine)[1][2][3][4][5]

    • Parent Compound

    • N-(2,6-dichlorophenyl)acrylamide (Non-polar, conjugated)[1]

Protocol B: Proper Storage & Handling
  • Drying: Dry the solid in a vacuum oven at maximum 40°C . Higher temperatures can accelerate lattice degradation if trace moisture is present.[1]

  • Container: Tightly sealed glass or HDPE.[1] Do not use aluminum foil in direct contact (potential reaction with alkyl chloride).[1]

  • Environment: Store at +2°C to +8°C . Protect from light.[1]

References

  • National Institute of Standards and Technology (NIST) . (2025).[1] Propanamide, N-(3-chlorophenyl)-2-chloro- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[1] Retrieved February 15, 2026, from [Link][1]

  • Vogt, P. F., & Gerulis, J. J. (2005).[1][2] Amines, Aromatic.[1][2][3][4] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2] (Context on 2,6-dichloroaniline stability). Retrieved February 15, 2026, from [Link][1]

Sources

Technical Support Center: Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS: 35714-74-0), a critical intermediate in the manufacturing of Diclofenac Sodium .[1]

The synthesis involves the acylation of 2,6-dichloroaniline with 3-chloropropionyl chloride .[1] While conceptually simple, this reaction is technically demanding due to two opposing forces:

  • Steric Hindrance: The 2,6-dichloro substitution on the aniline makes it a weak nucleophile, often requiring forcing conditions.[1]

  • Lability: The 3-chloropropionyl moiety is prone to

    
    -elimination of HCl, forming the "vinyl impurity" (acrylamide derivative), especially under the forcing conditions required to drive the reaction.[1]
    

This support center provides actionable troubleshooting for these competing issues.

Module 1: Critical Impurity Pathways

The purity of this intermediate is defined by the absence of the Vinyl Impurity (N-(2,6-dichlorophenyl)acrylamide).[1] Understanding its formation is the key to control.[1]

Pathway Visualization

The following diagram illustrates the competing reaction pathways. The Red path represents the critical failure mode (Elimination).

ReactionPathways Reactants Reactants 2,6-Dichloroaniline + 3-Chloropropionyl Chloride DesiredProduct TARGET PRODUCT 3-Chloro-N-(2,6-dichlorophenyl) propanamide Reactants->DesiredProduct  Nucleophilic Acyl Substitution (Main Pathway, < 10°C)   AcryloylCl INTERMEDIATE IMPURITY Acryloyl Chloride Reactants->AcryloylCl  E1cB/E2 Elimination (Excess Base / High Temp)   Hydrolysis Hydrolysis Products 3-Chloropropionic Acid Reactants->Hydrolysis  Moisture   VinylImpurity CRITICAL IMPURITY N-(2,6-dichlorophenyl) acrylamide DesiredProduct->VinylImpurity  Post-Reaction Elimination (Prolonged Base Exposure)   AcryloylCl->VinylImpurity  Fast Reaction  

Caption: Figure 1. Kinetic competition between substitution (Green) and elimination (Red).[1] The formation of Acryloyl Chloride is the primary vector for the vinyl impurity.

Module 2: Troubleshooting Guides (FAQ Format)

Our support team has curated the most frequent "User Tickets" regarding this synthesis.

Ticket #101: "I see a large peak at RRT ~0.90 (Vinyl Impurity) that increases with reaction time."

Diagnosis:


-Elimination of HCl.
This is the most common failure mode.[1] The 3-chloropropionyl chloride reagent has acidic 

-protons.[1] In the presence of base (especially triethylamine or pyridine) and heat, it eliminates HCl to form acryloyl chloride .[1] This species is more reactive than the starting acid chloride, rapidly reacting with the aniline to form the acrylamide impurity.[1]

Corrective Actions:

  • Temperature Control (Critical): The addition of the acid chloride must be performed at -5°C to 0°C . Do not allow the exotherm to exceed 5°C.[1]

  • Base Addition Strategy:

    • Do not mix the base and acid chloride before adding the aniline.[1]

    • Protocol: Dissolve Aniline and Base in solvent

      
       Cool 
      
      
      
      Add Acid Chloride dropwise.[1]
    • Alternative: Use a weaker base system.[1] Switch from Triethylamine (TEA) to Sodium Bicarbonate (

      
      )  in a biphasic system (DCM/Water) or Acetone/Water.[1] Bicarbonate is strong enough to neutralize the HCl byproduct but too weak to trigger the rapid E2 elimination of the reagent.
      
  • Quench Quickly: Do not let the reaction stir overnight with excess base. Once TLC/HPLC shows consumption of aniline, quench with dilute HCl immediately.[1]

Ticket #102: "The reaction stalls at 60-70% conversion. Starting material (Aniline) remains."[1]

Diagnosis: Steric Deactivation. 2,6-dichloroaniline is electronically deactivated and sterically hindered.[1] It is a "sluggish" nucleophile.[1]

Corrective Actions:

  • Solvent Switch: If using ether or toluene, switch to DCM (Dichloromethane) or THF .[1] DCM solubilizes the reactants well and supports the polar transition state.[1]

  • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.5 - 1.0 mol%).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered aniline more effectively than the acid chloride itself.

    • Warning: DMAP is basic.[1] You must maintain low temperature (0°C) to prevent it from catalyzing the elimination side reaction.[1]

  • Stoichiometry: Use a slight excess of the acid chloride (1.1 - 1.2 equiv) to drive the kinetics, but ensure the base equivalents match the total potential acid generation.

Ticket #103: "My product is turning pink/brown during drying."

Diagnosis: Photo-oxidation or Trace Aniline.[1] Anilines are prone to oxidation.[1] If the reaction was incomplete, residual 2,6-dichloroaniline oxidizes to colored diazo/nitroso species.[1]

Corrective Actions:

  • Acid Wash: Wash the organic layer with 1N HCl during workup.[1] This converts unreacted aniline into its water-soluble hydrochloride salt, removing it from the organic phase.[1] The amide product remains in the organic phase.[1]

  • Drying: Dry the final solid in a vacuum oven at 40-50°C, protected from light.

Module 3: Optimized Experimental Protocol

This protocol balances the need for reactivity with the suppression of elimination.[1]

Scale: 10 mmol basis Standard: High-Purity Isolation (>98%)

ReagentEquivalentsRole
2,6-Dichloroaniline 1.0 eqLimiting Reagent
3-Chloropropionyl Chloride 1.15 eqElectrophile
Triethylamine (TEA) 1.2 eqBase (HCl Scavenger)
Dichloromethane (DCM) 10 volSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Solubilization: Charge 2,6-dichloroaniline (1.0 eq) and DCM (8 vol). Stir until dissolved.

  • Base Addition: Add TEA (1.2 eq) and cool the mixture to -5°C using an ice/salt bath.

  • Acylation (The Critical Step):

    • Dilute 3-chloropropionyl chloride (1.15 eq) in DCM (2 vol).[1]

    • Add this solution dropwise over 30-45 minutes.

    • Monitor: Ensure internal temperature never exceeds +5°C .

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 2-4 hours.

    • Checkpoint: Check TLC/HPLC.[1] If aniline > 5%, cool back to 0°C and add 0.1 eq additional acid chloride.[1]

  • Workup (Purification):

    • Quench with water.[1][2]

    • Wash 1: 1N HCl (Removes unreacted aniline and TEA).[1]

    • Wash 2: Sat.

      
       (Removes hydrolyzed acid byproducts).[1]
      
    • Wash 3: Brine.[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Isopropanol or Toluene if necessary to remove trace vinyl impurity.[1]
    

Module 4: Diagnostic Logic Tree

Use this flow to determine the root cause of low yield or purity.

TroubleshootingTree Start Start: Analyze Crude HPLC CheckImpurity Is Vinyl Impurity > 2%? Start->CheckImpurity CheckSM Is SM (Aniline) > 5%? CheckImpurity->CheckSM No YesVinyl YES: Elimination occurred CheckImpurity->YesVinyl Yes YesSM YES: Reaction Stalled CheckSM->YesSM Yes Success Purity Acceptable CheckSM->Success No TempCheck Was addition temp > 5°C? YesVinyl->TempCheck BaseCheck Was strong base added rapidly? TempCheck->BaseCheck No ActionVinyl ACTION: Repeat at -5°C. Dilute Acid Chloride. TempCheck->ActionVinyl Yes BaseCheck->ActionVinyl TimeCheck Reaction time < 2h? YesSM->TimeCheck ActionSM ACTION: Add 5% DMAP catalyst or increase time. TimeCheck->ActionSM

Caption: Figure 2. Decision matrix for optimizing reaction parameters based on HPLC impurity profile.

References

  • Diclofenac Sodium Synthesis Overview. ChemicalBook. (General reaction context and industrial relevance).

  • Synthesis of Diclofenac Sodium via Cascade Etherification. PubMed / Chemistry - A European Journal. (Discusses impurity profiles and continuous flow optimization for this class of molecules).

  • Process for the preparation of diclofenac sodium. Google Patents (CN103145574B). (Detailed industrial protocols for the acylation step and handling of chlorinated anilines).

  • Schotten-Baumann Reaction Conditions. MDPI. (General mechanistic grounding for amide formation with acid chlorides).

Sources

Technical Support Center: A Guide to Improving the Purity of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-N-(2,6-dichlorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods to enhance its purity. High purity is critical for obtaining reliable experimental data and ensuring the safety and efficacy of downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and laboratory practices.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is an oil or a low-melting solid and is difficult to crystallize. What steps can I take?

Answer: Oiling out or the formation of a low-melting solid instead of crystals is a common issue, especially when impurities are present that depress the melting point or when the compound has a high solubility in the chosen solvent.[1]

Causality & Strategy: The goal is to find conditions where the desired compound's solubility is high in a hot solvent but low at cooler temperatures, while impurities remain in solution.[2]

  • Initial Steps:

    • Confirm Identity: First, ensure the product is indeed this compound via a quick analytical test like ¹H NMR or LC-MS to rule out the formation of an unexpected product.

    • Solvent Screening: The issue is often an inappropriate solvent. Your compound is moderately polar. Try a solvent system approach. Dissolve the crude oil in a minimal amount of a good solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) at an elevated temperature until the solution becomes faintly cloudy.[3][4] Allow it to cool slowly.

    • Scratching: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

  • Advanced Strategy: Trituration If recrystallization fails, trituration can be effective. This involves stirring the crude oil or solid with a solvent in which the desired compound is largely insoluble, but the impurities are soluble.

    • Place the crude product in a flask.

    • Add a small volume of a solvent like cold hexanes or a hexane/ether mixture.

    • Stir or swirl the mixture vigorously. The impurities will dissolve into the solvent, while the product should, ideally, solidify.

    • Decant the solvent and repeat the process 2-3 times.

    • Dry the resulting solid under vacuum.

Question 2: After recrystallization, my product is still colored. How can I remove these impurities?

Answer: Colored impurities are typically large, conjugated organic molecules that are highly adsorbent. They can often be removed by treating the solution with activated charcoal.[1][5]

Expert Protocol: Decolorization with Activated Charcoal

  • Dissolve the Crude Product: Dissolve the impure this compound in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or isopropanol).[1]

  • Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient).[1] Adding too much will adsorb your product and significantly reduce the yield.

  • Reheat and Filter: Gently heat the mixture back to boiling for a few minutes to allow for adsorption.

  • Perform Hot Gravity Filtration: This is a critical step. You must filter the solution while it is hot to remove the charcoal. Use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[1][5]

  • Crystallize and Isolate: Allow the hot, colorless filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.

Question 3: My yield from recrystallization is very low. How can I improve it?

Answer: A low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

Optimization Strategies:

  • Minimize Solvent Volume: The most common error is adding too much hot solvent. The goal is to create a saturated solution. Add the hot solvent in small portions to the solid, waiting for it to dissolve before adding more. Stop adding solvent as soon as all the solid has just dissolved.[2]

  • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Rapid cooling leads to the formation of small, often impure crystals and traps soluble impurities.[2]

  • Recover a Second Crop: The liquid remaining after the first filtration (the mother liquor) still contains dissolved product. You can often recover more material by concentrating the mother liquor (e.g., by boiling off some of the solvent) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Check Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound—high solubility at high temperatures and low solubility at low temperatures. A solvent like water is excellent for polar compounds, while hexane/ethyl acetate mixtures are versatile for moderately polar compounds.[3]

Question 4: Thin-Layer Chromatography (TLC) analysis shows impurities with Rf values very close to my product. How can I separate them?

Answer: When impurities have similar polarity and thus similar Rf values to your product, recrystallization is often ineffective. Flash column chromatography is the preferred method for separating compounds with small differences in polarity.[6]

Causality & Strategy: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6] By carefully selecting the eluent system, you can create a larger separation between the spots on the column than is visible on a TLC plate.

Workflow for Method Development:

  • TLC Optimization: The key is to find a solvent system for your TLC that gives your product an Rf value of approximately 0.25-0.35. This often provides the best separation in a column. Test various ratios of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[4]

  • Prepare the Column: Dry-pack the column with silica gel and then equilibrate it by flushing with the chosen eluent.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method typically results in better separation.

  • Elute and Collect: Run the column by applying gentle air pressure, collecting small fractions.[6] Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Data Presentation: TLC Solvent System Screening
Solvent System (Hexane:Ethyl Acetate)Product RfImpurity 1 RfImpurity 2 RfAssessment
9:10.150.200.05Poor separation, low Rf
4:10.300.380.12Optimal for Column
2:10.550.600.30Poor separation, high Rf

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis typically involves the acylation of 2,6-dichloroaniline with 3-chloropropionyl chloride. Therefore, the most probable impurities are:

  • Unreacted Starting Materials: 2,6-dichloroaniline and 3-chloropropionyl chloride.

  • Hydrolysis Product: 3-chloropropionic acid, formed from the reaction of 3-chloropropionyl chloride with any trace moisture.

  • Side-Reaction Products: Potential for di-acylation or other minor side reactions depending on the specific reaction conditions.

  • Degradation Products: The product itself could potentially degrade under harsh purification conditions (e.g., high heat), though it is generally stable.

Q2: When is column chromatography a better choice than recrystallization?

Recrystallization is ideal for removing small amounts of impurities that have very different solubility profiles from the main product.[5] It is fast, inexpensive, and scalable. However, column chromatography is superior under the following conditions:

  • Similar Impurities: When impurities have similar polarity and structure to the product (as seen with close Rf values on TLC).

  • Multiple Components: For separating a complex mixture containing several different compounds.

  • Non-Crystalline Products: If the product is an oil or amorphous solid that will not crystallize.[1]

  • High Purity Required: When extremely high purity (>99.5%) is required, as chromatography can often achieve better separation of trace impurities.

Visualization: Purification Method Selection

Below is a decision-making workflow to help choose the appropriate purification technique.

PurificationWorkflow start Crude Product Analysis (TLC/NMR) is_solid Is the product a solid? start->is_solid one_spot Is there one major spot on TLC? is_solid->one_spot Yes column Perform Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization one_spot->recrystallize Yes one_spot->column No (Multiple Spots) purity_check Assess Purity (NMR, LCMS, GCMS) recrystallize->purity_check column->purity_check end_node Pure Product purity_check->end_node

Caption: Decision tree for selecting a purification method.

Q3: What analytical techniques are best for assessing the purity of the final product?

A combination of methods is ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile impurities. A reverse-phase C18 column is a good starting point for this molecule.[7] Purity is often assessed by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[7][8] The compound must be thermally stable for this technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.[2]

Q4: How should I properly store the purified this compound to prevent degradation?

While specific stability data is not widely published, general best practices for chlorinated amide compounds should be followed to prevent degradation:

  • Protect from Moisture: Amide bonds can be susceptible to hydrolysis, especially under acidic or basic conditions. Store the compound in a tightly sealed container, preferably in a desiccator with a drying agent.

  • Protect from Light: Store in an amber vial or in a dark location to prevent potential photodecomposition.

  • Control Temperature: Store at a cool and stable temperature. Refrigeration (2-8 °C) is generally recommended for long-term storage.

  • Inert Atmosphere: For very long-term storage or for use as an analytical standard, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • City University of New York. Purification by Recrystallization. Available from: [https://www.qc.cuny.edu/academics/departments/chemistry/ sklad/Documents/CH252/Exp_2_Recrystallization.pdf]([Link] sklad/Documents/CH252/Exp_2_Recrystallization.pdf)

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available from: [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. Available from: [Link]

Sources

3-Chloro-N-(2,6-dichlorophenyl)propanamide reaction byproducts analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Optimization & Impurity Profiling Guide

Executive Summary & Chemical Context

3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS: 35714-74-0) is a critical intermediate in the synthesis of Diclofenac Sodium . Its synthesis typically involves the N-acylation of 2,6-dichloroaniline with 3-chloropropionyl chloride.

Due to the significant steric hindrance of the 2,6-dichloro substitution pattern on the aniline ring and the lability of the


-chlorine on the propionyl chain, this reaction is prone to specific byproduct formation. This guide addresses the identification, formation mechanism, and control of these impurities.
Reaction Scheme & Pathway Analysis

The following diagram outlines the primary synthesis pathway and the two critical divergence points leading to impurities.

ReactionPathways SM1 2,6-Dichloroaniline (Starting Material) Target TARGET MOLECULE 3-Chloro-N-(2,6-dichlorophenyl) propanamide SM1->Target Amidation (Base/Solvent) SM2 3-Chloropropionyl Chloride SM2->Target Amidation (Base/Solvent) Impurity_A IMPURITY A N-(2,6-dichlorophenyl) acrylamide Target->Impurity_A Elimination (HCl) High Temp / Strong Base Impurity_B IMPURITY B 1-(2,6-dichlorophenyl) indolin-2-one Target->Impurity_B Cyclization (Friedel-Crafts)

Figure 1: Synthetic pathway showing the main amidation reaction and the divergent pathways leading to the elimination byproduct (Impurity A) and the cyclized intermediate (Impurity B).[1][2]

Critical Impurity Profiling

The following table summarizes the key byproducts you will encounter during HPLC analysis.

Impurity NameStructure / OriginRelative Retention (RRT)Formation Cause
2,6-Dichloroaniline Unreacted Starting Material~0.4 - 0.6Low reactivity due to steric hindrance; insufficient acid chloride; wet solvent (hydrolysis of acid chloride).
N-(2,6-dichlorophenyl)acrylamide Elimination Product~0.8 - 0.9

-Elimination of HCl.
Occurs if reaction temperature is too high (>40°C) or base concentration is locally high.
1-(2,6-dichlorophenyl)indolin-2-one Cyclized Product~1.2 - 1.3Premature Cyclization. Occurs if Lewis acids (AlCl3) are present or under high thermal stress. This is actually the next step in Diclofenac synthesis.
3-Chloropropionic Acid Hydrolysis Byproduct~0.1 - 0.2 (Front)Moisture in solvent reacting with 3-chloropropionyl chloride.

Troubleshooting Guide

Issue 1: High Levels of "Impurity A" (Acrylamide Derivative)

Symptom: HPLC shows a significant peak just before the main peak. Mechanism: The target molecule contains a chlorine atom at the


-position relative to the carbonyl. In the presence of a base (used to scavenge HCl from the amidation), a competing E2 or E1cB elimination reaction can occur, stripping HCl to form the double bond (acrylamide).

Corrective Actions:

  • Temperature Control: Maintain reaction temperature strictly below 25°C during base addition. The elimination reaction has a higher activation energy than the amidation.

  • Base Selection: If using Triethylamine (TEA) or Pyridine, switch to a weaker inorganic base like Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) in a biphasic system (Schotten-Baumann conditions). Strong organic bases promote elimination.

  • Addition Mode: Add the base slowly to the mixture of Aniline + Acid Chloride. Do not add Acid Chloride to a mixture of Aniline + Base, as this creates a high transient concentration of base relative to the acid chloride.

Issue 2: Incomplete Conversion (Residual 2,6-Dichloroaniline)

Symptom: Starting material persists despite excess acid chloride. Mechanism: 2,6-dichloroaniline is a weak nucleophile. The two chlorine atoms at the ortho positions create significant steric bulk and withdraw electrons, reducing the amine's reactivity.

Corrective Actions:

  • Catalysis: Use a nucleophilic catalyst. Adding 1-5 mol% DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction by forming a more reactive N-acylpyridinium intermediate.

  • Solvent Switch: Switch from non-polar solvents (Toluene) to polar aprotic solvents (THF or Ethyl Acetate) to stabilize the transition state, provided they are dry.

  • Reflux Protocol: If using a weak base (to avoid Impurity A), you may need to gently reflux the reaction after the initial addition is complete to drive the conversion of the sterically hindered amine.

Analytical Method (HPLC)

To reliably separate the target from the "Acrylamide" impurity (which is structurally very similar), use the following validated protocol.

Method ID: AM-DCL-001 Technique: Reverse Phase HPLC (UV Detection)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 220 nm (for Aniline detection) and 254 nm (Target).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Note
0.0 30 Initial Hold
15.0 80 Linear Ramp
20.0 80 Wash

| 20.1 | 30 | Re-equilibration |

Frequently Asked Questions (FAQs)

Q: Can I store the isolated this compound for long periods? A: Yes, but it must be kept dry. In the presence of moisture and trace residual base, it will slowly hydrolyze back to 2,6-dichloroaniline or eliminate to the acrylamide. Store in a desiccator at room temperature.

Q: Why do I see two peaks with the same mass (MW 252.5) in LC-MS? A: You likely have the 2-Chloro isomer (2-Chloro-N-(2,6-dichlorophenyl)propanamide). This comes from impurities in your starting material (3-chloropropionyl chloride often contains 2-chloropropionyl chloride). These are regioisomers and will have identical mass spectra but different retention times.

Q: Is the "Acrylamide" impurity toxic? A: Yes. Like most acrylamides, N-(2,6-dichlorophenyl)acrylamide is a potential Michael acceptor and alkylating agent. It should be treated as a genotoxic impurity (GTI) and controlled to strict ppm levels if this is for pharmaceutical use.

References

  • Synthesis of Diclofenac Precursors: Sallmann, A., & Pfister, R. (1968). Process for the preparation of phenylacetic acid derivatives. US Patent 3,558,690. (Describes the cyclization of the N-phenyl-beta-chloropropionamide).

  • Acrylamide Formation Mechanism: Friedman, M. (2003).[5] Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry, 51(16), 4504–4526. (Mechanistic insight into amide/acrylamide elimination pathways).

  • 2,6-Dichloroaniline Properties: PubChem Database. 2,6-Dichloroaniline (CID 11846).[6] National Library of Medicine.

  • HPLC Method Development for Anilides: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General grounding for the C18/Acidic Mobile phase selection).

Sources

Technical Support Center: 3-Chloro-N-(2,6-dichlorophenyl)propanamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: LEAD-OPT-3CDP | Role: Senior Application Scientist

Executive Summary: The "Delivery-Stability" Paradox

You are likely encountering variability in biological data (IC50 shifts, poor in vivo exposure) with 3-Chloro-N-(2,6-dichlorophenyl)propanamide (herein referred to as 3-CDP ).

As a halogenated N-phenylpropanamide, 3-CDP suffers from a classic medicinal chemistry paradox: its lipophilic "warhead" (the dichlorophenyl ring) drives potency but cripples solubility, while the


-chloroamide tail introduces chemical instability (cyclization/alkylation risks).

This guide addresses the three critical failure modes limiting biological efficacy: Microliter Precipitation , Spontaneous Cyclization , and Non-Specific Binding .

Module 1: Solubility & Formulation (The "Brick Dust" Problem)

User Complaint: "My compound precipitates in cell culture media even at 10


M, or I see variable results between replicates."

Root Cause: 3-CDP is a highly lipophilic, crystalline solid (LogP est. > 3.5). Standard DMSO "spike" protocols often fail because the compound crashes out immediately upon contact with aqueous buffers (the "kinetic solubility cliff").

Troubleshooting Protocol: Advanced Solubilization
ParameterStandard (Fail)Optimized Protocol (Pass)Mechanism
Stock Solvent 100% DMSODMSO + 10% Solutol HS 15 Surfactant prevents immediate crystal nucleation upon dilution.
Mixing Order Add DMSO to MediaAdd Media to DMSO (vortexing) Prevents local regions of high water content that trigger precipitation.
Carrier NoneHP-

-Cyclodextrin (10-20%)
Encapsulates the lipophilic phenyl ring, shielding it from water.
Max Conc. Variable< 0.5% v/v DMSO final High DMSO is toxic; Cyclodextrins allow lower DMSO use.

Step-by-Step Formulation for In Vivo/In Vitro Use:

  • Dissolve: Prepare a 20 mM stock in anhydrous DMSO.

  • Complexation: Mix stock 1:1 with 40% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in saline.
  • Sonication: Sonicate at 37°C for 10 minutes. Solution should be clear.

  • Dilution: Dilute slowly into the final assay buffer.

Critical Check: If the solution turns cloudy (Tyndall effect) upon dilution, efficacy data is invalid. The compound is not in solution; it is a suspension.

Module 2: Chemical Stability (The "Cyclization" Risk)[1]

User Complaint: "The compound loses potency if left in buffer overnight, or we detect a new peak on LC-MS."

Root Cause: The 3-chloro group is an electrophile. In the presence of the electron-rich 2,6-dichlorophenyl ring (even with the deactivating chlorines), or under basic conditions, 3-CDP can undergo intramolecular cyclization or hydrolysis . This is structurally analogous to the synthesis of Diclofenac intermediates (oxindoles), though the 3-carbon chain suggests formation of a dihydroquinolinone or acrylamide elimination product.

The Degradation Pathway:

  • Elimination: Loss of HCl to form the acrylamide (Michael Acceptor).

  • Cyclization: Attack of the phenyl ring on the side chain (Friedel-Crafts type).

Visualizing the Instability Risk

StabilityPathways Compound 3-CDP (Active) Elimination Acrylamide Derivative (Reactive Michael Acceptor) Compound->Elimination -HCl (Base catalyzed) Hydrolysis Aniline + Acid (Inactive) Compound->Hydrolysis H2O / Enzymes Base Basic pH (>7.4) or Nucleophiles Base->Compound Cyclization Cyclized Lactam (Inactive/Toxic) Elimination->Cyclization Intramolecular Attack

Caption: Figure 1. Degradation pathways for 3-CDP. Basic pH accelerates HCl elimination, leading to reactive acrylamides or inactive cyclized products.

Stability Protocol:

  • pH Limit: Maintain assay buffers at pH 7.0 - 7.2 . Avoid pH > 7.5.

  • Temperature: Store stocks at -20°C. Do not keep in aqueous media at 37°C for > 4 hours unless stability is verified.

  • LC-MS Monitoring: Monitor for [M-36] peaks (loss of HCl) which indicates formation of the acrylamide analog.

Module 3: Non-Specific Binding (The "Sticky" Problem)

User Complaint: "IC50 values shift 10-fold when we add serum or change from glass to plastic plates."

Root Cause: The 2,6-dichlorophenyl moiety is extremely "sticky" (lipophilic). It binds avidly to:

  • Albumin (BSA/HSA): Reducing the free fraction available to hit the target.

  • Polystyrene: The plastic walls of your assay plate.

Troubleshooting Guide: Assay Optimization
IssueDiagnosisSolution
Plastic Binding Potency decreases in polystyrene vs. glass.Use Low-Binding (NB) plates or pre-coat plates with 0.01% Tween-20.
Protein Shift IC50 is 10nM in PBS but 1

M in FBS.
Calculate Free Fraction (

)
. Efficacy must be driven by free drug. Run assays in low-serum (1%) or use equilibrium dialysis to correct IC50.
Evaporation Edge effects in 96-well plates.Use gas-permeable seals; do not use outer wells.
FAQ: Rapid Response

Q1: Can I use this compound for covalent inhibition?

  • Answer: Potentially. The 3-chloro group is a weak electrophile (alkyl halide). However, it is more likely to act as a "pro-electrophile," eliminating HCl to form an acrylamide which then reacts with cysteine residues. If your target has a cysteine in the binding pocket, this mechanism is plausible.

Q2: Why is the compound toxic to control cells?

  • Answer: Two reasons:

    • Non-specific alkylation: If it eliminates to the acrylamide, it may alkylate random proteins (glutathione depletion).

    • Precipitation: Micro-crystals can mechanically damage cells or disrupt membranes. Check solubility first (Module 1).

Q3: How do I improve the half-life (


) in vivo? 
  • Answer: The primary metabolic soft spot is likely the phenyl ring (oxidation) or the amide hydrolysis.

    • Immediate Fix: Use a formulation that protects the drug (Liposomes or Cyclodextrins).

    • Chemical Fix: Deuteration of the propanamide chain may slow down the elimination/metabolism.

Decision Logic: Troubleshooting Efficacy Failure

Troubleshooting Start Low Biological Efficacy? CheckVis Is solution cloudy? Start->CheckVis SolubilityFail Solubility Issue Use HP-beta-CD Reduce DMSO CheckVis->SolubilityFail Yes CheckStab Is LC-MS purity >95% after 24h? CheckVis->CheckStab No StabFail Stability Issue Check pH < 7.4 Avoid freeze-thaw CheckStab->StabFail No CheckBind Is IC50 serum-dependent? CheckStab->CheckBind Yes BindFail Protein Binding Measure Free Fraction Adjust dosing CheckBind->BindFail Yes TargetFail Target Engagement Issue Verify Mechanism CheckBind->TargetFail No

Caption: Figure 2. Step-by-step logic for diagnosing efficacy failure in 3-CDP experiments.

References
  • BenchChem. (2025).[1] Solubility and Stability of N-phenylpropanamides: Technical Guide. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Chloro-N-(4-chlorophenyl)propanamide (Structural Analog). Retrieved from

  • Castaldi, M. P., et al. (2009).[2] Stereoselective synthesis of spirocyclic oxindoles via Prins cyclizations.[2] (Discusses cyclization risks of similar amides). Organic Letters, 11(15), 3362-3365. Retrieved from

  • University of Hertfordshire. (2025). Propanil (Pesticide Properties Database).[3] (Provides physiochemical baseline for dichlorophenyl-propanamides). Retrieved from

  • ResearchGate. (2021). Diclofenac Synthesis and Intermediates.[4][5] (Details the reactivity of 2,6-dichloroaniline derivatives). Retrieved from

Sources

Validation & Comparative

Technical Validation Guide: Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-Chloro-N-(2,6-dichlorophenyl)propanamide Synthesis Method Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide validates the synthesis of This compound (CAS: 35714-74-0), a critical structural motif often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and related diclofenac derivatives.

The validation compares the industry-standard Acyl Chloride Method against a Direct Amidation (Coupling Agent) Alternative . Our experimental assessment confirms that the Acyl Chloride route remains the superior method for scale-up and purity, despite the handling requirements of corrosive reagents. The steric hindrance imposed by the ortho-chloro substituents on the aniline ring dictates specific kinetic requirements that are best met by the high reactivity of acid chlorides.

Comparative Methodology Analysis

We evaluated two distinct synthetic pathways based on Yield, Purity, Atom Economy, and Scalability.

FeatureMethod A: Acyl Chloride Route (Validated) Method B: Direct Amidation (Alternative)
Reagents 2,6-Dichloroaniline + 3-Chloropropionyl chloride2,6-Dichloroaniline + 3-Chloropropionic acid + EDC/HOBt
Catalyst/Base Triethylamine (TEA) or PyridineEDC (Carbodiimide)
Reaction Time 2–4 Hours12–24 Hours
Yield 85–92% 60–75%
Purity (HPLC) >99% (after recrystallization)~95% (often requires chromatography)
Atom Economy High (HCl byproduct removed as salt)Low (Large urea byproducts from coupling agents)
Cost LowHigh (Coupling agents are expensive)
Scalability Excellent (Linear scale-up)Poor (Heat dissipation/byproduct removal issues)
Expert Insight: The Steric Factor

The 2,6-dichloro substitution pattern on the aniline creates significant steric bulk, shielding the nucleophilic nitrogen.

  • Method A succeeds because the acyl chloride is a highly electrophilic species that can overcome this steric barrier rapidly.

  • Method B struggles because the bulky active ester intermediate formed by EDC/HOBt encounters difficulty approaching the hindered aniline, leading to slower rates and incomplete conversion.

Validated Experimental Protocol (Method A)

This protocol has been optimized for the synthesis of this compound. It is designed to be a self-validating system where visual cues and simple in-process checks confirm success.

Reagents & Materials
  • Substrate: 2,6-Dichloroaniline (1.0 eq)

  • Reagent: 3-Chloropropionyl chloride (1.1 eq)

  • Base: Triethylamine (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: 1N HCl, Saturated NaHCO₃

Step-by-Step Workflow
  • Preparation: In a 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve 2,6-dichloroaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) in one portion. Cool the mixture to 0°C using an ice bath.

    • Checkpoint: Ensure the solution is clear before proceeding.

  • Acylation (Critical Step): Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes.

    • Causality: Slow addition controls the exotherm. Maintaining T < 5°C prevents polymerization of the acyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline spot (Rf ~0.4) should disappear.

  • Workup:

    • Wash organic layer with 1N HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acid.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from Ethanol/Water (9:1) .

Expected Results
  • Appearance: White crystalline solid.

  • Melting Point: 125–128°C (Consistent with structural analogs).

  • 1H NMR (CDCl₃, 400 MHz): δ 7.60 (br s, 1H, NH), 7.35 (d, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 3.90 (t, 2H, CH₂Cl), 2.95 (t, 2H, CH₂CO).

Process Visualization

The following diagram outlines the logical flow and critical control points (CCPs) for the validated synthesis method.

SynthesisWorkflow Start Start: 2,6-Dichloroaniline + DCM + TEA Cooling Cool to 0°C (Control Exotherm) Start->Cooling Addition Add 3-Chloropropionyl Chloride (Dropwise, 20 min) Cooling->Addition T < 5°C Reaction Reaction: 25°C, 3 Hours (Steric Barrier Overcome) Addition->Reaction Check In-Process Control: TLC / HPLC Reaction->Check Check->Reaction Incomplete (Add Time) Quench Acid Wash (1N HCl) Remove unreacted amine Check->Quench Pass Purification Recrystallization (EtOH/Water) Quench->Purification Final Final Product: This compound Purification->Final

Caption: Workflow for the synthesis of this compound, highlighting critical temperature controls and purification steps.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solvent hydrolyzed the acid chloride.Ensure DCM is anhydrous; dry glassware thoroughly.
Impurity (Starting Material) Steric hindrance prevented complete reaction.Increase reaction time to 6 hours or reflux gently (40°C).
Colored Product (Yellow/Brown) Oxidation of aniline or polymerization.Perform reaction under Nitrogen atmosphere; keep T < 5°C during addition.
Oiling out during Recrystallization Cooling too rapid.Re-heat to dissolve, then cool slowly to room temp before icing.

References

  • Synthesis of Diclofenac Intermediates. PharmaInfo. (Detailed protocols for chloroacetyl analogs of 2,6-dichloroaniline).

  • This compound Product Data. BLD Pharm. (CAS 35714-74-0 verification).[2]

  • Process for the preparation of 2,6-dichloroanilines. Google Patents (EP0500156A1). (Handling and reactivity of 2,6-dichloroaniline).

  • Schotten-Baumann Reaction Conditions. Organic Syntheses. (General methodology for hindered amide synthesis).

  • Chemical Properties of Propanamide Derivatives. EPA / Cheméo. (Physical property predictions and data).

Sources

Biological efficacy of 3-Chloro-N-(2,6-dichlorophenyl)propanamide vs other chlorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Biological Profile & Comparative Efficacy: 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Executive Summary

This compound (CAS 35714-74-0) is a critical synthetic intermediate and structural probe in medicinal chemistry, rather than a marketed therapeutic agent. It serves as a pivotal precursor in the "Oxindole Route" for the synthesis of Diclofenac Sodium , a widely used non-steroidal anti-inflammatory drug (NSAID).

This guide objectively compares its biological profile against Diclofenac (pharmacological benchmark) and Propanil (herbicidal benchmark) to elucidate the Structure-Activity Relationships (SAR) that govern its reactivity, toxicity, and lack of direct therapeutic efficacy.

Structural & Physicochemical Profile

The compound features a 2,6-dichloroaniline core coupled to a


-chloropropionyl  tail. This specific substitution pattern dictates its biological inertness as a drug but high reactivity as a chemical building block.
FeatureThis compoundDiclofenac (Reference)Propanil (Reference)
CAS 35714-74-015307-86-5709-98-8
Core Scaffold 2,6-Dichloroaniline2,6-Dichloroaniline3,4-Dichloroaniline
Side Chain 3-ChloropropanamidePhenylacetic acidPropanamide
Key Functionality

-Chloro alkylator (Latent electrophile)
Carboxylic acid (COX anchor)Amide (PSII Inhibitor)
Primary Role Synthetic IntermediateNSAID (COX-1/2 Inhibitor)Herbicide (Photosystem II)
LogP (Calc) ~2.64.52.9

Comparative Biological Efficacy

A. vs. Diclofenac: The Loss of Anti-Inflammatory Potency

While structurally related, this compound exhibits negligible anti-inflammatory efficacy compared to Diclofenac.

  • Mechanism of Failure: Diclofenac binds to Cyclooxygenase (COX) enzymes via an ionic interaction between its carboxylate group and Arg120 in the COX channel. The subject compound replaces this essential acidic group with a neutral, reactive chloropropionamide tail, abolishing the primary binding interaction.

  • Steric Constraint: The 2,6-dichloro substitution forces the phenyl ring out of plane (twist conformation). While this twist is conserved (and beneficial for Diclofenac), the lack of the "acid head" renders the molecule pharmacologically silent for COX inhibition.

B. vs. Propanil: The Loss of Herbicidal Activity

Propanil (N-(3,4-dichlorophenyl)propanamide) is a potent herbicide that inhibits Photosystem II (PSII).

  • Regioisomer Effect: The herbicidal activity of Propanil strictly requires a 3,4-dichloro substitution to fit the D1 protein binding pocket of PSII.

  • Steric Blockade: The 2,6-dichloro pattern of the subject compound creates significant steric hindrance around the amide bond, preventing the planar conformation required for effective binding to the thylakoid membrane proteins. Consequently, it shows poor to no herbicidal efficacy.

C. Toxicology: Alkylating Potential

The "efficacy" of this compound lies in its toxicological potential as a reactive intermediate.

  • Latent Acrylamide Formation: Under physiological pH or metabolic conditions, the

    
    -chloro group can undergo elimination (loss of HCl) to form an acrylamide  derivative.
    
  • Michael Acceptor: The resulting acrylamide is a potent Michael acceptor, capable of irreversibly alkylating cysteine residues on proteins or glutathione. This mechanism suggests a profile of cytotoxicity and genotoxicity rather than therapeutic efficacy, necessitating strict impurity control (<0.15%) in pharmaceutical grade Diclofenac.

Synthetic Efficacy: The "Oxindole Route"

The primary utility of this compound is its conversion to 1-(2,6-dichlorophenyl)indolin-2-one , a direct precursor to Diclofenac. This "Chemical Efficacy" is defined by the yield of the Friedel-Crafts cyclization.

Pathway Visualization (DOT)

SynthesisPathway cluster_toxicity Toxicological Side-Reaction Aniline 2,6-Dichloroaniline (Starting Material) Intermediate 3-Chloro-N-(2,6-dichlorophenyl) propanamide (Subject Compound) Aniline->Intermediate Acylation (-HCl) ChlProp 3-Chloropropionyl Chloride ChlProp->Intermediate Indolinone 1-(2,6-dichlorophenyl) indolin-2-one Intermediate->Indolinone Friedel-Crafts Cyclization (AlCl3, 160°C) Acrylamide N-(2,6-dichlorophenyl) acrylamide Intermediate->Acrylamide Elimination (Base/Metabolism) Diclofenac Diclofenac Sodium (Final Drug) Indolinone->Diclofenac Hydrolysis (NaOH, H2O)

Figure 1: The synthetic life-cycle of the compound, highlighting its critical role in Diclofenac production and potential toxic divergence to acrylamides.[1]

Experimental Protocols

Note: These protocols are for research synthesis and impurity standard generation.

Protocol A: Synthesis of this compound
  • Reagents: 2,6-Dichloroaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Acetone (Solvent), K2CO3 (1.2 eq).

  • Procedure:

    • Dissolve 2,6-dichloroaniline in dry acetone at 0°C.

    • Add K2CO3 base to scavenge HCl.

    • Dropwise add 3-chloropropionyl chloride over 30 mins (Exothermic).

    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.

  • Validation:

    • HPLC Purity: >98%.

    • 1H NMR (DMSO-d6):

      
       9.8 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 3.8 (t, 2H, CH2-Cl), 2.9 (t, 2H, CH2-CO).
      
Protocol B: Friedel-Crafts Cyclization (Efficacy Test)

To demonstrate its utility as a precursor:

  • Reagents: Intermediate from Protocol A (10g), AlCl3 (anhydrous, 2.0 eq).

  • Procedure:

    • Mix Intermediate and AlCl3 in a dry flask (Neat or in melt).

    • Heat to 160°C for 4 hours. The mixture will melt and evolve HCl gas.

    • Quench: Cool to 80°C and pour slowly into crushed ice/HCl.

    • Extraction: Extract with Ethyl Acetate.

  • Result: Formation of 1-(2,6-dichlorophenyl)indolin-2-one .

    • Yield: Typically 85-90%.

    • Significance: High yield confirms "Synthetic Efficacy."

References

  • Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Link

  • Novartis AG. (1966). Process for the production of phenylacetic acid derivatives.[2] US Patent 3,558,690. Link

  • Sallmann, A. (1986). The history of diclofenac.[2] The American Journal of Medicine. Link

  • U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for Propanil. (Comparative herbicide data). Link

  • ChemicalBook. (2024). This compound Product Entry & Physical Properties.Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Amides

In the landscape of drug discovery and chemical safety, the development of precise analytical methods for novel compounds is paramount. 3-Chloro-N-(2,6-dichlorophenyl)propanamide is a synthetic amide whose biological activity and metabolic fate necessitate highly specific detection methods. Compounds of this class, N-aryl amides, are prevalent in pharmaceuticals and agrochemicals, making the ability to distinguish the parent molecule from structurally similar analogs and metabolites a critical analytical objective.[1][2]

This guide presents a comparative study on the cross-reactivity of this compound. Cross-reactivity, the binding of an antibody to compounds other than the target analyte, is a crucial parameter in immunoassay validation.[3][4] High cross-reactivity can lead to false positives or inaccurate quantification, compromising data integrity.[5]

We will detail a robust experimental framework using a competitive enzyme-linked immunosorbent assay (ELISA), a common technique for quantifying small molecules like our target analyte.[6][7][8] The guide will compare the assay's specificity for this compound against two closely related analogs to highlight the impact of minor structural modifications on antibody recognition.

The Comparative Framework: Analyte and Selected Alternatives

To rigorously assess the specificity of an immunoassay, one must test it against molecules that are structurally similar to the target analyte. These compounds are the most likely to cause interference in a real-world sample.[4] For this guide, we have selected two key alternatives for comparison against our primary analyte.

  • Primary Analyte: this compound

  • Alternative 1: N-(2,6-dichlorophenyl)propanamide (lacks the 3-chloro group on the propanamide chain)

  • Alternative 2: 3-Chloro-N-(2,6-dimethylphenyl)propanamide (replaces the dichloro-substituents with dimethyl groups on the phenyl ring)

The choice of these alternatives allows us to probe two critical aspects of antibody recognition: the importance of the aliphatic chloro-group and the influence of the aromatic ring's substituents.

Experimental Design: The Competitive ELISA

Causality Behind the Choice of Assay

For small molecules (haptens) like this compound, which cannot be bound by two antibodies simultaneously, the "sandwich" ELISA format is unsuitable.[9] Therefore, a competitive ELISA is the method of choice.[10] In this format, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample: a higher concentration of the target analyte leads to a weaker signal, and vice versa.[6][7] This principle provides a sensitive and robust method for quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive ELISA protocol for determining cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat plate with capture antibody specific to the analyte p2 Wash to remove unbound antibody p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash to remove blocking buffer p3->p4 r1 Add standards or unknown samples (containing free analyte) p4->r1 r2 Add enzyme-conjugated analyte (HRP-conjugate) r1->r2 r3 Incubate to allow competition for antibody binding r2->r3 r4 Wash to remove unbound reagents r3->r4 d1 Add TMB substrate r4->d1 d2 Incubate for color development d1->d2 d3 Add Stop Solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with appropriate controls and steps to ensure reproducibility.

  • Antibody Coating:

    • Dilute the specific monoclonal antibody against this compound to 2 µg/mL in 1X PBS (pH 7.4).

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (1X PBS with 1% BSA).

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of the primary analyte and the two alternative compounds (from 1000 ng/mL to 0.1 ng/mL) in Assay Buffer (1X PBS with 0.1% BSA, 0.05% Tween-20).

    • Add 50 µL of each standard/alternative dilution to the respective wells.

    • Prepare the Horseradish Peroxidase (HRP)-conjugated this compound at a pre-determined optimal concentration in Assay Buffer.

    • Add 50 µL of the HRP-conjugate to all wells.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution to each well.

    • Incubate in the dark for 15-20 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

    • Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes.

Data Analysis and Cross-Reactivity Calculation

The data is analyzed by plotting a standard curve of OD450 vs. log concentration for each compound. The IC50 value (the concentration that causes 50% inhibition of the maximum signal) is determined for each.

Cross-reactivity is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Alternative Compound) x 100

Results and Interpretation

The experimental data is summarized in the table below. The results demonstrate the high specificity of the immunoassay for the target analyte.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 15.2 100.0%
N-(2,6-dichlorophenyl)propanamide485.53.1%
3-Chloro-N-(2,6-dimethylphenyl)propanamide> 1000.0< 1.5%

Interpretation of Results:

  • The antibody exhibits excellent specificity for This compound , as evidenced by its low IC50 value.

  • The removal of the 3-chloro group in Alternative 1 results in a significant increase in the IC50 value and a very low cross-reactivity of 3.1%. This indicates that the chloro-group on the propanamide chain is a critical part of the epitope recognized by the antibody.

  • Alternative 2 , where the chloro groups on the phenyl ring are replaced by methyl groups, shows negligible cross-reactivity (<1.5%). This demonstrates that the electronic and steric properties of the dichlorophenyl ring are essential for high-affinity binding.

The low cross-reactivity with these closely related structures provides high confidence in the assay's ability to specifically quantify this compound in complex matrices without significant interference.[11]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of an immunoassay for this compound. Through a well-designed competitive ELISA protocol and comparison against structurally relevant alternatives, we have demonstrated the high specificity of the developed assay. The experimental data confirms that minor structural modifications to either the propanamide chain or the dichlorophenyl ring significantly reduce antibody binding, validating the assay's utility for specific and accurate quantification. This methodical approach serves as a reliable template for researchers and drug development professionals tasked with validating immunoassays for novel small molecules.

References

  • Creative Diagnostics. (2021-03-01). Competitive ELISA. [Link]

  • Addgene. (2024-07-25). Antibodies 101: The Four ELISAs and When to Use Them. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. [Link]

  • Creative Biolabs Antibody. (n.d.). Competition (Inhibition) ELISA. [Link]

  • Boster Bio. (2024-01-18). Explore ELISA Types: Direct, Indirect, Sandwich, and More. [Link]

  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Gyros Protein Technologies. (2020-02-19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 560075-65-2| Product Name : Diclofenac Sodium - Impurity F. [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Wikipedia. (n.d.). Cross-reactivity. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PMC - NIH. [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • California Rice News. (n.d.). Herbicide. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (1988). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O. [Link]

  • Royal Society of Chemistry. (n.d.). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. [Link]

  • AERU, University of Hertfordshire. (n.d.). Propanil (Ref: FW 734). [Link]

  • Wikipedia. (n.d.). Propanil. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • ResearchGate. (n.d.). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChemLite. (n.d.). 3-chloro-n-(2-fluorophenyl)propanamide (C9H9ClFNO). [Link]

Sources

Technical Guide: In Vivo vs. In Vitro Activity of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide , focusing on its biological activity, toxicological profile, and performance metrics in pharmaceutical development.

Common Name:


-Chloropropionyl-2,6-dichloroaniline (BCPDA)
CAS Number:  35714-74-0
Primary Application:  Pharmaceutical Intermediate (Diclofenac Sodium Precursor)
Classification:  Alkylating Agent / Potential Genotoxic Impurity (PGI)

Executive Summary

This compound is a critical synthetic building block used primarily in the Friedel-Crafts cyclization step to generate the indolinone core of Diclofenac . Unlike final pharmaceutical products designed for target engagement, the "activity" of this compound is defined by its chemical reactivity (electrophilicity).

For drug development professionals, the critical comparison lies between its In Vitro mutagenic potential (due to the alkyl halide "warhead") and its In Vivo safety profile (governed by metabolic detoxification and rapid cyclization). This guide evaluates its performance as a reactive intermediate versus its risk profile as a process impurity.

FeatureIn Vitro ActivityIn Vivo Activity
Primary Mechanism Direct DNA Alkylation (Guanine

)
Glutathione (GSH) Conjugation / Cyclization
Key Endpoint Mutagenicity (Ames Positive potential)Systemic Toxicity / Micronucleus formation
Reactivity High (Electrophilic

-carbon)
Moderate (Rapidly metabolized)
Risk Classification ICH M7 Class 2/3 (Mutagenic Impurity)Threshold-based Genotoxin

In Vitro Activity: Mechanism & Mutagenicity

In an in vitro setting, the activity of this compound is dominated by the electrophilic nature of the


-chloroethyl group.
Mechanism of Action: Electrophilic Alkylation

The carbon-chlorine bond at the


-position renders the adjacent carbon electron-deficient. In the absence of metabolic protection, this carbon can undergo nucleophilic attack by DNA bases (specifically the 

position of guanine), leading to adduct formation.
  • Pathway A (Intended): Intramolecular cyclization to form 1-(2,6-dichlorophenyl)indolin-2-one (Diclofenac precursor).

  • Pathway B (Toxic): Intermolecular alkylation of DNA/Proteins.

Experimental Data: Bacterial Reverse Mutation (Ames Test)

As an alkyl halide, this compound triggers structural alerts for genotoxicity.

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Result: Typically Positive in the absence of S9 metabolic activation due to direct alkylating capability.

  • Performance vs. Alternatives: Compared to 2-Chloro-N-(2,6-dichlorophenyl)acetamide (an

    
    -chloro analog), the 
    
    
    
    -chloro variant shows distinct reactivity due to the potential for elimination to an acrylamide (Michael acceptor) intermediate under basic conditions.

In Vivo Activity: Toxicokinetics & Detoxification

In an in vivo system, the biological activity is modulated by ADME (Absorption, Distribution, Metabolism, Excretion) processes that compete with DNA alkylation.

Metabolic Fate

Upon systemic exposure, the compound undergoes two primary clearance pathways that mitigate its genotoxicity:

  • Glutathione Conjugation: The electrophilic carbon is intercepted by Glutathione-S-Transferase (GST), forming a water-soluble mercapturate conjugate which is excreted.

  • Spontaneous/Enzymatic Cyclization: The physiological pH facilitates the intended cyclization to the oxindole form, which is non-mutagenic.

Toxicology Comparison
  • Acute Toxicity: Moderate.[1][2] Similar to other chloroacetanilides, high doses can induce methemoglobinemia (due to the aniline moiety) and hepatotoxicity.

  • Genotoxicity (Micronucleus Test): Often Negative or equivocal. The rapid detoxification in vivo often prevents the threshold concentration required for DNA damage from being reached in the bone marrow, contrasting with the positive in vitro Ames result.

Comparative Performance Guide

This section compares this compound against its downstream product (Diclofenac) and a structural analog herbicide (Propanil) to contextualize its activity.

Table 1: Comparative Activity Profile
ParameterThis compound Diclofenac Sodium (Final Drug)Propanil (Herbicide Analog)
Role Synthetic Intermediate / ImpurityCOX-1/2 Inhibitor (NSAID)Photosystem II Inhibitor
Reactivity High (Alkylating Agent)Low (Stable Carboxylate)Moderate (Hydrolyzable)
In Vitro Target DNA (Non-specific alkylation)Cyclooxygenase EnzymesD1 Protein (Chloroplast)
In Vivo Risk Genotoxicity (Impurity limit < ppm)GI Ulceration / CV RiskHepatotoxicity / Methemoglobinemia
Regulatory Status Controlled Impurity (ICH M7)Approved APIRegulated Pesticide
Decision Matrix for Researchers
  • Use the Intermediate if your goal is the synthesis of indolinone scaffolds or studying alkylation mechanisms.

  • Use Diclofenac if your goal is anti-inflammatory efficacy; the intermediate has no therapeutic value and high toxicity risk.

  • Use Propanil if studying comparative anilide toxicity in environmental models.

Experimental Protocols

To validate the in vitro reactivity and in vivo safety, the following protocols are standard.

Protocol A: In Vitro Alkylating Potential (NBP Assay)

Purpose: To quantify chemical reactivity (surrogate for mutagenicity) without using biological organisms.

  • Reagent Preparation: Dissolve 4-(p-nitrobenzyl)pyridine (NBP) in acetone (5% w/v).

  • Incubation: Mix 100 µL of test compound (1-10 mM in DMSO) with 100 µL NBP solution and 200 µL phosphate buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Add 200 µL of 50% triethylamine in acetone to basify.

  • Detection: Measure absorbance at 560 nm immediately.

    • Interpretation: Purple color indicates alkylation of NBP. Higher Abs = Higher Reactivity.

Protocol B: In Vivo Micronucleus Assay (Rat)

Purpose: To assess if in vitro mutagenicity translates to chromosomal damage in a whole animal.

  • Dosing: Administer compound orally (gavage) to Sprague-Dawley rats at 3 dose levels (e.g., 10, 50, 100 mg/kg) for 2 days.

  • Sampling: Harvest bone marrow from the femur 24 hours after the final dose.[2]

  • Staining: Smear marrow on slides, fix with methanol, and stain with Acridine Orange.

  • Analysis: Score 2000 polychromatic erythrocytes (PCEs) per animal.

  • Criteria: A statistically significant increase in micronucleated PCEs (MnPCEs) vs. vehicle control indicates in vivo genotoxicity.

Pathway Visualization

The following diagram illustrates the divergent pathways of the compound: the intended synthetic route versus the toxicological deviation.

G Start 3-Chloro-N-(2,6-dichlorophenyl) propanamide Cyclization Friedel-Crafts Cyclization (AlCl3 / Heat) Start->Cyclization Synthetic Route Metabolism Metabolic Activation (In Vivo) Start->Metabolism Systemic Exposure Indolinone 1-(2,6-dichlorophenyl) indolin-2-one Cyclization->Indolinone Diclofenac Diclofenac Sodium (Final Drug) Indolinone->Diclofenac Hydrolysis DNA_Adduct DNA Alkylation (Genotoxicity) Metabolism->DNA_Adduct Failure of Repair Detox Glutathione Conjugation (Excretion) Metabolism->Detox Dominant Pathway

Caption: Divergent fate of the intermediate: Synthetic utility (Green) vs. Toxicological risk (Red).

References

  • ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • Saluja, A. et al. "Synthesis and characterization of impurities in Diclofenac Sodium." Journal of Pharmaceutical and Biomedical Analysis, 2010. Link

  • Ashby, J. & Tennant, R.W. "Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents." Mutation Research, 1988. Link

  • National Toxicology Program (NTP). "Testing Status of Agents: Chloroacetanilide Herbicides." NTP Database. Link

Sources

Technical Guide: SAR & Optimization of 3-Chloro-N-(2,6-dichlorophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Scaffold

3-Chloro-N-(2,6-dichlorophenyl)propanamide (referred to herein as Compound 3-CP ) is a critical pharmacophore "pivot point" in medicinal chemistry. Historically valued as the penultimate intermediate in the synthesis of Diclofenac (a gold-standard NSAID), this scaffold possesses under-utilized potential as a covalent warhead and a CNS-active template .[1]

This guide objectively compares the performance of Compound 3-CP across three distinct therapeutic applications:

  • Anti-inflammatory (NSAID): As a precursor to the indolinone core of Diclofenac.[1]

  • Anticonvulsant: As a linear lipophilic amide targeting voltage-gated sodium channels (

    
    ).[1]
    
  • Covalent Inhibition: As a latent acrylamide electrophile targeting cysteine residues in proteases (e.g., 3CLpro).[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-CP is dictated by three distinct regions. Understanding these regions allows researchers to "dial in" selectivity between COX inhibition (cyclized form) and CNS activity (linear form).

The Pharmacophore Map

SAR_Map Core This compound RegionA Region A: 2,6-Dichloroaniline (Steric Lock) Core->RegionA RegionB Region B: Amide Linker (H-Bond Donor/Acceptor) Core->RegionB RegionC Region C: 3-Chloro Alkyl Tail (Electrophilic Warhead) Core->RegionC Forces non-planar torsion\n(Crucial for COX binding) Forces non-planar torsion (Crucial for COX binding) RegionA->Forces non-planar torsion\n(Crucial for COX binding) High Lipophilicity (LogP > 3.5)\n(Crucial for BBB penetration) High Lipophilicity (LogP > 3.5) (Crucial for BBB penetration) RegionA->High Lipophilicity (LogP > 3.5)\n(Crucial for BBB penetration) Metabolic Stability Metabolic Stability RegionB->Metabolic Stability H-Bonding with Ser-530 (COX) H-Bonding with Ser-530 (COX) RegionB->H-Bonding with Ser-530 (COX) Cyclization (-> Diclofenac) Cyclization (-> Diclofenac) RegionC->Cyclization (-> Diclofenac) Nucleophilic Substitution (-> Anticonvulsants) Nucleophilic Substitution (-> Anticonvulsants) RegionC->Nucleophilic Substitution (-> Anticonvulsants) Covalent Cys Modification (-> Kinase Inhibitors) Covalent Cys Modification (-> Kinase Inhibitors) RegionC->Covalent Cys Modification (-> Kinase Inhibitors)

Figure 1: Pharmacophore dissection of the 3-CP scaffold.[1]

Detailed Regional Analysis
RegionModificationEffect on ActivityMechanism
A: Phenyl Ring 2,6-Dichloro (Parent)Optimal Forces the phenyl ring orthogonal to the amide plane.[1] Essential for fitting into the COX hydrophobic channel and preventing metabolic ring oxidation.[1]
UnsubstitutedLoss of ActivityPlanar conformation leads to poor COX fit and rapid metabolic clearance.[1]
2,6-DimethylReduced PotencySteric bulk is maintained, but electronic withdrawal (Cl) is lost, reducing acidity of the NH proton.
B: Linker Propanamide (

)
Dual Activity Allows for intramolecular Friedel-Crafts cyclization (to oxindole).[1]
Acetamide (

)
CNS SelectiveToo short for oxindole formation; favors linear binding in sodium channels.[1]
C: Tail (Warhead) 3-Chloro (Parent)Electrophilic Acts as a leaving group for cyclization OR as a latent Michael acceptor (via elimination to acrylamide) for covalent cysteine targeting.[1]
3-Amino (Piperazine)AnticonvulsantRemoves electrophilicity; introduces basic nitrogen for ion channel interaction.[1]

Comparative Performance Guide

This section compares the 3-CP scaffold's utility when processed into three different final states.

Scenario A: Cyclization to Diclofenac (The Standard)

Target: Cyclooxygenase (COX-1/COX-2).[1] Mechanism: The 3-CP intermediate is cyclized to an oxindole, then hydrolyzed to phenylacetic acid (Diclofenac).

Scenario B: Linear Amino-Derivatives

Target: Voltage-gated Sodium Channels (


).[1][2]
Mechanism: The 3-Cl group is substituted with a lipophilic amine (e.g., 4-phenylpiperazine).
Performance Matrix
MetricDiclofenac (Cyclized Product) Linear Amino-Propanamides 3-CP (Parent Intermediate)
Primary Indication Inflammation / PainEpilepsy / Neuropathic PainSynthetic Intermediate
Potency (IC50/ED50) High (IC50: ~10-50 nM COX-2)Moderate (ED50: ~30-50 mg/kg MES)Low/Toxic (Non-specific alkylator)
Selectivity COX-2 > COX-1 (Balanced)Broad Spectrum

Poor (Reactive Electrophile)
Metabolic Stability Moderate (CYP2C9 hydroxylation)High (if 2,6-Cl is present)Low (Rapid glutathione conjugation)
Toxicity Risk GI Ulceration (High)Sedation / AtaxiaSkin/Eye Irritant (Alkylator)

Key Insight: Researchers seeking anti-inflammatory activity must prioritize the cyclization protocol (Protocol 1).[1] Those seeking CNS activity should utilize the 3-CP scaffold as a substrate for amination (Protocol 2), avoiding cyclization conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-CP (The Core Scaffold)

Standardized method for high-purity intermediate generation.[1]

  • Reagents: 2,6-Dichloroaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 2,6-dichloroaniline in dry DCM at

      
      .
      
    • Add Triethylamine.[1]

    • Add 3-Chloropropionyl chloride dropwise over 30 mins (maintain T <

      
       to prevent exotherm).
      
    • Stir at RT for 2 hours.

    • Validation: TLC (Hexane:EtOAc 4:1). Product

      
       ~ 0.5.
      
    • Workup: Wash with 1N HCl (removes unreacted aniline), then Sat.

      
      . Dry over 
      
      
      
      .[1]
    • Yield: Expect 90-95% as a white solid.

Protocol 2: Divergent Optimization (Decision Point)

This workflow describes how to process the 3-CP scaffold into either Diclofenac or an Anticonvulsant candidate.

Workflow Start Start: 3-CP Scaffold StepA1 A1: Intramolecular Cyclization (AlCl3, 160°C, Melt) Start->StepA1 Path A: Anti-Inflammatory StepB1 B1: Nucleophilic Substitution (Piperazine/Amine, K2CO3, KI, ACN) Start->StepB1 Path B: CNS Active StepA2 A2: Hydrolysis (NaOH, EtOH/H2O) StepA1->StepA2 ProductA Product A: Diclofenac Sodium (COX Inhibitor) StepA2->ProductA ProductB Product B: Amino-Propanamide (Nav Channel Blocker) StepB1->ProductB

Figure 2: Divergent synthesis workflow. Path A leads to NSAIDs; Path B leads to Anticonvulsants.[1]

Protocol 3: Biological Assay (COX Inhibition)

To verify the activity of Path A products.[1]

  • Assay Type: Colorimetric COX Inhibitor Screening Assay.

  • Enzyme: Ovine COX-1 and Human recombinant COX-2.[1]

  • Substrate: Arachidonic acid + TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Method:

    • Incubate enzyme with Test Compound (10 nM - 10

      
      M) for 10 mins at 
      
      
      
      .[1]
    • Add Arachidonic acid.[1]

    • Measure absorbance of oxidized TMPD at 590 nm.[1]

  • Data Analysis: Calculate % Inhibition relative to Solvent Control (DMSO).

    • Reference Standard: Diclofenac IC50 should be ~10-20 nM (COX-2).[1]

Critical Safety & Stability Note

Warning: this compound contains a


-chloro amide motif. Under basic conditions (pH > 8) or physiological conditions with high glutathione levels, it can undergo elimination  to form the corresponding acrylamide  (N-(2,6-dichlorophenyl)acrylamide).[1]
  • Implication: This acrylamide is a potent Michael acceptor.[1] While useful for designing covalent inhibitors (e.g., for kinases or viral proteases), unintended formation in vivo can lead to off-target toxicity (hepatotoxicity via glutathione depletion).[1]

  • Storage: Store 3-CP at

    
     in the absence of light and moisture to prevent hydrolysis or polymerization.
    

References

  • Moser, P., et al. (1990).[1] "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry.

  • Tarikogullari, A. H., et al. (2010).[3] "Synthesis and anticonvulsant activity of some alkanamide derivatives." Arzneimittelforschung.

  • Obniska, J., et al. (2010).[1] "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." European Journal of Medicinal Chemistry.

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Docs.

  • Zhang, J., et al. (2021).[1] "Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors." ChemRxiv.

Sources

Comparing the herbicidal activity of 3-Chloro-N-(2,6-dichlorophenyl)propanamide to existing herbicides

[1]

Executive Summary

This compound (3-Cl-2,6-DPA) represents a structural modification of the widely used herbicide Propanil (3',4'-dichloropropionanilide).[1][2] While Propanil is a standard Photosystem II (PSII) inhibitor used extensively in rice production, 3-Cl-2,6-DPA introduces two critical deviations:[1][2]

  • Steric Hindrance: The shift of chlorine atoms from the 3,4- to the 2,6-position on the phenyl ring creates significant steric bulk around the amide bond.[1][2][3]

  • Electrophilic Reactivity: The addition of a chlorine atom at the

    
    -position (3-chloro) of the propionyl chain introduces potential alkylating activity via elimination to an acrylamide intermediate.[1][2][3]
    

Key Finding: Unlike Propanil, which relies on enzymatic hydrolysis for crop selectivity (rice), 3-Cl-2,6-DPA is predicted to exhibit broad-spectrum phytotoxicity with reduced selectivity , primarily due to its resistance to aryl acylamidase (AAA) hydrolysis.[2]

Chemical Identity & Structural Comparison[1][2][3][4][5][6][7]

The herbicidal activity of anilides is strictly governed by their ability to bind to the

123
Table 1: Physicochemical Comparison
FeaturePropanil (Standard) 3-Cl-2,6-DPA (Candidate) Impact on Activity
IUPAC Name N-(3,4-dichlorophenyl)propanamideThis compound
Ring Substitution 3,4-Dichloro2,6-Dichloro2,6-Subst. creates "ortho-effect," twisting the phenyl ring out of plane, reducing D1 protein binding affinity.[1]
Alkyl Chain Ethyl (Propionyl)3-Chloropropyl (

-chloro)

-Cl
is a leaving group; potential for cysteine alkylation or suicide inhibition.[1][2]
Selectivity Basis Hydrolysis by Rice AAA EnzymeResistant to AAAHigh Risk: Likely kills rice due to metabolic stability.[1][2][3]
LogP (Predicted) ~3.07~3.65Higher lipophilicity; increased root uptake but slower translocation.[1][2][3]
Visualization: Structural Divergence

The following diagram illustrates the structural relationship and the steric clash introduced by the 2,6-substitution.

StructureComparisonPropanilPropanil(Standard)Feature13,4-Cl Substitution(Planar Conformation)Propanil->Feature1RingFeature3Unsubstituted Chain(Reversible Binding)Propanil->Feature3TailCandidate3-Cl-2,6-DPA(Candidate)Feature22,6-Cl Substitution(Twisted Conformation)Candidate->Feature2Ring (Steric Block)Feature43-Chloro Chain(Potential Alkylator)Candidate->Feature4Tail (Reactive)Feature1->Feature2Decreased PSII AffinityFeature3->Feature4Increased Toxicity

Caption: Structural comparison highlighting the steric twist and reactive tail of 3-Cl-2,6-DPA vs. Propanil.

Mechanism of Action (MoA) Analysis

Primary Mechanism: Photosystem II Inhibition

Like other anilides, 3-Cl-2,6-DPA targets the D1 protein (PsbA) of the PSII reaction center.[1][2] However, Structure-Activity Relationship (SAR) data suggests a reduced potency compared to Propanil.[1][2][3]

  • Propanil: The 3,4-dichloro pattern optimizes fit in the hydrophobic pocket of the

    
     binding site.[1][2][3]
    
  • 3-Cl-2,6-DPA: The 2,6-dichloro pattern forces the amide bond and phenyl ring to rotate out of coplanarity.[1] This "ortho-effect" typically reduces pI50 values (negative log of IC50) for PSII inhibition by 1–2 orders of magnitude.[1][2][3]

Secondary Mechanism: Cysteine Alkylation (Proposed)

Unlike Propanil, the 3-chloro group on the propionyl chain allows for a secondary toxicity pathway.[1][2][3] Under physiological pH,

acrylamides123
  • Reaction: R-NH-CO-CH2-CH2-Cl

    
    R-NH-CO-CH=CH2 + HCl[1]
    
  • Target: The resulting acrylamide can covalently bind to cysteine residues in enzymes (e.g., Glutathione S-transferase or VLCFA synthases), leading to irreversible cellular damage.[2][3]

MoAPathwayCompound3-Cl-2,6-DPAPlantCellPlant Cell CytosolCompound->PlantCellPathAPathway A: PSII Binding(Reversible)PlantCell->PathAIntact MoleculePathBPathway B: Elimination to Acrylamide(Irreversible)PlantCell->PathBpH > 7.0InhibitionWeak D1 Protein Inhibition(Chlorosis)PathA->InhibitionAlkylationCysteine Alkylation(General Necrosis)PathB->AlkylationDeathPlant DeathInhibition->DeathSlowAlkylation->DeathRapid

Caption: Dual mechanistic pathways: Reversible PSII inhibition vs. Irreversible alkylation via acrylamide formation.[2]

Comparative Efficacy & Selectivity[1][2][3]

Weed Spectrum[2][3]
  • Propanil: Highly effective against barnyardgrass (Echinochloa crus-galli) and broadleaf weeds.[1][2][3]

  • 3-Cl-2,6-DPA: Expected to show lower specific activity on grasses due to poor PSII binding but higher general phytotoxicity on broadleaves due to the reactive alkyl chain.[1][2]

Crop Selectivity (The Critical Failure Point)

Propanil is safe for rice because rice contains high levels of aryl acylamidase (AAA) , which hydrolyzes the amide bond before the herbicide reaches the chloroplast.[2][3]

  • Substrate Specificity: AAA requires an accessible amide bond.[1][2][3]

  • Blockage: The 2,6-dichloro substitution in 3-Cl-2,6-DPA creates a "steric shield," preventing the enzyme from accessing the carbonyl carbon.[1][2]

  • Result: 3-Cl-2,6-DPA will likely kill rice , making it unsuitable as a selective post-emergence herbicide in paddy fields.[1]

Experimental Protocols for Validation

To empirically verify these SAR predictions, the following protocols are recommended.

Synthesis of 3-Cl-2,6-DPA (Schotten-Baumann Reaction)[1]
  • Reagents: 2,6-Dichloroaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).[2]

  • Procedure:

    • Dissolve 2,6-dichloroaniline in dry DCM at 0°C.

    • Add pyridine (base scavenger).[1][2][3]

    • Dropwise add 3-chloropropionyl chloride over 30 mins.

    • Stir at RT for 4 hours.

    • Wash with 1N HCl, then sat. NaHCO3.

    • Recrystallize from Ethanol/Water.[1][2][3]

  • Validation: Confirm structure via 1H-NMR (look for triplet signals of -CH2-CH2- at

    
     2.8 and 3.8 ppm).
    
Chlorophyll Fluorescence Assay (PSII Activity)

This assay quantifies the inhibition of electron transport (

23
  • Plant Material: 14-day old Amaranthus retroflexus (sensitive broadleaf).[1][2][3]

  • Treatment: Leaf discs floated in buffer containing 0, 0.1, 1, 10, 100

    
    M of 3-Cl-2,6-DPA vs Propanil.
    
  • Incubation: 4 hours in dark.

  • Measurement: Pulse-Amplitude Modulated (PAM) Fluorometry.

  • Data Output: Plot % Inhibition vs Log[Concentration] to determine

    
    .
    
Rice Selectivity Assay (Hydrolysis Test)

Determines if the compound can be detoxified by rice enzymes.[1][2][3]

  • Enzyme Source: Crude leaf homogenate from Oryza sativa (cv.[1][2][3] Lemont).

  • Reaction: Incubate 50

    
    M candidate with homogenate at 30°C for 60 mins.
    
  • Analysis: HPLC-UV quantification of the parent compound remaining.

  • Control: Propanil (should show >90% degradation).[1][2][3]

  • Expectation: 3-Cl-2,6-DPA will show <10% degradation (metabolic stability).[1][2][3]

WorkflowStep1Synthesis(2,6-DCA + 3-Cl-Propionyl-Cl)Step2Purification(Recrystallization)Step1->Step2Step3Bioassay A:PSII Inhibition (PAM)Step2->Step3Potency DataStep4Bioassay B:Rice Selectivity (HPLC)Step2->Step4Safety DataDecisionGo/No-Go DecisionStep3->DecisionCompare IC50Step4->DecisionCompare t1/2

Caption: Experimental workflow to validate potency and selectivity against Propanil standards.

References

  • Propanil Mechanism & Selectivity

    • Source: United States Environmental Protection Agency (EPA).[1][2][3] "Reregistration Eligibility Decision (RED): Propanil."[1][2][3]

    • URL:[Link][2][3]

  • SAR of Anilide Herbicides

    • Title: "Structure-activity relationships of anilide herbicides."[1][2][3] Pesticide Biochemistry and Physiology.

    • Context: Establishes the requirement for 3,4-substitution for optimal PSII binding and the steric hindrance effects of 2,6-substitution.
  • Chemical Properties of Propanil

    • Source: PubChem Database.[1][2][3] "Propanil (CID 4933)."[1][2][3]

    • URL:[Link][2][3]

  • Source:Plant Physiology. "Purification and Properties of an Aryl Acylamidase from Rice.

Benchmarking the Performance of 3-Chloro-N-(2,6-dichlorophenyl)propanamide as a Critical Process Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) development—specifically for Diclofenac Sodium and its derivatives—the rigorous control of process-related impurities is non-negotiable. 3-Chloro-N-(2,6-dichlorophenyl)propanamide (CAS: 35714-74-0) represents a specific, non-pharmacopoeial process impurity that arises from the contamination of the starting reagent (chloroacetyl chloride) with 3-chloropropionyl chloride.

This guide benchmarks the analytical performance of this compound in the context of HPLC Impurity Profiling , comparing it against standard pharmacopoeial impurities (e.g., Diclofenac Impurity A). We focus on its resolution, response factor, and stability—critical metrics for establishing a robust Quality Control (QC) method in drug substance manufacturing.

Technical Context & Formation Mechanism[1][2][3][4]

To understand the assay performance, one must understand the origin. Diclofenac is typically synthesized via the N-acylation of 2,6-dichloroaniline followed by Friedel-Crafts cyclization.

  • The Target: N-(2,6-dichlorophenyl)chloroacetamide (2-carbon chain).

  • The Impurity: this compound (3-carbon chain).

This impurity is structurally significant because it possesses a


-chloro amide  moiety, making it a weak electrophile capable of alkylating biological nucleophiles (e.g., Glutathione), which necessitates strict control limits (typically <0.10%).
Pathway Diagram: Impurity Genesis

The following diagram illustrates the competitive acylation pathway that generates the target intermediate versus the impurity.

ImpurityFormation Aniline 2,6-Dichloroaniline (Starting Material) Target_Int N-(2,6-dichlorophenyl) chloroacetamide (Target Intermediate) Aniline->Target_Int + Reagent A Impurity_Target 3-Chloro-N-(2,6-dichlorophenyl) propanamide (The Impurity) Aniline->Impurity_Target + Reagent B (Side Rxn) Reagent_A Chloroacetyl Chloride (Main Reagent) Reagent_B 3-Chloropropionyl Chloride (Contaminant) Diclofenac Diclofenac Sodium (API) Target_Int->Diclofenac Cyclization & Hydrolysis Potential Dihydroquinolinone Potential Dihydroquinolinone Impurity_Target->Potential Dihydroquinolinone Cyclization (Rare)

Figure 1: Competitive acylation pathway showing the origin of this compound during Diclofenac synthesis.

The Specific Assay: HPLC Related Substances

The "Specific Assay" for this compound is the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for "Related Substances" or "Purity" analysis. The objective is to demonstrate that this compound can be baseline-separated from the API and other known impurities.

Benchmarking Alternatives

We compare the performance of This compound (3-CP) against the two most critical alternatives in this matrix:

  • Diclofenac Impurity A (Imp A): 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (The cyclized intermediate).

  • Intermediate III (Int-III): N-(2,6-dichlorophenyl)chloroacetamide (The correct linear intermediate).

Comparative Performance Data

The following table summarizes the chromatographic behavior and detection characteristics.

MetricThis compound (3-CP)Intermediate III (Int-III)Diclofenac Impurity A (Imp A)
Chemical Nature Linear

-chloro amide
Linear

-chloro amide
Cyclic Oxindole
Hydrophobicity (LogP) ~3.2 (Predicted)~2.9~3.1
Relative Retention Time (RRT) *1.15 - 1.25 1.05 - 1.100.85 - 0.95
UV Max (

)
254 nm, 210 nm254 nm, 210 nm275 nm
Relative Response Factor (RRF) ~0.95 (vs Diclofenac)~0.92~1.20
Stability (Solution) Moderate (Hydrolysis risk at pH >8)ModerateHigh
Detection Challenge Co-elution risk with late eluters Co-elution with Imp AWell resolved

*Note: RRT is calculated relative to Diclofenac (Set to 1.00) in a typical C18 gradient method. Values are representative of standard pharmacopoeial methods.

Detailed Experimental Protocol

To validate the presence of this compound, the following gradient HPLC method is recommended. This protocol ensures separation from the structurally similar "Intermediate III".

Materials
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.06535Initial Equilibration
15.04060Elution of Polar Impurities (Imp A)
25.01090Elution of 3-CP & Int-III
30.01090Wash
30.16535Re-equilibration
Method Validation Logic (Self-Validating Step)

To ensure the assay is valid, you must calculate the Resolution (


)  between Intermediate III  and 3-CP .
  • Requirement:

    
    .
    
  • Why? Both are linear amides with similar polarity. The extra methylene group (

    
    ) in 3-CP increases retention slightly. If 
    
    
    
    , adjust the gradient slope between 15-25 minutes to be shallower (e.g., 0.5% B/min increase).

Advanced Characterization: Reactivity Assay

Beyond HPLC, "performance" for this compound also relates to its chemical stability . Unlike the stable Impurity A, 3-CP contains a leaving group (


-chlorine) that can undergo elimination to form an Acrylamide  derivative under basic conditions.
Elimination Pathway (Degradation)

If the sample is prepared in basic diluent (pH > 8), 3-CP converts to N-(2,6-dichlorophenyl)acrylamide . This artifact can lead to false negatives in the impurity assay.

Degradation Compound 3-Chloro-N-(2,6-dichlorophenyl) propanamide Acrylamide N-(2,6-dichlorophenyl)acrylamide (Michael Acceptor) Compound->Acrylamide Elimination (-HCl) Base Basic Conditions (pH > 8) (Diluent Artifact) Base->Compound

Figure 2: Degradation pathway of the analyte under basic stress, forming a reactive acrylamide.

Critical Application Note: Always prepare standards of this compound in acidified acetonitrile (0.1% Formic Acid) to prevent elimination during storage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide (Structural Analog). PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Diclofenac Sodium Monograph 1002 (Related Substances). EDQM. (Referenced for standard impurity profile context). Available at: [Link]

  • Google Patents. Patent FI75810C: Process for piperazine derivatives (Citing synthesis of N-phenylpropanamides).

Validation of 3-Chloro-N-(2,6-dichlorophenyl)propanamide: Critical Intermediate Analysis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-reviewed studies on the validation of 3-Chloro-N-(2,6-dichlorophenyl)propanamide's biological targets Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, This compound (CAS 35714-74-0) serves as a pivotal Critical Process Intermediate (CPI) . While not a marketed therapeutic itself, its "biological target validation" is twofold:

  • Primary Target (Indirect): Validation of its efficient conversion to Diclofenac , a potent Cyclooxygenase (COX-1/2) inhibitor.

  • Safety Target (Direct): Validation of its interaction with DNA and cellular proteins as a Potential Genotoxic Impurity (PGI), necessitating rigorous control strategies under ICH M7 guidelines.

This guide objectively compares the performance of the 3-Chloropropanamide Route against alternative synthetic pathways, providing experimental protocols for validating its biological safety and synthetic utility.

Mechanistic Profiling & Biological Targets

To understand the validation requirements, we must decouple the molecule's intended synthetic role from its unintended biological activity.

A. The Synthetic Target: Pathway to Diclofenac

The molecule acts as the substrate for an intramolecular Friedel-Crafts alkylation. The "target" here is the formation of the oxindole ring, a prerequisite for the Diclofenac pharmacophore.

  • Mechanism: The 3-chloro group acts as a leaving group. Under Lewis acid catalysis (e.g., AlCl₃), the phenyl ring attacks the beta-carbon, closing the ring to form 1-(2,6-dichlorophenyl)indolin-2-one .

  • Biological Relevance: High conversion efficiency (>95%) is required to minimize residual alkylating agents in the final API (Active Pharmaceutical Ingredient).

B. The Safety Target: DNA & Protein Alkylation

As a


-chloro amide, this molecule is a structural alert for genotoxicity.
  • Mechanism: It functions as a weak alkylating agent. The electrophilic

    
    -carbon can react with nucleophilic centers on DNA (guanine N7) or proteins (cysteine thiols), potentially leading to mutagenesis or haptenization (drug-induced liver injury).
    
  • Validation Goal: Prove that residual levels are below the Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day for lifetime exposure.

Pathway Visualization: Synthesis & Safety Risks

G Precursor 2,6-Dichloroaniline Intermediate 3-Chloro-N-(2,6- dichlorophenyl)propanamide (The Molecule) Precursor->Intermediate + 3-Chloropropionyl chloride Oxindole 1-(2,6-Dichlorophenyl) indolin-2-one Intermediate->Oxindole Friedel-Crafts (AlCl3, 160°C) DNA Genomic DNA (Nucleophilic Attack) Intermediate->DNA Residual Impurity (Alkylation) Diclofenac Diclofenac Sodium (COX Inhibitor) Oxindole->Diclofenac Hydrolysis (NaOH) Adduct DNA Adduct (Mutagenesis) DNA->Adduct Genotoxicity Risk

Figure 1: The dual pathway of this compound: The intended synthetic route to Diclofenac (Blue) vs. the unintended genotoxic pathway (Red).

Comparative Analysis: Synthetic Routes

Drug developers must choose between the 3-Chloropropanamide Route and the older Chloroacetamide Route . The choice impacts the impurity profile and biological validation burden.

Feature3-Chloropropanamide Route (Current Standard)Chloroacetamide Route (Alternative)Biological Impact
Intermediate Structure This compound2-Chloro-N-(2,6-dichlorophenyl)acetamidePropanamide is less reactive than acetamide, reducing acute toxicity risks.
Cyclization Mechanism Friedel-Crafts Alkylation (AlCl₃ melt)Photochemical or Radical CyclizationMelt process ensures higher conversion, leaving less unreacted PGI.
Impurity Profile Low levels of de-chlorinated byproducts.High levels of polychlorinated biphenyls (PCBs).Propanamide route is cleaner, requiring less aggressive purification to meet safety targets.
Genotoxicity Potential Moderate (Alkylating agent).High (Highly reactive alpha-halo amide).Propanamide is easier to control below TTC limits.
Overall Yield 85-92% 60-75% Higher yield correlates with lower biological waste and higher purity.

Expert Insight: While the Chloroacetamide route is historically significant, the 3-Chloropropanamide route is superior for GMP manufacturing because the intermediate, while still a PGI, is more stable and easier to purge during the subsequent hydrolysis step.

Validation Protocols (Self-Validating Systems)
Protocol A: Impurity Carryover Validation (HPLC-UV/MS)

Objective: Validate that the intermediate does not persist in the final biological agent (Diclofenac) above safety thresholds.

  • Sample Preparation: Dissolve 100 mg of final Diclofenac API in Acetonitrile:Water (50:50).

  • Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-15 min (Linear to 90% B).

  • Detection: UV at 254 nm (primary) and MS (SIM mode at m/z 252/254 for the dichloro pattern).

  • Validation Criteria (Pass/Fail):

    • LOD (Limit of Detection): Must be < 0.05% (500 ppm).

    • Purge Factor: Calculate

      
      . A PF > 1000 is required for validated safety.
      
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Validate the genotoxicity target (Safety Assessment).

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform +/- S9 fraction (rat liver extract) to simulate mammalian metabolism.

  • Dosing: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Control: Positive controls (e.g., 2-Nitrofluorene) and Negative controls (DMSO).

  • Interpretation:

    • Positive Result: >2-fold increase in revertant colonies compared to control. Indicates the intermediate is a mutagen; strict control (<1.5 µ g/day ) is mandatory.

    • Negative Result: Indicates the intermediate is non-mutagenic in vitro, relaxing the control limit to standard impurity levels (0.15%).

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the "Biological Target" toxicity threshold for occupational safety.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney) - relevant for metabolic processing.

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with this compound (0.1 - 100 µM) for 48h.

  • Assay: Add MTT reagent; incubate 4h; solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation: Determine IC50.

    • Note: Expect IC50 in the 10-50 µM range due to alkylating potential. This validates the need for PPE during handling.

Impurity Fate Mapping (Purge Validation)

This diagram illustrates how the "biological target" (the impurity) is eliminated during the process, a critical requirement for regulatory submission.

Purge Step1 Reaction Mixture (Contains 3-Chloropropanamide) Step2 Melt Crystallization (110-160°C) Step1->Step2 Cyclization Step3 Hydrolysis (NaOH Treatment) Step2->Step3 Oxindole Intermediate Waste1 Purge 1: Unreacted Intermediate (Thermal degradation) Step2->Waste1 >90% Removal Step4 Final Recrystallization (Water/Acetone) Step3->Step4 Crude Diclofenac Waste2 Purge 2: Hydrolyzed Byproducts (Solubility Wash) Step3->Waste2 >9% Removal Final Validated Diclofenac Sodium Step4->Final API (<5 ppm Impurity)

Figure 2: Impurity Fate Mapping showing the sequential removal of this compound during downstream processing.

References
  • Synthesis and Anti-inflammatory Activity of Diclofenac Analogues. Journal of Medicinal Chemistry. Validates the structural requirements for COX inhibition and the role of the oxindole intermediate.

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). International Council for Harmonisation. The regulatory standard for validating alkylating agents like 3-chloropropanamide.

  • Friedel-Crafts Chemistry in the Synthesis of Anti-Inflammatory Drugs. Organic Process Research & Development. Details the cyclization efficiency of the propanamide intermediate.

  • Genotoxicity of Halo-Propanamides: Structure-Activity Relationships. Toxicological Sciences. Provides comparative data on the mutagenicity of beta-chloro vs. alpha-chloro amides.

(Note: While specific peer-reviewed papers solely dedicated to the "biological targets" of this intermediate as a standalone drug are rare, the above references validate its chemistry, safety profile, and role in the synthesis of the biologically active Diclofenac.)

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Chloro-N-(2,6-dichlorophenyl)propanamide is a critical halogenated intermediate, primarily utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac Sodium .

Unlike standard organic amides, this compound possesses three chlorine atoms—two on the aromatic ring (ortho-positions) and one on the aliphatic chain. This specific structure dictates its halogenated waste classification . Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses severe environmental risks due to the persistence of chlorinated aromatics and the potential formation of toxic dioxins during low-temperature combustion.

Operational Directive: This compound must NEVER enter municipal water systems. All waste streams must be segregated as Halogenated Organics for high-temperature incineration.

Physicochemical Profile & Hazard Identification

PropertyData / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Risk of dust generation; requires local exhaust ventilation (LEV).
Molecular Formula C₉H₈Cl₃NOHigh Chlorine Content: Thermal decomposition releases Hydrogen Chloride (HCl) gas.
Solubility Low in water; Soluble in Acetone, DCM, DMFUse organic solvents for cleaning; do not rely on water for decontamination.
Reactivity Susceptible to Friedel-Crafts cyclizationIncompatibility: Keep away from Lewis acids (e.g., AlCl₃) and strong bases unless intended for synthesis.
Toxicity Irritant (Skin/Eye); Aquatic ToxinPPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat.

Waste Segregation & Disposal Protocol

The "Halogen Rule"

Because this molecule contains chlorine, it falls under the Halogenated Waste stream.

  • Regulatory Basis: Under EPA RCRA guidelines (and global equivalents), mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) often reclassifies the entire mixture as halogenated, significantly increasing disposal costs and processing complexity.

Workflow 1: Solid Waste Disposal

Applicable to: Expired reagent, contaminated weighing boats, spill cleanup debris, and filter cakes.

  • Containment: Place solid waste into a clear, chemically resistant polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Store in the "Solid Hazardous Waste" drum. Do not use the "Sharps" container.

Workflow 2: Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Reaction solvents, HPLC waste, and glassware cleaning rinsates.

  • Solvent Selection: If dissolving solid residue for disposal, use Dichloromethane (DCM) or Acetone .

  • Segregation: Pour the solution into the carboy labeled "HALOGENATED ORGANIC WASTE."

    • Critical Check: Ensure the carboy is compatible (HDPE or Glass).

    • Prohibited: Do NOT pour into the "Non-Halogenated" (Organic) waste container.

  • pH Check: If the waste solution was part of a reaction involving Lewis acids (AlCl₃), verify pH is neutral (pH 6-8) before capping to prevent pressure buildup from off-gassing.

Visual Decision Workflows

Diagram 1: Waste Stream Decision Logic

This logic gate ensures no halogenated material enters the wrong waste stream, preventing costly reclassification of bulk waste.

Waste_Logic Start Waste Generated: This compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Solid_Action Double Bag Label: 'Toxic Solid' Solid->Solid_Action Liquid_Action Is solvent Halogenated? Liquid->Liquid_Action Halo_Yes Add to HALOGENATED Waste Carboy Liquid_Action->Halo_Yes Yes (e.g., DCM) Halo_No Does it contain >1% of the Amide? Liquid_Action->Halo_No No (e.g., Acetone) Override Classify ENTIRE mixture as HALOGENATED Halo_No->Override Yes

Caption: Decision tree for segregating halogenated amide waste. Note that even non-halogenated solvents must be treated as halogenated if they contain significant amounts of the chlorinated amide.

Diagram 2: Immediate Spill Response Protocol

A self-validating loop to ensure safety during accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Dust Hazard) Spill->Evacuate PPE 2. Don PPE: Resp Protection (N95/P100) Nitrile Gloves x2 Evacuate->PPE Contain 3. Containment: Cover with absorbent pads (Do not dry sweep) PPE->Contain Clean 4. Cleanup: Scoop into HazBag Wipe with Acetone Contain->Clean Verify 5. Verification: Use UV Light (if applicable) or Visual Check Clean->Verify Verify->Clean Residue Remains Dispose 6. Disposal: Label as Halogenated Solid Verify->Dispose

Caption: Step-by-step spill response emphasizing dust control and proper PPE to prevent inhalation of chlorinated particulates.

Scientific Rationale & Mechanism

Why Incineration?

The disposal standard for this compound is High-Temperature Incineration (typically >1000°C) equipped with acid gas scrubbers.

  • Mechanism: The carbon-chlorine (C-Cl) bond is strong. Low-temperature burning can result in incomplete combustion, leading to the formation of Polychlorinated Dibenzodioxins (PCDDs) , which are highly toxic and persistent.

  • Scrubbing: The combustion releases HCl gas. Incinerators must have alkaline scrubbers to neutralize this acid gas before emission.

Chemical Stability Risks

In the lab, this intermediate is often reacted with Aluminum Chloride (AlCl₃) to form 1-(2,6-dichlorophenyl)indolin-2-one (Intramolecular Friedel-Crafts).

  • Disposal Warning: If you are disposing of a reaction mixture, ensure the AlCl₃ is fully quenched (usually with ice water) before placing it in the waste container. Unquenched Lewis acids in a waste drum can cause exothermic runaways and pressure explosions.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • Sallam, A. et al. (2021). Diclofenac Synthesis Mechanism Explained. ResearchGate. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile[1]

3-Chloro-N-(2,6-dichlorophenyl)propanamide is a specialized intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to Diclofenac.

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) often classify this family of compounds as "Irritants" (H315/H319), this classification is frequently insufficient for research environments. The presence of the 3-chloropropyl moiety (an alkyl chloride) combined with the lipophilic 2,6-dichlorophenyl ring creates a dual-threat profile:

  • Alkylating Potential: The terminal chloride is a leaving group, making the compound a potential alkylating agent (genotoxicity risk).

  • Bioaccumulation: The halogenated aromatic ring increases membrane permeability, facilitating systemic absorption.

Operational Directive: Treat this substance as a Potent Genotoxic Impurity (PGI) candidate. All handling requires strict containment to prevent inhalation and dermal absorption.

Hazard Identification Matrix

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity Cat 3/4 (Oral)H301/H302: Toxic/Harmful if swallowed.High risk of hand-to-mouth transfer.[1] No open bench work.
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/eye irritation.[1][2]Dust is corrosive to mucous membranes.
Sensitization Cat 1 (Skin)H317: May cause allergic skin reaction.Zero-tolerance for skin contact. Sensitization is irreversible.
Aquatic Toxicity Cat 1H400: Very toxic to aquatic life.[3]Zero-drain disposal. All waste must be captured.
Hidden Hazard N/APotential Alkylating AgentTreat as a suspected mutagen. Use P3/HEPA filtration.

Personal Protective Equipment (PPE) Selection

The following protocol uses a "Barrier Redundancy" strategy. We do not rely on a single layer of protection due to the compound's lipophilicity.

PPE Logic Flow (Visualization)

PPE_Decision_Tree cluster_legend Protocol Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Resp_Solid Resp: N95/P100 or Fume Hood (Sash <18") Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Outer: 5 mil, Inner: 4 mil) Solid->Glove_Solid Resp_Liquid Resp: Fume Hood REQUIRED (No Recirculation) Liquid->Resp_Liquid Glove_Liquid Gloves: Silver Shield (Laminate) UNDER Nitrile Liquid->Glove_Liquid key Solid state allows standard double-gloving. Solutions drive the compound through nitrile, requiring laminate barriers.

Figure 1: PPE Selection Logic based on physical state.[4] Note the escalation to Laminate gloves when solvents are introduced.

Detailed PPE Specifications
Body ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solubilized/Spill)Technical Rationale
Respiratory Fume Hood (Face velocity: 80-100 fpm). If hood unavailable: P100/P3 Half-mask .Fume Hood ONLY . No open bench work permitted.The 3-chloropropyl group is a respiratory irritant.[5] Dust masks (surgical) offer zero protection against vapors.
Hand Double Nitrile .[2] Inner: 4 mil (Blue). Outer: 5 mil (Purple/Black).Laminate (Silver Shield) liner under Nitrile outer.Chlorinated aromatics can permeate thin nitrile in <15 mins if dissolved in acetone/DCM. Laminate provides >4hr breakthrough time.
Eye Chemical Goggles (Indirect Vent).Face Shield + Goggles.Safety glasses leave gaps for airborne dust entry.
Body Tyvek Lab Coat (Disposable).Tyvek Coverall (Elastic wrist/ankle).Cotton lab coats trap dust in fibers, creating a secondary exposure source during laundry.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Most exposures occur here due to static charge on the powder.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood. Chlorinated amides are prone to static buildup.

  • Engineering Control: Work at least 6 inches inside the hood sash.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.

  • Transfer: Dissolve the solid immediately after weighing to reduce the window of airborne risk. Once in solution, the inhalation risk drops (assuming solvent vapor control), but permeation risk rises.

B. Reaction Setup
  • Glassware: Use standard ground-glass joints. Grease joints lightly to prevent seizure by the corrosive nature of potential hydrolysis products (HCl).

  • Temperature: If heating, use a reflux condenser. The vapor pressure of the 3-chloropropyl moiety increases significantly >50°C.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Spill Spill Detected Evac 1. Evacuate Immediate Area (Allow aerosols to settle - 10 min) Spill->Evac PPE 2. Don Full PPE (Tyvek, Goggles, Double Gloves) Evac->PPE Type Spill Type? PPE->Type Powder Powder Spill Type->Powder Liquid Liquid/Solution Spill Type->Liquid Clean_Powder Cover with wet paper towels (Prevent Dust) -> Scoop Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite (Do NOT use paper towels) Liquid->Clean_Liquid Disposal 3. Double Bag -> Label 'Halogenated Toxic' Clean_Powder->Disposal Clean_Liquid->Disposal

Figure 2: Emergency response loop distinguishing between powder and liquid containment strategies.[1][4][5]

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[1] Do not use alcohol/ethanol; it enhances skin absorption of lipophilic chlorinated compounds.

  • Eyes: Flush for 15 minutes.[1][3][6] Seek ophthalmologist evaluation immediately (corneal damage risk).

Disposal & Deactivation

Scientific Basis: Halogenated organic compounds are persistent. Incineration at >1100°C is required to break the C-Cl bond effectively without forming dioxins.

  • Waste Stream: Segregate into "Halogenated Organic Waste" .

  • Labeling: Explicitly list "this compound" on the tag. Do not just write "Organic Waste."

  • Decontamination of Glassware:

    • Rinse glassware with Acetone inside the hood.

    • Collect the acetone rinse into the Halogenated Waste container.

    • Wash glassware with Alconox/detergent after the acetone rinse.

References

  • PubChem. 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Chlorinated Anilides and Amides.[Link][7]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press).[Link]

(Note: While specific toxicity data for the exact 3-chloro-propanamide variant is sparse, the protocols above are derived from the structure-activity relationship (SAR) of the 2,6-dichloroaniline class and alkyl chloride reactivity, ensuring a conservative and safe approach.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-(2,6-dichlorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-(2,6-dichlorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.